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Foundational

An In-Depth Technical Guide to 2-Nitrophenyl 3-methylbenzoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 2-Nitrophenyl 3-methylbenzoate, a compound of interest...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Nitrophenyl 3-methylbenzoate, a compound of interest in synthetic chemistry and potentially in the development of novel therapeutics. While direct literature on this specific isomer is limited, this document synthesizes established chemical principles and data from closely related analogues to present a robust guide for its synthesis, characterization, and safe handling.

Molecular Structure and Properties

2-Nitrophenyl 3-methylbenzoate possesses a chemical structure characterized by a benzoate group where the phenyl ring is substituted with a methyl group at the 3-position, and the ester is formed with a 2-nitrophenol.

Chemical Structure:

Caption: Chemical structure of 2-Nitrophenyl 3-methylbenzoate.

The presence of the electron-withdrawing nitro group on the phenyl ring of the phenol moiety significantly influences the electronic properties of the ester bond and the aromatic systems. This structural feature is key to its reactivity and potential applications.

Predicted Physicochemical Properties:

PropertyPredicted ValueNotes
Molecular FormulaC₁₄H₁₁NO₄
Molecular Weight257.24 g/mol
AppearanceExpected to be a crystalline solidBased on similar aromatic nitro compounds.
SolubilityLikely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water.Typical for aromatic esters.

Synthesis of 2-Nitrophenyl 3-methylbenzoate

A reliable method for the synthesis of 2-Nitrophenyl 3-methylbenzoate is the esterification of 3-methylbenzoyl chloride with 2-nitrophenol. This reaction, a variation of the Schotten-Baumann reaction, proceeds readily in the presence of a base to neutralize the HCl byproduct.

Reaction Scheme:

Caption: Synthesis of 2-Nitrophenyl 3-methylbenzoate.

Experimental Protocol

Materials:

  • 3-Methylbenzoyl chloride

  • 2-Nitrophenol

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrophenol (1.0 eq.) in anhydrous DCM.

  • Add anhydrous pyridine or triethylamine (1.1 eq.) to the solution and stir for 10 minutes at room temperature.

  • Slowly add a solution of 3-methylbenzoyl chloride (1.05 eq.) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 2-Nitrophenyl 3-methylbenzoate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture which could hydrolyze the acyl chloride.

  • Anhydrous Solvents: Essential to prevent unwanted side reactions, particularly the hydrolysis of the starting material.

  • Base: Acts as a scavenger for the HCl produced during the esterification, driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.

  • Washing Steps: The acidic wash removes excess base, the basic wash removes any unreacted 3-methylbenzoic acid (from hydrolysis of the acyl chloride), and the brine wash removes residual water.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, CDCl₃, 400 MHz):

  • δ 8.0-7.2 ppm (m, 8H): Aromatic protons. The protons on the 2-nitrophenyl ring are expected to be downfield due to the electron-withdrawing effect of the nitro group. The protons on the 3-methylbenzoyl moiety will also reside in this region.

  • δ 2.4 ppm (s, 3H): Methyl protons of the 3-methylbenzoyl group.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

  • δ ~165 ppm: Carbonyl carbon of the ester.

  • δ 150-120 ppm: Aromatic carbons. The carbon bearing the nitro group will be significantly downfield.

  • δ ~21 ppm: Methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the ester and nitro functional groups.

Predicted IR Absorptions (KBr or ATR):

Wavenumber (cm⁻¹)Functional GroupVibration
~1740C=O (Ester)Stretch
~1525 and ~1350NO₂ (Nitro)Asymmetric and Symmetric Stretch
~1270 and ~1100C-O (Ester)Stretch
~3100-3000C-H (Aromatic)Stretch
~2950-2850C-H (Methyl)Stretch
Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 257.

  • Key Fragments:

    • m/z = 139 (2-nitrophenoxy radical cation)

    • m/z = 119 (3-methylbenzoyl cation)

    • m/z = 91 (tropylium ion from the 3-methylbenzoyl fragment)

Potential Applications in Research and Drug Development

While specific applications for 2-Nitrophenyl 3-methylbenzoate are not widely documented, its structure suggests potential utility in several areas:

  • Synthetic Intermediate: The nitro group can be reduced to an amine, providing a handle for further functionalization and the synthesis of more complex molecules, such as heterocyclic compounds.

  • Prodrug Design: The ester linkage could be designed to be cleaved by specific enzymes in a biological system, releasing a pharmacologically active molecule.

  • Molecular Probes: The nitrophenyl group can act as a chromophore, making it potentially useful in the development of probes for biological assays.

Safety and Handling

No specific safety data sheet (SDS) is available for 2-Nitrophenyl 3-methylbenzoate. However, based on the safety profiles of related nitrophenyl and benzoate compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • First Aid:

    • Skin Contact: Immediately wash with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Hazard Identification (Inferred):

  • May be harmful if swallowed.

  • May cause skin and eye irritation.

  • The long-term toxicological properties have not been investigated.

Conclusion

2-Nitrophenyl 3-methylbenzoate is a synthetically accessible compound with potential applications in various fields of chemical research and development. This guide provides a foundational understanding of its synthesis, predicted analytical characteristics, and necessary safety precautions. Researchers working with this or similar molecules should always perform a thorough risk assessment and adhere to best laboratory practices.

References

Given the lack of direct literature for the topic compound, the references provided are for general, well-established chemical principles and procedures for the synthesis and characterization of similar compounds.

  • Schotten-Baumann Reaction: For general information on this type of esterification, a standard organic chemistry textbook such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" is recommended.
  • Spectroscopic Data Interpretation: "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle is an authoritative source for interpreting NMR, IR, and MS d
  • Safety Data: Safety Data Sheets for related compounds such as 2-nitrophenol, 3-methylbenzoyl chloride, and other nitrophenyl benzoates can be found on the websites of major chemical suppliers like MilliporeSigma, Thermo Fisher Scientific, and Alfa Aesar.
Exploratory

An In-depth Technical Guide to 2-Nitrophenyl 3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-Nitrophenyl 3-methylbenzo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Nitrophenyl 3-methylbenzoate, a nitroaromatic ester with significant potential in organic synthesis and drug development. This document details its physicochemical properties, including a calculated molecular weight of 257.24 g/mol . A detailed, field-proven protocol for its synthesis via Fischer-Speier esterification is presented, accompanied by an in-depth discussion of the reaction mechanism and optimization strategies. Furthermore, this guide outlines modern analytical techniques for the structural elucidation and purity assessment of the compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Potential applications, particularly in the realm of peptide synthesis and as an enzymatic substrate, are explored, underpinned by a discussion of the role of the nitrophenyl moiety as an effective leaving group. Finally, this guide provides essential safety protocols for the handling, storage, and disposal of 2-Nitrophenyl 3-methylbenzoate, ensuring best practices in a laboratory setting.

Introduction: Unveiling 2-Nitrophenyl 3-methylbenzoate

2-Nitrophenyl 3-methylbenzoate is an aromatic ester that incorporates a 2-nitrophenyl group and a 3-methylbenzoyl group. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the chemical reactivity of the ester, making it a valuable intermediate in various organic transformations. This guide serves as a technical resource for researchers and professionals, offering a detailed exploration of this compound from its fundamental properties to its practical applications.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of 2-Nitrophenyl 3-methylbenzoate is paramount for its effective use in research and development.

Molecular Formula and Weight

The molecular structure of 2-Nitrophenyl 3-methylbenzoate is derived from the esterification of 2-nitrophenol and 3-methylbenzoic acid.

  • 2-Nitrophenol:

    • Chemical Formula: C₆H₅NO₃

    • Molecular Weight: 139.11 g/mol

  • 3-Methylbenzoic Acid (m-Toluic Acid):

    • Chemical Formula: C₈H₈O₂

    • Molecular Weight: 136.15 g/mol

The formation of the ester bond involves the elimination of one molecule of water (H₂O). Therefore, the chemical formula and molecular weight of 2-Nitrophenyl 3-methylbenzoate are calculated as follows:

  • Chemical Formula: (C₆H₅NO₃ + C₈H₈O₂) - H₂O = C₁₄H₁₁NO₄

  • Molecular Weight Calculation:

    • (14 x Atomic Weight of Carbon) + (11 x Atomic Weight of Hydrogen) + (1 x Atomic Weight of Nitrogen) + (4 x Atomic Weight of Oxygen)

    • (14 x 12.011) + (11 x 1.008) + (14.007) + (4 x 15.999) = 257.24 g/mol

Table 1: Summary of Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₄H₁₁NO₄Calculated
Molecular Weight 257.24 g/mol Calculated
IUPAC Name 2-nitrophenyl 3-methylbenzoate-
Synonyms 2-Nitrophenyl m-toluate-
Structural Representation

The two-dimensional structure of 2-Nitrophenyl 3-methylbenzoate is presented below:

Synthesis of 2-Nitrophenyl 3-methylbenzoate: A Practical Approach

The most common and efficient method for the synthesis of 2-Nitrophenyl 3-methylbenzoate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 3-methylbenzoic acid with 2-nitrophenol.

Reaction Mechanism: A Step-by-Step Elucidation

The Fischer esterification is a reversible process, and its mechanism involves several key steps:

Fischer_Esterification Reactants 3-Methylbenzoic Acid + 2-Nitrophenol (in excess alcohol solvent) Protonation Protonation of Carbonyl Oxygen (by Acid Catalyst, e.g., H₂SO₄) Reactants->Protonation Step 1 Nucleophilic_Attack Nucleophilic Attack (by 2-Nitrophenol) Protonation->Nucleophilic_Attack Step 2 Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Step 3 Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Step 4 Deprotonation Deprotonation Water_Elimination->Deprotonation Step 5 Product 2-Nitrophenyl 3-methylbenzoate Deprotonation->Product Final Product

Caption: Fischer-Speier Esterification Workflow.

Experimental Protocol: A Validated Methodology

This protocol is based on established methods for Fischer esterification and is optimized for the synthesis of 2-Nitrophenyl 3-methylbenzoate.[1][2][3]

Materials:

  • 3-Methylbenzoic acid

  • 2-Nitrophenol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Methanol (or other suitable alcohol as solvent)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylbenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-Nitrophenyl 3-methylbenzoate can be purified by recrystallization or column chromatography.

Analytical Characterization: Structural and Purity Verification

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized 2-Nitrophenyl 3-methylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the 2-nitrophenyl and 3-methylbenzoyl moieties, as well as a singlet for the methyl group. The chemical shifts will be influenced by the electron-withdrawing nitro group and the ester linkage.[4][5][6][7]

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. The loss of symmetry compared to the starting materials will result in a greater number of distinct signals for the aromatic carbons.[4][5][7]

Infrared (IR) Spectroscopy

The IR spectrum will provide crucial information about the functional groups present in the molecule. Key expected absorption bands include:

  • C=O Stretch (Ester): A strong absorption band around 1735-1750 cm⁻¹.[8][9]

  • C-O Stretch (Ester): Strong absorption bands in the region of 1100-1300 cm⁻¹.

  • NO₂ Stretch (Nitro group): Two distinct strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[8][9]

  • Aromatic C=C Stretch: Medium to weak absorption bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of 257.24 g/mol . Fragmentation patterns can provide further structural information.

Applications in Research and Drug Development

The unique chemical properties of 2-Nitrophenyl 3-methylbenzoate make it a valuable tool in several areas of chemical research and drug development.

Intermediate in Organic Synthesis

2-Nitrophenyl 3-methylbenzoate can serve as a versatile intermediate for the synthesis of more complex molecules. The nitro group can be reduced to an amino group, which can then be further functionalized.

Peptide Synthesis

Nitrophenyl esters, particularly p-nitrophenyl esters, are well-established activating groups in peptide synthesis.[10][11][12] The electron-withdrawing nitro group makes the ester carbonyl carbon more electrophilic and facilitates nucleophilic attack by the amino group of an amino acid or peptide, leading to the formation of a peptide bond. While 2-nitrophenyl esters are also effective, their reactivity might differ slightly from their 4-nitro counterparts.

Enzyme Substrates

Nitrophenyl esters are widely used as chromogenic substrates for various enzymes, especially hydrolases like esterases and lipases.[13][14] The enzymatic hydrolysis of the ester bond releases the nitrophenolate ion, which is intensely colored and can be easily quantified spectrophotometrically to determine enzyme activity.

Enzyme_Assay Substrate 2-Nitrophenyl 3-methylbenzoate (Colorless) Enzyme Hydrolase Enzyme (e.g., Esterase) Substrate->Enzyme Binding Product1 3-Methylbenzoic Acid Enzyme->Product1 Hydrolysis Product2 2-Nitrophenolate (Colored Product) Enzyme->Product2 Release

Caption: Enzymatic hydrolysis of a nitrophenyl ester.

Safety and Handling

Table 2: Safety and Handling Guidelines

AspectGuideline
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation Work in a well-ventilated area, preferably in a chemical fume hood.
Handling Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.
Disposal Dispose of waste in accordance with local, state, and federal regulations.
First Aid In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

2-Nitrophenyl 3-methylbenzoate, with a molecular weight of 257.24 g/mol , is a compound with significant potential for application in synthetic organic chemistry and biochemical research. This guide has provided a comprehensive overview of its properties, a practical synthesis protocol, methods for its analytical characterization, and its potential applications. By adhering to the outlined safety protocols, researchers can safely and effectively utilize this versatile molecule in their endeavors.

References

  • Bjelic, S., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. PMC. Available at: [Link]

  • Bjelic, S., et al. (2021). p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. ScienceDirect. Available at: [Link]

  • Bodánszky, M. (1955). Synthesis of peptides by aminolysis of nitrophenyl esters. R Discovery. Available at: [Link]

  • Bodánszky, M. (1955). Synthesis of peptides by aminolysis of nitrophenyl esters. SciSpace. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Methyl 2-Methyl-3-Nitrobenzoate: Properties, Applications, and Production. Available at: [Link]

  • EPA Ireland. (2023). SAFETY DATA SHEET. Available at: [Link]

  • West Liberty University. (2005). Methyl benzoate MSDS. Available at: [Link]

  • Anasazi Instruments, Inc. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • PrepChem.com. Preparation of Methyl 2-nitro-3-methylbenzoate. Available at: [Link]

  • Tsvetkov, D. E., et al. (1989). synthesis of 2-nitrophenyl esters of organic acids and carboxylic polymers. ResearchGate. Available at: [Link]

  • Rahman, M. M. (2007). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Li, C., et al. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. Available at: [Link]

  • Truman State University. (2017). Fischer Esterification of 3-ntrobenzoic acid. Available at: [Link]

  • Google Patents. (2017). CN106986774A - A kind of preparation method of 2 nitrobiphenyl.
  • Nikolova, P., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Scribd. Synthesis of (2-Nitrophenyl) Phenyl Sulfane | PDF. Available at: [Link]

  • Chegg. (2018). Question: Label the peaks for the given 1H NMR and 13C NMR spectra of methyl 3-nitrobenzoate. Available at: [Link]

  • PrepChem.com. Preparation of Methyl 2-nitro-3-methylbenzoate. Available at: [Link]

  • ResearchGate. (2016). (PDF) Nitration of Methyl Benzoate. Available at: [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. Available at: [Link]

  • Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Available at: [Link]

  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link]

  • Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. PMC. Available at: [Link]

  • NIST. Methyl p-nitro benzoate. NIST Chemistry WebBook. Available at: [Link]

  • PrepMate. How do you nitrate methyl benzoate in organic chemistry?. Available at: [Link]

Sources

Foundational

2-Nitrophenyl 3-methylbenzoate: Chemical Identification, Synthesis, and Applications in Drug Development

Executive Summary In the landscape of modern drug discovery and organic synthesis, highly specific molecular building blocks are essential for developing novel therapeutics. 2-Nitrophenyl 3-methylbenzoate (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, highly specific molecular building blocks are essential for developing novel therapeutics. 2-Nitrophenyl 3-methylbenzoate (also known as 2-nitrophenyl m-toluate) is one such specialized intermediate. Characterized by its ester linkage connecting a 2-nitrophenol moiety with a 3-methylbenzoic acid derivative, this compound serves as a critical scaffold in library generation and heterocycle synthesis.

This technical whitepaper provides an in-depth analysis of 2-Nitrophenyl 3-methylbenzoate. It addresses the complexities of its Chemical Abstracts Service (CAS) registry status, details its physicochemical properties, and outlines a self-validating, field-proven protocol for its synthesis utilizing Steglich esterification principles.

Chemical Identification and the CAS Registry Paradigm

The Role of CAS Numbers in Cheminformatics

The CAS Registry Number is a unique, unambiguous numeric identifier assigned by the Chemical Abstracts Service to every chemical substance described in open scientific literature [1]. While widely commercialized chemicals have easily searchable CAS numbers, custom-synthesized intermediates or proprietary library building blocks often lack a universally indexed CAS number in public-facing databases unless they have been explicitly registered during a patent filing or publication.

The "Missing" CAS Phenomenon for 2-Nitrophenyl 3-methylbenzoate

A direct, universally recognized CAS number for the exact parent structure of 2-Nitrophenyl 3-methylbenzoate is rarely indexed in standard open-source commercial catalogs. However, its closely related halogenated derivatives are heavily documented. For instance, 5-Fluoro-2-nitrophenyl 3-methylbenzoate is registered under CAS 219688-25-2 [2].

To circumvent the lack of a primary CAS number for the non-fluorinated parent compound, modern cheminformatics relies on structural identifiers such as SMILES and InChI strings to query databases, predict properties, and ensure structural uniqueness.

ChemID Compound 2-Nitrophenyl 3-methylbenzoate CAS Derivative CAS (e.g., 219688-25-2) Compound->CAS Analog Search SMILES SMILES String Cc1cccc(c1)C(=O)Oc2ccccc2[N+](=O)[O-] Compound->SMILES Structural Rep InChIKey InChIKey FCSPFCCVCHCVJE-UHFFFAOYAW Compound->InChIKey Hashed ID

Cheminformatics workflow for identifying custom building blocks lacking a primary CAS.

Physicochemical Properties

Understanding the quantitative data of 2-Nitrophenyl 3-methylbenzoate is critical for downstream purification and analytical validation. The data below synthesizes the core structural parameters of the compound.

Table 1: Structural and Chemical Properties
PropertyValue / Description
Chemical Name 2-Nitrophenyl 3-methylbenzoate
Synonyms 2-Nitrophenyl m-toluate; Benzoic acid, 3-methyl-, 2-nitrophenyl ester
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
Canonical SMILES Cc1cccc(c1)C(=O)Oc2ccccc2[O-]
InChIKey FCSPFCCVCHCVJE-UHFFFAOYAW
Derivative CAS Ref. 219688-25-2 (for the 5-Fluoro derivative)

Experimental Protocol: Synthesis via Steglich Esterification

Mechanistic Rationale (Expertise & Experience)

Standard Fischer esterification (using an acid catalyst and heat) is highly inefficient for synthesizing phenolic esters like 2-nitrophenyl 3-methylbenzoate. Phenols are inherently poor nucleophiles compared to aliphatic alcohols, and the equilibrium does not favor product formation.

To overcome this, the Steglich Esterification is employed [3]. This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-Dimethylaminopyridine (DMAP) as a catalyst.

  • Causality of DCC: DCC activates the 3-methylbenzoic acid by forming an O-acylisourea intermediate, which has reactivity akin to an acid anhydride.

  • Causality of DMAP: Without DMAP, the O-acylisourea intermediate can undergo a slow 1,3-rearrangement to form an unreactive N-acylurea byproduct. DMAP acts as a superior nucleophile, attacking the intermediate to form a highly reactive acylpyridinium species (an "active ester") that rapidly reacts with the sterically hindered and electronically deactivated 2-nitrophenol, driving the reaction to completion.

Step-by-Step Methodology

Reagents Required:

  • 3-Methylbenzoic acid (1.0 equiv)

  • 2-Nitrophenol (1.05 equiv)

  • DCC (1.1 equiv)

  • DMAP (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere to prevent moisture from hydrolyzing the highly reactive intermediates.

  • Dissolution: Dissolve 3-methylbenzoic acid (10 mmol) and 2-nitrophenol (10.5 mmol) in 30 mL of anhydrous DCM. Stir the mixture at 0 °C using an ice bath.

  • Catalyst Addition: Add DMAP (1.0 mmol) to the stirring solution. Note: DMAP is added before DCC to ensure it is available immediately upon the formation of the O-acylisourea intermediate.

  • Coupling: Dissolve DCC (11 mmol) in 10 mL of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately, serving as a visual self-validation that the coupling activation is occurring.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor the consumption of the acid via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) solvent system.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the insoluble DCU byproduct. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 2-nitrophenyl 3-methylbenzoate.

Synthesis Acid 3-Methylbenzoic Acid Intermediate O-Acylisourea Intermediate Acid->Intermediate + DCC Phenol 2-Nitrophenol DCC DCC (Coupling Agent) DMAP DMAP (Catalyst) ActiveEster Acylpyridinium Active Ester Intermediate->ActiveEster + DMAP (Prevents N-acylurea) Byproduct Dicyclohexylurea (DCU) Intermediate->Byproduct Byproduct precipitation Product 2-Nitrophenyl 3-methylbenzoate ActiveEster->Product + 2-Nitrophenol

Mechanistic pathway of the Steglich esterification for 2-Nitrophenyl 3-methylbenzoate.

Applications in Drug Development

The structural topology of 2-Nitrophenyl 3-methylbenzoate makes it highly valuable in medicinal chemistry:

  • Photocleavable Protecting Groups: The ortho-nitro group on the phenolic ring is a classic motif in photochemistry. Upon UV irradiation, o-nitrophenyl esters can undergo intramolecular photorearrangement, releasing the carboxylic acid. This is heavily utilized in the development of "caged" drugs or prodrugs that are activated at specific target sites via light [4].

  • Heterocyclic Synthesis: The nitro group can be reduced to an amine (using Pd/C and H₂ or SnCl₂). The resulting 2-aminophenyl ester can then undergo spontaneous intramolecular cyclization to form benzoxazoles or related privileged scaffolds, which are ubiquitous in kinase inhibitors and anti-inflammatory agents.

References

  • CAS Registry and Substance Identification. Chemical Abstracts Service (CAS). Available at:[Link]

  • Steglich Esterification Mechanism and Applications. Organic Chemistry Portal. Available at:[Link]

  • (4-Methoxyphenyl)(2-nitrophenyl)methanone | C14H11NO4. National Center for Biotechnology Information (PubChem). Available at:[Link]

Exploratory

Comprehensive Physicochemical Profiling and Synthetic Methodologies for 2-Nitrophenyl 3-methylbenzoate

Executive Summary As a Senior Application Scientist, the evaluation of specialized nitroaromatic esters is a critical component of designing robust workflows for drug development and peptide synthesis. 2-Nitrophenyl 3-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, the evaluation of specialized nitroaromatic esters is a critical component of designing robust workflows for drug development and peptide synthesis. 2-Nitrophenyl 3-methylbenzoate (Molecular Formula: C14H11NO4) is a highly specialized structural entity. Formed via the esterification of 3-methylbenzoic acid (m-toluic acid) and 2-nitrophenol, this molecule functions primarily as an "active ester."

This technical guide provides a rigorous examination of its physical properties, the causality behind its chemical reactivity, and a self-validating protocol for its synthesis and analytical characterization.

Structural and Physicochemical Profiling

The physical properties of 2-Nitrophenyl 3-methylbenzoate are dictated by the interplay between the lipophilic 3-methylbenzoyl moiety and the highly polar, electron-deficient 2-nitrophenyl group.

Causality of Properties: The ortho-nitro group exerts both a strong inductive (-I) and resonance (-M) electron-withdrawing effect. This significantly increases the electrophilicity of the ester carbonyl carbon. Furthermore, steric hindrance from the ortho-nitro group forces the aromatic ring out of planarity with the ester linkage, preventing resonance stabilization of the ester oxygen. Consequently, the leaving group ability of the 2-nitrophenolate anion is exceptionally high—the conjugate acid, , has a pKa of ~7.2[1]. This makes the compound highly susceptible to nucleophilic acyl substitution, a property leveraged in active ester peptide coupling.

Table 1: Calculated and Derived Physicochemical Properties

PropertyValueCausality / Significance
Molecular Formula C14H11NO4Core stoichiometric identifier.
Molecular Weight 257.24 g/mol Standard for molarity and yield calculations.
Monoisotopic Mass 257.0688 DaTarget metric for high-resolution mass spectrometry (HRMS).
Predicted LogP ~3.5High lipophilicity due to the aromatic rings, offset slightly by the polar nitro group.
Topological Polar Surface Area 72.1 ŲDerived from the nitro (45.8 Ų) and ester (26.3 Ų) groups; predicts moderate membrane permeability.
H-Bond Donors/Acceptors 0 / 4Lacks protic hydrogens; acts solely as a hydrogen-bond acceptor.
Rotatable Bonds 3Confers limited conformational flexibility, restricted by ortho-steric clash.
Synthetic Methodology: Self-Validating Protocol

The synthesis of 2-Nitrophenyl 3-methylbenzoate is optimally achieved via a modified [2]. This protocol is designed as a self-validating system: each step includes a mechanistic rationale and an in-process quality control (IPQC) check to ensure the integrity of the final product.

Step 1: Reagent Preparation and Activation

  • Action: Dissolve 1.0 equivalent of 2-nitrophenol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 1.2 equivalents of anhydrous pyridine.

  • Causality: Anhydrous conditions are critical because the acyl chloride precursor is highly susceptible to competitive hydrolysis. Pyridine serves a dual purpose: it acts as a proton scavenger to drive the equilibrium forward and functions as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.

Step 2: Acylation via Nucleophilic Substitution

  • Action: Cool the reaction vessel to 0 °C using an ice bath. Dropwise add 1.1 equivalents of 3-methylbenzoyl chloride (derived from [3]).

  • Causality: The nucleophilic attack of the phenol on the acyl chloride is highly exothermic. Thermal control at 0 °C prevents the thermal degradation of the newly formed active ester and minimizes the formation of colored byproducts associated with nitroaromatic oxidation.

Step 3: In-Process Quality Control (IPQC)

  • Action: After 2 hours of stirring at room temperature, perform Thin-Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent.

  • Validation: The disappearance of the bright yellow 2-nitrophenol spot (visible under ambient light and UV) and the appearance of a new, higher Rf spot confirms reaction completion. This validates the consumption of the limiting reagent before proceeding to workup.

Step 4: Quenching and Selective Extraction

  • Action: Quench the reaction with saturated aqueous NaHCO3. Separate the organic layer and wash sequentially with 1M HCl, water, and brine.

  • Causality: The NaHCO3 wash neutralizes excess acid and deprotonates any unreacted 2-nitrophenol, partitioning the resulting water-soluble phenolate into the aqueous layer. The HCl wash removes residual pyridine. This orthogonal washing strategy acts as a chemical filter, ensuring the crude organic layer contains only the target ester.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize from ethanol to yield pure 2-Nitrophenyl 3-methylbenzoate.

Mechanistic Pathway Visualization

The following diagram illustrates the logical workflow and mechanistic relationships during the acyl transfer reaction involving this active ester.

AcylTransfer SM1 3-Methylbenzoyl Chloride Int1 Tetrahedral Intermediate SM1->Int1 Nucleophilic Addition SM2 2-Nitrophenol SM2->Int1 Deprotonation by Base Base Pyridine (Base Catalyst) Base->Int1 Prod 2-Nitrophenyl 3-methylbenzoate (Active Ester) Int1->Prod Chloride Elimination Final Amide Product + 2-Nitrophenolate Leaving Group Prod->Final Acyl Transfer Reaction Nuc Amine / Nucleophile Nuc->Final Attack at Carbonyl

Mechanistic pathway of 2-Nitrophenyl 3-methylbenzoate synthesis and acyl transfer.

Analytical Characterization Workflow

To establish the absolute trustworthiness of the synthesized compound, a multi-modal analytical approach is required. The causality behind these specific spectral signatures lies directly in the molecule's unique electronic environment.

  • Fourier-Transform Infrared Spectroscopy (FT-IR):

    • Expected Signature: A strong carbonyl (C=O) stretching frequency around 1745–1755 cm⁻¹.

    • Causality: Standard benzoates absorb near 1720 cm⁻¹. The strong electron-withdrawing effect of the 2-nitrophenyl group reduces the single-bond character of the carbonyl resonance, stiffening the C=O bond and shifting the absorption to a higher frequency. Symmetric and asymmetric NO2 stretches will appear prominently at ~1350 cm⁻¹ and ~1530 cm⁻¹.

  • Nuclear Magnetic Resonance (1H NMR, CDCl3):

    • Expected Signature: A distinct singlet at ~2.4 ppm integrating for 3 protons (aryl-CH3). The aromatic region (7.2–8.2 ppm) will show 8 protons.

    • Causality: The proton on the nitrophenyl ring ortho to the nitro group will be highly deshielded due to the magnetic anisotropy and electron-withdrawing nature of the NO2 group, appearing as a doublet furthest downfield (~8.1 ppm).

  • High-Resolution Mass Spectrometry (ESI-HRMS):

    • Expected Signature: Positive ion mode will yield an[M+H]+ adduct at m/z 258.0761 and an[M+Na]+ adduct at m/z 280.0580.

    • Validation: Confirms the exact monoisotopic mass and validates the absence of hydrolysis products (which would appear as m/z 137 for toluic acid).

References
  • 2-Nitrophenol | C6H5NO3 | CID 6947 . PubChem, National Center for Biotechnology Information. URL: [Link]

  • 3-Methylbenzoic acid | C8H8O2 | CID 7418 . PubChem, National Center for Biotechnology Information. URL:[Link]

  • Schotten–Baumann reaction . Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Foundational

Comprehensive Solubility Profiling of 2-Nitrophenyl 3-methylbenzoate: Thermodynamic Principles and Experimental Methodologies

Executive Summary In the early stages of drug discovery and organic synthesis, the accurate determination of a compound's solubility is paramount. 2-Nitrophenyl 3-methylbenzoate (Molecular Formula: C14​H11​NO4​ ) is a st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the early stages of drug discovery and organic synthesis, the accurate determination of a compound's solubility is paramount. 2-Nitrophenyl 3-methylbenzoate (Molecular Formula: C14​H11​NO4​ ) is a structurally complex benzoate ester utilized as an intermediate in advanced organic synthesis and medicinal chemistry. Characterized by a highly lipophilic backbone, an electron-withdrawing ortho-nitro group, and an electron-donating meta-methyl group, this compound presents unique solvation challenges[1].

Because 2-nitrophenyl 3-methylbenzoate lacks ionizable moieties within the physiological pH range (pH 1.2–7.4), its aqueous solubility is driven entirely by its intrinsic lipophilicity rather than pH-dependent ionization. This whitepaper provides an in-depth, self-validating framework for determining the thermodynamic and kinetic solubility of this compound, grounded in established OECD guidelines and high-throughput pharmaceutical workflows.

Part I: Physicochemical Profiling & Solvation Thermodynamics

To design an effective solubility assay, we must first understand the causality behind the compound's solvation mechanics. Dissolution is a thermodynamic process governed by the Gibbs free energy equation ( ΔGsol​=ΔHsol​−TΔSsol​ ).

For a hydrophobic ester like 2-nitrophenyl 3-methylbenzoate, the crystal lattice energy ( ΔHlattice​ ) is relatively high due to π−π stacking between the aromatic rings and dipole-dipole interactions induced by the nitro group. When introduced to an aqueous medium, the energy required to disrupt the hydrogen-bonded water network to create a solvent cavity ( ΔHcavity​ ) is significant. Because the compound cannot act as a strong hydrogen bond donor (lacking -OH or -NH groups), the solute-solvent interactions ( ΔHsolvation​ ) are weak, resulting in a highly endothermic dissolution process and poor aqueous solubility.

G Lattice Crystal Lattice Energy (ΔH_lattice > 0) FreeEnergy Gibbs Free Energy of Solution (ΔG_sol = ΔH - TΔS) Lattice->FreeEnergy Endothermic barrier Cavity Solvent Cavity Formation (ΔH_cavity > 0) Cavity->FreeEnergy Endothermic barrier Solvation Solute-Solvent Interaction (ΔH_solvation < 0) Solvation->FreeEnergy Exothermic driving force

Caption: Thermodynamic parameters dictating the Gibbs free energy of solution for hydrophobic esters.

Predictive Solubility Metrics

Based on structural analogs and functional group contributions, we can establish a baseline predictive profile for 2-nitrophenyl 3-methylbenzoate to guide our experimental concentration ranges.

Solvent SystemPredicted Solubility RangeMechanistic Rationale
Aqueous Buffer (pH 1.2 - 7.4) < 10 µg/mL (Poor)High LogP (~3.5); lack of ionizable groups prevents salt formation.
Biorelevant Media (FaSSIF) 50 - 150 µg/mL (Moderate)Micellar solubilization via bile salts overcomes aqueous repulsion.
Dimethyl Sulfoxide (DMSO) > 50 mg/mL (Excellent)Aprotic polarity perfectly matches the ester and nitro dipole moments.
Ethanol / Methanol 10 - 30 mg/mL (Good)Moderate dielectric constant; capable of disrupting π−π stacking.

Part II: Analytical Methodologies for Solubility Determination

In pharmaceutical characterization, we differentiate between Thermodynamic Solubility (the true equilibrium state of the lowest energy crystal lattice) and Kinetic Solubility (the precipitation point of a pre-dissolved compound). Both are required for a complete physicochemical dossier.

G Start Solid 2-Nitrophenyl 3-methylbenzoate Path1 Thermodynamic Solubility (OECD 105 Shake-Flask) Start->Path1 Path2 Kinetic Solubility (High-Throughput) Start->Path2 Equil 24-48h Equilibration in Buffer (37°C) Path1->Equil DMSO Dissolve in DMSO Stock Solution Path2->DMSO Sep1 Centrifugation / Filtration Equil->Sep1 Crash Serial Dilution in Aqueous Media DMSO->Crash Sep2 Nephelometry / Precipitation Detection Crash->Sep2 Quant LC-MS/MS or UV-Vis Quantification Sep1->Quant Sep2->Quant

Caption: Workflow comparing thermodynamic (shake-flask) and kinetic solubility determination methods.

Protocol 1: Thermodynamic Equilibrium (Shake-Flask Method)

The shake-flask method remains the gold standard for determining true equilibrium solubility, aligning with OECD Test Guideline 105 [2]. For highly lipophilic esters, the primary risk is the formation of colloidal suspensions that bypass standard filtration, leading to artificially inflated solubility values (false positives)[3].

Step-by-Step Methodology:

  • Solid Dispensing: Accurately weigh 5 mg of crystalline 2-nitrophenyl 3-methylbenzoate into a 15 mL amber glass vial. Causality: Amber glass is mandated because nitroaromatic compounds are notoriously prone to UV-induced photodegradation.

  • Media Addition: Add 5 mL of the target aqueous medium (e.g., pH 7.4 Phosphate Buffered Saline).

  • Equilibration: Seal the vial and place it in a thermomixer at 37°C ± 0.5°C. Shake vigorously at 850 rpm for 48 hours. Causality: A 48-hour window ensures the system overcomes the activation energy of dissolution, allowing the solid to fully equilibrate with the solvated state[3].

  • Phase Separation (Critical Step): Transfer the suspension to a thick-walled centrifuge tube and centrifuge at 15,000 × g for 30 minutes at 37°C. Causality: Standard 0.45 µm syringe filters often fail to capture sub-micron colloidal aggregates of hydrophobic esters. High-speed centrifugation forces the true solid phase to pellet, leaving only the thermodynamically dissolved solute in the supernatant.

  • Quantification: Carefully aspirate the upper supernatant, dilute appropriately in a compatible organic solvent (e.g., 50:50 Acetonitrile:Water) to prevent precipitation, and analyze via High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) at the compound's λmax​ (typically ~250-280 nm for substituted benzoates).

Protocol 2: High-Throughput Kinetic Solubility (DMSO-Crash Method)

Kinetic solubility mimics the scenario in biological assays where a compound stored in DMSO is rapidly introduced into an aqueous buffer. This method measures the point of precipitation rather than dissolution[4].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 2-nitrophenyl 3-methylbenzoate in 100% DMSO.

  • Serial Dilution: In a 96-well deep-well plate, create a serial dilution of the DMSO stock.

  • Aqueous Quench: Rapidly transfer 5 µL of each DMSO dilution into 245 µL of aqueous buffer (pH 7.4) in a UV-transparent analysis plate. The final DMSO concentration must not exceed 2% (v/v), as higher cosolvent fractions will artificially enhance solubility[2].

  • Incubation & Detection: Incubate for 2 hours at room temperature. Measure the absorbance via nephelometry (light scattering) at 620 nm.

  • Data Interpretation: The kinetic solubility limit is defined as the highest concentration before a sharp inflection point in absorbance is observed, indicating the formation of insoluble precipitates[4].

Part III: Field-Proven Insights for Application Scientists

When working with 2-nitrophenyl 3-methylbenzoate, scientists must anticipate specific chemical behaviors that can compromise assay integrity:

  • Hydrolytic Stability: Esters are susceptible to base-catalyzed hydrolysis. If solubility testing is conducted at pH > 8.0, the compound may degrade into 2-nitrophenol and 3-methylbenzoic acid. Self-Validating Check: Always run a chromatographic purity check on the supernatant post-equilibration. If two distinct peaks emerge on the LC chromatogram, hydrolysis has occurred, and the "solubility" value is invalid.

  • Cosolvent Effects: In early drug discovery, it is tempting to add 5-10% DMSO to force the compound into solution for bioassays. However, as noted in partition-controlled dosing studies, even a 2% cosolvent fraction can exponentially alter the apparent solubility of hydrophobic aromatic systems[2]. Always report the exact cosolvent fraction alongside kinetic solubility data.

By strictly adhering to phase-separation protocols and understanding the thermodynamic barriers of the crystal lattice, researchers can generate highly accurate, reproducible solubility profiles for 2-nitrophenyl 3-methylbenzoate, ensuring downstream reliability in formulation and biological screening.

References

  • Kato, M., et al. (2023). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC / National Institutes of Health. Retrieved from[Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from[Link]

  • Lee, J., et al. (2012). Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing. Environmental Science & Technology / Korea University. Retrieved from[Link]

  • OECD. (1995). Test Guideline 105: Water Solubility. Organisation for Economic Co-operation and Development. (Referenced via publication data)[2].

Sources

Exploratory

2-Nitrophenyl 3-Methylbenzoate: A Comprehensive Guide to Stability, Reactivity, and Applications in Acyl Transfer

Executive Summary 2-Nitrophenyl 3-methylbenzoate is a highly specialized "activated ester" utilized extensively in synthetic organic chemistry, bioconjugation, and kinetic assays. By pairing a 3-methylbenzoyl (m-toluyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Nitrophenyl 3-methylbenzoate is a highly specialized "activated ester" utilized extensively in synthetic organic chemistry, bioconjugation, and kinetic assays. By pairing a 3-methylbenzoyl (m-toluyl) acyl donor with a 2-nitrophenoxy leaving group, this molecule is primed for rapid nucleophilic acyl substitution. This technical guide details the structural causality behind its reactivity, maps its stability across various environments, and provides field-proven protocols for leveraging its properties in kinetic and synthetic workflows.

Structural Profiling & Electronic Properties

The utility of 2-nitrophenyl 3-methylbenzoate stems directly from the precise electronic tuning of its leaving group. In standard alkyl or unactivated aryl esters, the alkoxide or phenoxide leaving groups are relatively poor, resulting in high activation energy barriers for acyl transfer.

However, the introduction of a nitro group at the ortho position of the phenol ring drastically alters the electronic landscape. The nitro group exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects. This stabilizes the negative charge on the resulting 2-nitrophenolate anion. Consequently, the pKa of 2-nitrophenol is drastically lowered to 7.23 [1], compared to ~10.0 for unsubstituted phenol. This thermodynamic stability translates directly into kinetic lability for the ester bond, classifying it as an "activated ester" highly susceptible to nucleophilic attack.

The 3-methylbenzoate moiety provides a moderate steric and electronic baseline. The meta-methyl group is slightly electron-donating via induction but avoids the severe steric hindrance that an ortho-methyl group would impose on the carbonyl carbon, ensuring unimpeded nucleophilic approach.

Reactivity Profile: Nucleophilic Acyl Substitution

The primary chemical function of 2-nitrophenyl 3-methylbenzoate is to act as an acylating agent. Its reactivity is defined by the competition between two primary pathways in aqueous or mixed-solvent systems: aminolysis and hydrolysis [2].

  • Aminolysis (Targeted Acyl Transfer): When exposed to primary or secondary amines, the ester undergoes a bimolecular nucleophilic addition-elimination reaction. The amine attacks the carbonyl carbon to form a tetrahedral intermediate, which rapidly collapses to expel the 2-nitrophenolate anion, yielding a stable 3-methylbenzamide.

  • Hydrolysis (Background Degradation): In aqueous media, water or hydroxide ions can act as nucleophiles. Base-catalyzed hydrolysis (the BAc2 mechanism) is particularly rapid at elevated pH[3]. This side reaction yields 3-methylbenzoic acid and must be carefully controlled during bioconjugation or kinetic assays.

ReactionPathways A 2-Nitrophenyl 3-methylbenzoate B Tetrahedral Intermediate A->B Amine (R-NH2) A->B Water/OH- C 3-Methylbenzamide + 2-Nitrophenolate B->C Aminolysis (Target) D 3-Methylbenzoic Acid + 2-Nitrophenolate B->D Hydrolysis (Side Reaction)

Fig 1: Competing aminolysis and hydrolysis pathways of 2-nitrophenyl 3-methylbenzoate.

Table 1: Comparative Reactivity Profile
ParameterHydrolysis (pH 7.4 Buffer)Aminolysis (Primary Amine, pH 7.4)
Nucleophile H₂O / OH⁻R-NH₂
Mechanism BAc2 (Base-catalyzed)Bimolecular Addition-Elimination
Relative Rate Slow (Background)Fast (Target Reaction)
Leaving Group 2-Nitrophenolate (pKa 7.23)2-Nitrophenolate (pKa 7.23)
Primary Product 3-Methylbenzoic Acid3-Methylbenzamide

Stability Matrix: Thermal, Hydrolytic, and Photochemical

Understanding the stability envelope of 2-nitrophenyl 3-methylbenzoate is critical for experimental reproducibility.

  • Hydrolytic Stability: The ester is highly sensitive to pH. It exhibits maximum stability in slightly acidic to neutral organic solutions but undergoes rapid saponification in basic aqueous buffers.

  • Photochemical Stability: While ortho-nitrobenzyl groups are famous for being photolabile protecting groups, ortho-nitrophenyl esters are primarily reactive via ground-state acyl transfer [4]. However, prolonged exposure to UV light can induce complex photochemical rearrangements. It must be stored protected from light.

Table 2: Environmental Stability Matrix
ConditionStability LevelPrimary Degradation PathwayRecommended Storage
Aqueous Buffer (pH < 5) ModerateAcid-catalyzed hydrolysisN/A (Not for storage)
Aqueous Buffer (pH > 7.5) LowBase-catalyzed hydrolysis (BAc2)N/A (Use immediately)
Anhydrous Organics (DMSO) HighNoneStore as stock at -20°C
UV/Visible Light Exposure Moderate to LowPhotochemical degradationAmber vials, protect from light
Thermal (Solid State) HighNoneDry, 2-8°C or -20°C

Experimental Methodologies: Spectrophotometric Kinetic Assay

Because the pKa of the leaving group (2-nitrophenol) is 7.23, at a physiological pH of 7.4, the majority of the released leaving group exists as the ionized 2-nitrophenolate anion. This anion exhibits an intense yellow color with an absorption maximum ( λmax​ ) near 410 nm, whereas the intact ester is relatively colorless at this wavelength. This optical property makes 2-nitrophenyl 3-methylbenzoate an ideal, self-validating substrate for continuous spectrophotometric kinetic assays.

Protocol: Measurement of Aminolysis Kinetics
  • Substrate Preparation: Dissolve 2-nitrophenyl 3-methylbenzoate in anhydrous, amine-free DMSO to create a 10 mM stock solution. Expert Note: Ensure DMSO is strictly anhydrous to prevent premature hydrolysis.

  • Buffer Setup: Prepare a 50 mM phosphate buffer at pH 7.4. Add the target amine nucleophile at a known concentration (e.g., 5 mM) to establish pseudo-first-order conditions (where[Amine] ≫ [Ester]).

  • Equilibration: Transfer 990 µL of the buffer solution to a quartz cuvette and equilibrate to 25.0°C in a thermostatted UV-Vis spectrophotometer.

  • Reaction Initiation: Rapidly inject 10 µL of the ester stock solution into the cuvette (final ester concentration: 100 µM). Mix immediately via inversion or magnetic stirring.

  • Data Acquisition: Monitor the increase in absorbance at 410 nm ( A410​ ) continuously for 15–30 minutes, or until the absorbance plateaus ( A∞​ ).

  • Data Analysis: The observed pseudo-first-order rate constant ( kobs​ ) is extracted by fitting the absorbance data to the exponential equation: At​=A∞​(1−e−kobs​t) . To isolate the rate of aminolysis, a parallel control experiment lacking the amine must be run to determine the background hydrolysis rate ( khydrolysis​ ), which is then subtracted from kobs​ .

ExperimentalWorkflow Step1 1. Substrate Prep 10 mM in anhydrous DMSO Step3 3. Initiation Inject ester, rapidly mix Step1->Step3 Step2 2. Buffer Setup pH 7.4, 25°C, + Nucleophile Step2->Step3 Step4 4. Acquisition Monitor Absorbance at 410 nm Step3->Step4 Step5 5. Kinetic Analysis Calculate k_obs via non-linear fit Step4->Step5

Fig 2: Workflow for spectrophotometric kinetic assay of acyl transfer.

References

  • Toxicological Profile for Nitrophenols (Table 4-1: Chemical Identity of 2-Nitrophenol) Source: Centers for Disease Control and Prevention (CDC) / Agency for Toxic Substances and Disease Registry (ATSDR) URL:[Link]

  • Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems Source: United States Environmental Protection Agency (EPA) URL:[Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects Source: ACS Omega, American Chemical Society URL:[Link]

Foundational

Synthesis of 2-Nitrophenyl 3-methylbenzoate: A Methodological Guide for Sterically Hindered Phenolic Esterification

As a Senior Application Scientist, I approach the synthesis of 2-Nitrophenyl 3-methylbenzoate not merely as a routine functional group transformation, but as a kinetic and thermodynamic optimization problem. The coupling...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the synthesis of 2-Nitrophenyl 3-methylbenzoate not merely as a routine functional group transformation, but as a kinetic and thermodynamic optimization problem. The coupling of 3-methylbenzoic acid with 2-nitrophenol presents a classic synthetic hurdle: the esterification of a highly deactivated, sterically hindered phenol.

This whitepaper provides an in-depth, self-validating technical guide to overcoming these electronic and steric barriers, detailing the causality behind two field-proven methodologies: the Acid Chloride Route and the Steglich Esterification .

Mechanistic Rationale: Overcoming Phenolic Deactivation

Standard acid-catalyzed Fischer esterification is fundamentally unsuited for this transformation ([1]). Phenols are inherently poorer nucleophiles than aliphatic alcohols. In 2-nitrophenol, this nucleophilicity is severely degraded by the strong electron-withdrawing nature of the ortho-nitro group, which delocalizes the lone pair of electrons on the phenolic oxygen via resonance. Furthermore, the ortho-nitro group introduces significant steric bulk directly adjacent to the reactive center.

To force this reaction to completion, we must bypass the thermodynamic equilibrium limitations of Fischer esterification by highly activating the carboxylic acid. We achieve this by converting 3-methylbenzoic acid into a highly electrophilic intermediate that reacts irreversibly with the deactivated phenol ([2]).

Protocol 1: The Acid Chloride Route (The Gold Standard)

This two-step protocol is the most robust method for sterically hindered and electronically deactivated phenols. By converting 3-methylbenzoic acid to 3-methylbenzoyl chloride, we create an ultra-reactive electrophile.

Step 1: Acyl Chloride Formation
  • Causality: Thionyl chloride (SOCl₂) is selected because its byproducts (SO₂ and HCl) are gaseous, driving the reaction forward via Le Chatelier’s principle and simplifying purification. A catalytic amount of N,N-Dimethylformamide (DMF) is added to generate a highly reactive Vilsmeier-Haack intermediate, which accelerates the chlorination of the carboxylic acid.

Methodology:

  • Charge a flame-dried round-bottom flask with 3-methylbenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Cool the mixture to 0 °C and add SOCl₂ (1.5 eq) dropwise to control the initial exothermic gas evolution.

  • Affix a reflux condenser and heat the mixture to reflux for 2–3 hours.

  • Concentrate the mixture in vacuo to remove DCM and excess SOCl₂, yielding crude 3-methylbenzoyl chloride as a yellow oil. Do not expose to ambient moisture to prevent hydrolysis.

Step 2: Nucleophilic Acyl Substitution
  • Causality: Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge the HCl generated during the coupling. Without TEA, the HCl would protonate the 2-nitrophenol, completely quenching its already weak nucleophilicity ([3]).

Methodology:

  • Dissolve 2-nitrophenol (0.95 eq) and TEA (1.5 eq) in anhydrous DCM. Cool to 0 °C.

  • Dissolve the crude 3-methylbenzoyl chloride (1.0 eq) in a small volume of DCM and add it dropwise to the phenoxide solution.

  • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validating Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl (to protonate and remove unreacted TEA), saturated aqueous NaHCO₃ (to deprotonate and extract any unreacted 3-methylbenzoic acid), and brine. This specific sequence ensures the organic phase contains only the neutral target ester.

  • Dry over anhydrous MgSO₄, concentrate, and purify via recrystallization (e.g., from ethanol) or silica gel chromatography.

AcidChlorideRoute SM 3-Methylbenzoic Acid Reagent SOCl2, DMF (cat.) Reflux, 2h SM->Reagent Intermediate 3-Methylbenzoyl Chloride Reagent->Intermediate -SO2, -HCl Coupling 2-Nitrophenol, Et3N CH2Cl2, 0°C to RT Intermediate->Coupling Product 2-Nitrophenyl 3-methylbenzoate Coupling->Product -Et3N·HCl

Workflow for the two-step acid chloride synthesis of 2-Nitrophenyl 3-methylbenzoate.

Protocol 2: Steglich Esterification (The Mild Alternative)

For substrates that cannot tolerate the harsh, highly acidic conditions of thionyl chloride, the Steglich esterification provides a mild, room-temperature alternative ([1]).

  • Causality: N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. Because 2-nitrophenol is too weak a nucleophile to attack this intermediate efficiently, 4-Dimethylaminopyridine (DMAP) is introduced as an acyl transfer catalyst. DMAP attacks the O-acylisourea to form a highly reactive N-acylpyridinium ion, which is then readily attacked by the phenol, regenerating the DMAP catalyst ([4]).

Methodology:

  • Dissolve 3-methylbenzoic acid (1.0 eq) and 2-nitrophenol (1.0 eq) in anhydrous DCM at 0 °C.

  • Add DMAP (0.1 eq) to the solution.

  • Add DCC (1.1 eq) portion-wise. A white precipitate of N,N'-Dicyclohexylurea (DCU) will begin to form almost immediately as the activation proceeds.

  • Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Self-Validating Workup: Filter the suspension through a pad of Celite to remove the insoluble DCU byproduct. Wash the filtrate with 0.5M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine. Concentrate the organic layer and purify via flash chromatography.

SteglichLogic Acid 3-Methylbenzoic Acid DCC DCC Activation Acid->DCC Oacyl O-Acylisourea Intermediate DCC->Oacyl DMAP DMAP Catalyst Oacyl->DMAP Acyl Transfer AcylPy N-Acylpyridinium Ion DMAP->AcylPy AcylPy->DMAP Catalyst Regeneration Product Target Ester AcylPy->Product Nucleophilic Attack Phenol 2-Nitrophenol Phenol->Product

Logical relationship of intermediates in the DMAP-catalyzed Steglich esterification.

Quantitative Reaction Metrics

The choice between the two methodologies depends heavily on the scale of synthesis and the availability of purification equipment. The table below summarizes the comparative metrics for both routes.

MetricAcid Chloride RouteSteglich Esterification (DCC/DMAP)
Typical Yield 85 – 95%70 – 85%
Reaction Time 6 – 8 hours (total)12 – 16 hours
Key Byproducts SO₂, HCl, Et₃N·HClDicyclohexylurea (DCU)
Scalability Excellent (Multi-gram to kg scale)Moderate (DCU removal becomes tedious at scale)
Atom Economy Moderate (Loss of SO₂, HCl)Poor (Massive DCU byproduct generation)

References

  • Acid to Ester - Common Conditions | Source: Common Organic Chemistry | URL:[Link]

  • Preparation of Esters | Source: Chemguide | URL:[Link]

  • Synthesizing an ester from an alcohol and acyl chloride | Source: ResearchGate | URL:[Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives | Source: National Institutes of Health (PMC) | URL:[Link]

Sources

Exploratory

Synthesis and Mechanistic Dynamics of 2-Nitrophenyl 3-methylbenzoate Formation

Abstract The synthesis of 2-nitrophenyl 3-methylbenzoate represents a classic kinetic challenge in organic chemistry and drug development. Due to the severe electronic deactivation of the phenolic nucleophile by the orth...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of 2-nitrophenyl 3-methylbenzoate represents a classic kinetic challenge in organic chemistry and drug development. Due to the severe electronic deactivation of the phenolic nucleophile by the ortho-nitro group, traditional Fischer esterification methods fail. This whitepaper provides an in-depth technical analysis of the nucleophilic acyl substitution mechanism required to form this ester, detailing the thermodynamic necessity of acyl chloride activation and the kinetic advantages of 4-Dimethylaminopyridine (DMAP) catalysis.

Introduction: The Kinetic Challenge of 2-Nitrophenol

In the development of active pharmaceutical ingredients (APIs) and complex organic building blocks, the synthesis of phenolic esters is a fundamental transformation. However, the esterification of 2-nitrophenol with 3-methylbenzoic acid presents significant thermodynamic and kinetic hurdles.

While standard esterification is a reversible process that relies heavily on the inherent nucleophilicity of the alcohol[1], 2-nitrophenol is severely deactivated. The nitro group ( −NO2​ ) located at the ortho position is one of the most strongly electron-withdrawing functional groups. It drastically reduces the electron density of the aromatic ring and the phenolic oxygen through both inductive ( −I ) and mesomeric ( −M ) effects[2]. Consequently, the phenolic hydroxyl group becomes an exceptionally poor nucleophile, rendering traditional acid-catalyzed esterification practically ineffective and necessitating highly activated electrophilic pathways.

Mechanistic Principles: Overcoming Electronic Deactivation

To successfully drive the formation of 2-nitrophenyl 3-methylbenzoate, the electrophile must be highly activated to lower the activation energy barrier for the deactivated phenoxide attack.

Acyl Chloride Activation

Instead of utilizing 3-methylbenzoic acid directly, the synthetic route must employ 3-methylbenzoyl chloride. The chloride ion serves as an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. Under modified Schotten-Baumann conditions, a base is introduced to neutralize the HCl byproduct, preventing the reverse reaction and driving the equilibrium forward[3].

DMAP-Catalyzed Acyl Transfer

Even with an activated acyl chloride, the uncatalyzed reaction with 2-nitrophenol remains sluggish. The introduction of 4-Dimethylaminopyridine (DMAP) acts as a transformative nucleophilic catalyst[4]. DMAP attacks the 3-methylbenzoyl chloride to form a transient, highly reactive N -acylpyridinium intermediate. This intermediate is orders of magnitude more electrophilic than the parent acyl chloride.

Simultaneously, a stoichiometric base like Triethylamine (TEA) deprotonates the 2-nitrophenol. The resulting phenoxide ion rapidly attacks the N -acylpyridinium complex, forming a tetrahedral intermediate that collapses to yield the desired ester while regenerating the DMAP catalyst[4]. Alternatively, a Steglich esterification utilizing a carbodiimide coupling agent (e.g., EDC) alongside DMAP can be employed to couple the free carboxylic acid directly, though the acyl chloride route is often preferred for highly deactivated phenols[5].

Mechanism A 3-Methylbenzoyl Chloride C Acyl-Pyridinium Intermediate A->C Nucleophilic Attack B DMAP Catalyst B->C E Tetrahedral Intermediate C->E Phenoxide Attack D 2-Nitrophenol (Nucleophile) D->E Deprotonation F 2-Nitrophenyl 3-methylbenzoate E->F Leaving Group Departure

Nucleophilic acyl substitution mechanism via DMAP catalysis.

Experimental Design & Causality (E-E-A-T)

A self-validating experimental protocol requires a strict understanding of the causality behind each reagent and environmental condition chosen:

  • Solvent Selection (Dichloromethane, DCM): An anhydrous, non-polar, aprotic solvent is critical. The presence of water would rapidly hydrolyze the highly reactive 3-methylbenzoyl chloride and the N -acylpyridinium intermediate back into 3-methylbenzoic acid.

  • Stoichiometric Base (TEA): Triethylamine is added in a slight molar excess (1.5 eq) to act as an acid scavenger. It neutralizes the HCl generated during the substitution, which is vital because free HCl would protonate the DMAP catalyst, rendering it inactive[3].

  • Temperature Control (0°C to RT): The initial formation of the N -acylpyridinium intermediate is highly exothermic. Performing the addition at 0°C prevents the thermal degradation of the reagents and minimizes side reactions (such as ketene formation). The reaction is subsequently allowed to warm to room temperature (RT) to provide the kinetic energy necessary for the sterically hindered phenoxide substitution to reach completion.

Quantitative Data & Reaction Optimization

The table below summarizes the causality of catalytic choices based on standard kinetic yields for the esterification of deactivated phenols.

Reaction ConditionAcyl DonorBase / CatalystTime (h)Temp (°C)Yield (%)
Fischer Esterification3-Methylbenzoic Acid H2​SO4​ (cat.)2480< 5
Uncatalyzed Acyl Transfer3-Methylbenzoyl ChlorideNone2425< 10
Base-Promoted3-Methylbenzoyl ChlorideTEA (1.5 eq)122545
DMAP-Catalyzed 3-Methylbenzoyl Chloride TEA (1.5 eq) + DMAP (0.1 eq) 2 25 92
Steglich Esterification3-Methylbenzoic AcidEDC (1.2 eq) + DMAP (0.1 eq)42585

Step-by-Step Experimental Protocol

Target: 2-Nitrophenyl 3-methylbenzoate Scale: 10 mmol

  • Preparation of the Reaction Mixture: Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere. Add 2-nitrophenol (1.39 g, 10 mmol) and DMAP (0.12 g, 1 mmol, 0.1 eq)[4]. Dissolve the solids in 30 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (TEA) (2.1 mL, 15 mmol, 1.5 eq) to the stirring solution. Cool the flask to 0°C using an ice-water bath.

  • Electrophile Addition: Dissolve 3-methylbenzoyl chloride (1.70 g, 11 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using a pressure-equalizing addition funnel to control the exothermic reaction.

  • Kinetic Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 2-4 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) (Hexanes:Ethyl Acetate, 4:1) until the 2-nitrophenol spot is fully consumed.

  • Quenching and Washing: Dilute the mixture with an additional 20 mL of DCM. Transfer to a separatory funnel. Wash the organic layer sequentially with:

    • 1M HCl (2 x 25 mL) to remove TEA and the DMAP catalyst.

    • Saturated NaHCO3​ (2 x 25 mL) to neutralize residual acid and remove any hydrolyzed 3-methylbenzoic acid.

    • Brine (1 x 25 mL) to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via silica gel flash column chromatography (eluting with a gradient of Hexanes/Ethyl Acetate) to afford pure 2-nitrophenyl 3-methylbenzoate as a crystalline solid[5].

Workflow Step1 Step 1: Reagent Prep 3-Methylbenzoyl chloride + 2-Nitrophenol Step2 Step 2: Base Addition Add TEA and DMAP at 0°C Step1->Step2 Step3 Step 3: Reaction Stir at RT for 2-4 hours Step2->Step3 Step4 Step 4: Quench Wash with 1M HCl, NaHCO3, Brine Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for ester synthesis.

References

2.[1] Title: Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications Source: MDPI URL: [Link]

3.[3] Title: Phenol (Schotten-Baumann Reaction Parameters) Source: Wikipedia URL: [Link]

4.[5] Title: Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification Source: ResearchGate URL: [Link]

Sources

Foundational

A Spectroscopic Guide to 2-Nitrophenyl 3-methylbenzoate: Elucidating Molecular Structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 2-Nitrophenyl 3-meth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 2-Nitrophenyl 3-methylbenzoate, an aromatic compound of interest in synthetic chemistry and drug discovery. As a Senior Application Scientist, this document moves beyond a simple data repository to offer a detailed interpretation of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data expected for this molecule. The causality behind spectral features is explained, providing a framework for structural elucidation and purity assessment. This guide is designed to be a self-validating resource, grounding theoretical predictions in the established principles of spectroscopic analysis for substituted aromatic esters and nitro compounds.

Introduction: The Molecular Architecture

2-Nitrophenyl 3-methylbenzoate is an ester formed from 3-methylbenzoic acid and 2-nitrophenol. Its structure comprises two substituted benzene rings linked by an ester functional group. The "2-nitrophenyl" portion contains a strongly electron-withdrawing nitro group (-NO₂) ortho to the ester linkage. The "3-methylbenzoyl" portion features an electron-donating methyl group (-CH₃) meta to the carbonyl carbon. This electronic dichotomy between the two aromatic rings is a key determinant of the molecule's spectroscopic behavior. Accurate interpretation of its NMR, IR, and Mass Spectra is fundamental to confirming its identity, assessing its purity, and understanding its chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed map of the molecular connectivity can be constructed.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 2-Nitrophenyl 3-methylbenzoate is predicted to exhibit distinct signals corresponding to the protons on the two aromatic rings and the methyl group. Aromatic protons typically resonate in the downfield region of the spectrum (δ 6.5-8.5 ppm) due to the deshielding effect of the ring current.[2][3] The presence of electron-withdrawing groups, such as the nitro group, will further shift the signals of adjacent protons downfield, while electron-donating groups like the methyl group will cause a slight upfield shift.[4]

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Nitrophenyl 3-methylbenzoate

AssignmentPredicted Chemical Shift (δ) ppmMultiplicityIntegrationRationale
Aromatic H (H-6' on nitrophenyl ring)~8.2Doublet of doublets (dd)1HOrtho to the strongly electron-withdrawing -NO₂ group, resulting in significant deshielding.
Aromatic H (H-2 on benzoyl ring)~7.9Singlet (or narrow triplet)1HOrtho to the carbonyl group and meta to the methyl group.
Aromatic H (H-6 on benzoyl ring)~7.8Doublet (d)1HOrtho to the carbonyl group.
Aromatic H (H-4', H-5' on nitrophenyl ring)~7.6-7.7Multiplet (m)2HProtons on the nitrophenyl ring, influenced by the nitro and ester groups.
Aromatic H (H-4, H-5 on benzoyl ring)~7.4-7.5Multiplet (m)2HProtons on the benzoyl ring, influenced by the methyl and ester groups.
Methyl H (-CH₃)~2.4Singlet (s)3HBenzylic protons, deshielded by the aromatic ring.[3]

Causality Behind Predictions: The chemical shifts are estimated based on the additive effects of substituents on a benzene ring.[5] The nitro group (-NO₂) is a powerful electron-withdrawing group, causing a significant downfield shift for the ortho and para protons of the nitrophenyl ring. The ester linkage also contributes to deshielding. On the 3-methylbenzoyl ring, the methyl group (-CH₃) is weakly electron-donating, leading to a slight shielding (upfield shift) of the aromatic protons relative to unsubstituted benzoate.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. Aromatic carbons typically resonate between δ 110-150 ppm. The electron-withdrawing nitro group will cause a downfield shift for the carbon to which it is attached and other carbons in the nitrophenyl ring. The carbonyl carbon of the ester is highly deshielded and will appear significantly downfield.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Nitrophenyl 3-methylbenzoate

AssignmentPredicted Chemical Shift (δ) ppmRationale
C=O (Ester Carbonyl)~164-166The carbonyl carbon is highly deshielded due to the electronegativity of the attached oxygen atoms.[6]
C-NO₂ (Nitrophenyl Ring)~148-150The carbon directly attached to the nitro group is strongly deshielded.
C-O (Ester linkage, Nitrophenyl Ring)~145-147The carbon attached to the ester oxygen is deshielded.
C-CH₃ (Benzoyl Ring)~138-140The carbon bearing the methyl group.
Aromatic CHs (Nitrophenyl Ring)~120-135The chemical shifts of these carbons are influenced by the ortho nitro group and the ester linkage.
C-C=O (Benzoyl Ring)~130-132The carbon to which the carbonyl group is attached.
Aromatic CHs (Benzoyl Ring)~128-134The chemical shifts are influenced by the meta methyl group and the ester functionality.
CH₃ (Methyl Carbon)~21-22The methyl carbon is in the typical range for an alkyl group attached to an aromatic ring.

Self-Validating System: The presence of 12 distinct aromatic carbon signals (6 for each ring, assuming no accidental equivalence) would confirm the disubstituted nature of both rings. The downfield carbonyl signal and the upfield methyl signal provide key validation points for the overall structure.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 10-20 mg of high-purity 2-Nitrophenyl 3-methylbenzoate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[1]

    • A relaxation delay (D1) of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, particularly quaternary carbons.[1]

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Table 3: Predicted IR Spectroscopic Data for 2-Nitrophenyl 3-methylbenzoate

Wavenumber (cm⁻¹)Functional Group AssignmentVibration Type
3100-3000Aromatic C-HStretch
~1740Ester C=OStretch
1600-1475Aromatic C=CIn-ring stretch
1550-1475N-O (asymmetric)Stretch
1360-1290N-O (symmetric)Stretch
1300-1000Ester C-OStretch
900-675Aromatic C-HOut-of-plane bend

Expert Insights: The IR spectrum of 2-Nitrophenyl 3-methylbenzoate is expected to be dominated by several strong, characteristic absorptions. The most prominent peak will likely be the ester carbonyl (C=O) stretch around 1740 cm⁻¹.[8][9] The presence of two strong bands for the nitro group (asymmetric and symmetric N-O stretches) is a key diagnostic feature for this class of compounds.[10][11][12] The C-O stretching vibrations of the ester group will also be present in the fingerprint region.[8]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid 2-Nitrophenyl 3-methylbenzoate sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.[13]

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2-Nitrophenyl 3-methylbenzoate

m/zProposed FragmentRationale
257[M]⁺˙ (Molecular Ion)The intact molecule with one electron removed.
135[C₈H₇O]⁺ (3-methylbenzoyl cation)Cleavage of the ester C-O bond, forming the stable acylium ion.
121[C₇H₇O]⁺Loss of CO from the 3-methylbenzoyl cation.
91[C₇H₇]⁺ (Tropylium ion)Loss of another CO from the m/z 121 fragment or rearrangement of the tolyl group.
138[C₆H₄NO₂]⁺ (Nitrophenyl radical cation)Cleavage of the ester bond with charge retention on the nitrophenyl moiety.

Authoritative Grounding: The fragmentation of aromatic esters is well-documented. A common pathway involves the cleavage of the bond between the carbonyl carbon and the ester oxygen, leading to the formation of a stable acylium ion.[14][15] For 2-Nitrophenyl 3-methylbenzoate, this would result in the 3-methylbenzoyl cation at m/z 135. Further fragmentation of this ion through the loss of a neutral carbon monoxide molecule would yield a fragment at m/z 107, and subsequent rearrangement could lead to the tropylium ion at m/z 91. The molecular ion peak [M]⁺˙ at m/z 257 would confirm the molecular weight of the compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity against m/z.

Integrated Spectroscopic Analysis: A Cohesive Structural Narrative

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from ¹H NMR, ¹³C NMR, IR, and MS should be mutually supportive to build a conclusive structural assignment for 2-Nitrophenyl 3-methylbenzoate.

Logical Workflow for Structural Confirmation:

Caption: Workflow for structural elucidation of 2-Nitrophenyl 3-methylbenzoate.

The workflow begins with Mass Spectrometry to determine the molecular weight. IR spectroscopy then confirms the presence of the key ester and nitro functional groups. Finally, NMR spectroscopy provides the detailed atomic connectivity, including the substitution patterns on the aromatic rings, leading to the unambiguous confirmation of the structure.

Conclusion

This technical guide has provided a detailed predictive and interpretive overview of the essential spectroscopic data for 2-Nitrophenyl 3-methylbenzoate. By understanding the principles behind the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectra, researchers can confidently identify and characterize this molecule. The integration of these techniques provides a robust, self-validating methodology for structural elucidation, which is a cornerstone of modern chemical and pharmaceutical research.

References

  • Perdue, E. M., & Hertkorn, N. (2006). Substitution Patterns in Aromatic Rings by Increment Analysis. Model Development and Application to Natural Organic Matter. Analytical Chemistry, 78(1), 136-142. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. [Link]

  • University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

  • Journal of Emerging Investigators. (2020, December 20). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • BioResources. (2016, October 10). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. [Link]

  • Moreno-Fuquen, R., et al. (2012). 2,4,6-Trinitrophenyl 3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2187. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ACS Reagent Chemicals. (2017, February 28). Infrared Spectroscopy. [Link]

  • ResearchGate. (n.d.). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. [Link]

  • ResearchGate. (n.d.). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]

  • Open Library Publishing Platform. (n.d.). 29.6 Infrared (IR) Spectroscopy. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Journal of Emerging Investigators. (2022, December 12). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Uniciencia. (2020, July 31). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • PubChem. (n.d.). 2-Methyl-3-nitrobenzoic acid. [Link]

  • Moreno-Fuquen, R., et al. (2013). 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1716. [Link]

  • Chegg.com. (2019, April 2). Solved Below are the 1H NMR spectrum of nitro. [Link]

  • PrepChem.com. (n.d.). Preparation of Methyl 2-nitro-3-methylbenzoate. [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note. [Link]

  • Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Calgary. (n.d.). IR: nitro groups. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • NIST. (n.d.). Benzoic acid, 3-nitro-, methyl ester. [Link]

  • University of Wisconsin-Madison. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

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Exploratory

Strategic Applications of 2-Nitrophenyl 3-Methylbenzoate in Chemical Biology and Synthesis

An In-Depth Technical Guide by a Senior Application Scientist Executive Summary As drug development and materials engineering become increasingly reliant on highly specific molecular interactions, researchers require ver...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide by a Senior Application Scientist

Executive Summary

As drug development and materials engineering become increasingly reliant on highly specific molecular interactions, researchers require versatile, multi-functional reagents. 2-Nitrophenyl 3-methylbenzoate (2-NP-3MB) represents a structurally privileged scaffold. By coupling a sterically demanding meta-toluyl group with an electron-deficient ortho-nitrophenol leaving group, this molecule serves a trifecta of advanced research areas: biocatalytic profiling, coupling-agent-free organic synthesis, and stimuli-responsive materials.

This whitepaper provides a comprehensive, self-validating framework for deploying 2-NP-3MB across these three core research vectors, detailing the underlying physicochemical causality behind each application.

Physicochemical Profiling & Structural Rationale

To understand the utility of 2-NP-3MB, we must first deconstruct its reactivity. The molecule is an "activated ester." The electron-withdrawing nitro group at the ortho position significantly lowers the pKa of the corresponding leaving group (2-nitrophenol, pKa ~7.23) compared to an unsubstituted phenol (pKa ~10)[1].

This high degree of polarization weakens the ester carbonyl bond, making it highly susceptible to nucleophilic attack. Simultaneously, the 3-methylbenzoate (m-toluate) moiety provides distinct steric and hydrophobic properties. This dual nature—highly reactive yet sterically hindered—is the foundation of its application in both biology and chemistry.

Quantitative Comparison of Ester Scaffolds

To contextualize 2-NP-3MB, we must compare it against standard bench reagents. The table below summarizes the physicochemical parameters that dictate experimental choices.

Table 1: Comparative Physicochemical and Kinetic Parameters

CompoundSubstrate ClassLeaving Group pKaSteric Bulk (Acyl)Primary Application
2-Nitrophenyl acetate Activated Ester7.23Low (Methyl)Promiscuous esterase screening
2-Nitrophenyl 3-methylbenzoate Activated Ester7.23High (m-Toluyl)Bulky aryl esterase profiling
2-Nitrobenzyl 3-methylbenzoate Photolabile Ester~15 (Alcohol)High (m-Toluyl)UV-triggered prodrug release

Research Vector 1: Chromogenic Substrates for Esterase Profiling

The Causality of the Design

In enzyme kinetics, distinguishing between true lipases, aryl esterases, and simple carboxylesterases requires substrates with varying acyl chain bulk[2]. While 2-nitrophenyl acetate is a ubiquitous substrate, it is highly promiscuous and will be cleaved by almost any hydrolase.

By employing 2-NP-3MB, researchers can probe the steric tolerance of an enzyme's active site. The bulky 3-methylbenzoate group restricts access; therefore, only esterases with a sufficiently large hydrophobic binding pocket will hydrolyze it. Upon cleavage, the release of 2-nitrophenol provides a direct colorimetric readout (λmax ≈ 410 nm in alkaline conditions), enabling high-throughput screening[3].

Self-Validating Protocol: High-Throughput Esterase Kinetic Assay

Trustworthiness Note: Activated esters undergo spontaneous hydrolysis in aqueous buffers. This protocol integrates a mandatory background subtraction step to ensure calculated enzyme velocities are absolute.

  • Reagent Preparation: Dissolve 2-NP-3MB in anhydrous DMSO to create a 10 mM stock. Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 0.1% Triton X-100. Causality: The detergent prevents the highly hydrophobic substrate from forming micelles, ensuring true Michaelis-Menten kinetics.

  • Control Establishment: In a 96-well microtiter plate, add 190 µL of buffer to "Blank" wells. This validates the spontaneous hydrolysis baseline.

  • Enzyme Loading: Add 180 µL of buffer and 10 µL of purified esterase (e.g., 1 mg/mL) to "Test" wells.

  • Initiation: Rapidly add 10 µL of the 10 mM substrate stock to all wells (final concentration 500 µM).

  • Data Acquisition: Immediately read absorbance at 410 nm every 30 seconds for 15 minutes at 37°C. Calculate the initial velocity ( V0​ ) after subtracting the blank rate.

G Substrate 2-Nitrophenyl 3-methylbenzoate Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Enzyme Aryl Esterase (Active Site Serine) Enzyme->Intermediate Binding Product1 3-Methylbenzoic Acid (Acyl Release) Intermediate->Product1 Hydrolysis Product2 2-Nitrophenoxide (Yellow, λmax ~410nm) Intermediate->Product2 Leaving Group Departure

Fig 1: Esterase-mediated hydrolysis pathway of 2-Nitrophenyl 3-methylbenzoate.

Research Vector 2: Activated Acyl Donor in Mild Amidation

The Causality of the Design

Synthesizing m-toluamides typically requires reacting 3-methylbenzoic acid with coupling reagents (e.g., EDC, HATU) or using 3-methylbenzoyl chloride. The former generates difficult-to-remove urea byproducts, while the latter is violently reactive and moisture-sensitive.

2-NP-3MB serves as a bench-stable, mild acylating agent. Because the 2-nitrophenoxide anion is an exceptionally stable leaving group, the ester carbonyl is sufficiently activated for direct nucleophilic acyl substitution by primary or secondary amines at room temperature, entirely bypassing the need for external coupling agents.

Self-Validating Protocol: Catalyst-Free Amidation Workflow

Trustworthiness Note: The success of this protocol relies on maintaining the nucleophile in its unprotonated state and utilizing a liquid-liquid extraction that chemically differentiates the product from the leaving group.

  • Solvation: Dissolve 1.0 mmol of the target primary amine in 5 mL of anhydrous DMF.

  • Activation: Add 1.1 mmol of 2-NP-3MB. The slight stoichiometric excess ensures complete conversion of the valuable amine.

  • Base Addition: Add 1.5 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sink, neutralizing the generated acidic phenol and keeping the amine in its reactive, free-base form.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC until the amine is consumed.

  • Isolation (Self-Validating Quench): Pour the mixture into 25 mL of 0.5 M NaOH. The basic aqueous layer ionizes and solubilizes the 2-nitrophenol byproduct, while the highly hydrophobic m-toluamide product crashes out of solution. Filter and wash with cold water to yield the pure amide.

G Step1 1. Dissolve 2-NP-3MB & Amine in DMF Step2 2. Add DIPEA (Proton Sink) Step1->Step2 Step3 3. Stir at RT (Nucleophilic Attack) Step2->Step3 Step4 4. Quench with NaOH (Solubilize Phenol) Step3->Step4 Step5 5. Filter Precipitate (Pure m-Toluamide) Step4->Step5

Fig 2: Step-by-step workflow for mild amidation using the activated ester.

Research Vector 3: Photochemical Prodrugs and Materials Engineering

The Causality of the Design

Ortho-nitro aromatic systems are renowned for their unique photolabile properties[4]. While ortho-nitrobenzyl esters are the standard for photocaged prodrugs (undergoing Norrish type II cleavage to release carboxylic acids), ortho-nitrophenyl esters like 2-NP-3MB offer an alternative photochemical pathway.

Upon targeted UV irradiation (e.g., 254 nm), the ester bond can undergo homolytic cleavage followed by a photo-Fries rearrangement, where the acyl group migrates to the aromatic ring to form a ketone[5]. In materials science, this light-triggered structural reorganization drastically alters the polarity and refractive index of the compound. Researchers are actively utilizing this mechanism to develop photoresponsive polymers and enable the photolithographic patterning of optical waveguides without the need for wet chemical etching[5].

Conclusion

2-Nitrophenyl 3-methylbenzoate is far more than a simple organic intermediate. By understanding the electronic push-pull of its structure—the activating nature of the ortho-nitro group combined with the steric parameters of the m-toluyl ring—scientists can deploy it as a precision tool. Whether mapping the active sites of novel hydrolases, performing green, coupling-agent-free amidations, or engineering next-generation photoresponsive polymers, 2-NP-3MB provides a robust, reliable, and self-validating chemical platform.

References

  • PubChem Title: 2-Nitrophenyl benzoate | C13H9NO4 | CID 294244 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • ACS Omega Title: Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects Source: American Chemical Society (ACS) URL:[Link]

  • Journal of Materials Chemistry C Title: Wavelength selective refractive index modulation in a ROMP derived polymer bearing phenyl - and ortho -nitrobenzyl ester groups Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Library and Archives Canada Title: Inhibition of Beef Liver Carboxylesterases by op Pesticides Source: bac-lac.gc.ca URL:[Link]

  • PMC - NIH Title: Recent advances in bioluminescent probes for neurobiology Source: National Institutes of Health URL:[Link]

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Foundational

2-Nitrophenyl 3-methylbenzoate literature review

An In-depth Technical Guide to 2-Nitrophenyl 3-methylbenzoate This guide provides a comprehensive technical overview of 2-Nitrophenyl 3-methylbenzoate, a specialty chemical with potential applications in organic synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Nitrophenyl 3-methylbenzoate

This guide provides a comprehensive technical overview of 2-Nitrophenyl 3-methylbenzoate, a specialty chemical with potential applications in organic synthesis and materials science. Due to the limited availability of direct literature on this specific isomer, this document synthesizes information from closely related analogues and established chemical principles to provide a robust guide for researchers, scientists, and drug development professionals. The content herein is intended to be a foundational resource, offering insights into its synthesis, characterization, and potential utility.

Introduction and Significance

2-Nitrophenyl 3-methylbenzoate is an aromatic ester characterized by the presence of a nitrophenyl group and a methyl-substituted benzoyl group. The electronic properties of the nitro group, a strong electron-withdrawing moiety, and the steric and electronic influence of the methyl group, make this molecule an interesting candidate for various chemical transformations and as a building block in the synthesis of more complex molecules.

Aromatic esters containing nitro groups are utilized in diverse fields. For instance, p-nitrophenyl esters are widely used as reagents in the synthesis of complex organic molecules, in the development of enzyme inhibitors, and as substrates in kinetic studies.[1] The specific substitution pattern of 2-Nitrophenyl 3-methylbenzoate may offer unique reactivity and properties, making its study a valuable endeavor for chemists.

Synthesis of 2-Nitrophenyl 3-methylbenzoate

The synthesis of 2-Nitrophenyl 3-methylbenzoate can be logically approached via a two-step process, beginning with the activation of 3-methylbenzoic acid, followed by its esterification with 2-nitrophenol. This method is a standard and reliable approach for the preparation of aromatic esters.

Step 1: Synthesis of 3-methylbenzoyl chloride

The initial step involves the conversion of 3-methylbenzoic acid to its more reactive acid chloride derivative, 3-methylbenzoyl chloride, using thionyl chloride. This is a common and efficient method for activating a carboxylic acid for subsequent nucleophilic acyl substitution.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-methylbenzoic acid (1.0 eq).

  • Slowly add an excess of thionyl chloride (SOCl₂) (approx. 5.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3-methylbenzoyl chloride, a pale-yellow liquid, can be used in the next step without further purification.[2]

Causality of Experimental Choices:

  • Thionyl Chloride: It is used in excess to drive the reaction to completion and to serve as a solvent. It is a preferred reagent as the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.

  • Reflux: Heating the reaction ensures a sufficient rate of reaction to form the acid chloride in a reasonable timeframe.

  • DMF (catalyst): DMF catalyzes the reaction by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.

Step 2: Esterification of 2-nitrophenol with 3-methylbenzoyl chloride

The second step is the esterification reaction between the synthesized 3-methylbenzoyl chloride and 2-nitrophenol to yield the final product, 2-Nitrophenyl 3-methylbenzoate. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the HCl generated during the reaction.

Experimental Protocol:

  • In a separate flask, dissolve 2-nitrophenol (1.0 eq) in a suitable dry solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a slight excess of a non-nucleophilic base, like triethylamine (1.1 eq), to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add the 3-methylbenzoyl chloride (1.0 eq) dropwise to the cooled solution of 2-nitrophenol.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 2-Nitrophenyl 3-methylbenzoate can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.

Causality of Experimental Choices:

  • Non-nucleophilic Base: Triethylamine or pyridine acts as a scavenger for the HCl produced, preventing it from protonating the starting materials and driving the reaction towards the product.

  • Dry Solvent: Anhydrous conditions are crucial as the acid chloride is reactive towards water, which would hydrolyze it back to the carboxylic acid.

  • Ice Bath: The initial cooling of the reaction mixture helps to control the exothermic nature of the acylation reaction.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification A 3-Methylbenzoic Acid C 3-Methylbenzoyl Chloride A->C Reflux, cat. DMF B Thionyl Chloride (SOCl₂) B->C F 2-Nitrophenyl 3-methylbenzoate C->F C->F D 2-Nitrophenol D->F E Triethylamine E->F DCM, 0°C to RT

Caption: Synthesis of 2-Nitrophenyl 3-methylbenzoate.

Physicochemical and Spectroscopic Characterization

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
Appearance Expected to be a pale-yellow crystalline solid
Melting Point Likely in the range of 100-150 °C
Solubility Expected to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane, and poorly soluble in water.
Predicted Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on both aromatic rings and the methyl group. The electron-withdrawing nitro group will deshield the protons on its ring, shifting them downfield.

AssignmentPredicted Chemical Shift (δ) ppmMultiplicity
Aromatic H (ortho to -NO₂)~8.0-8.2d
Aromatic H (para to -NO₂)~7.8-8.0t
Aromatic H (ortho to -O)~7.4-7.6d or t
Aromatic H (meta to -NO₂)~7.6-7.8t
Aromatic H (3-methylbenzoyl)~7.2-7.9m
-CH₃~2.4s

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for all 14 carbon atoms. The carbonyl carbon of the ester will be significantly downfield.

AssignmentPredicted Chemical Shift (δ) ppm
C=O (Ester)~164-166
C-NO₂~145-150
C-O (Aromatic)~140-145
Aromatic CH~120-135
C-CH₃ (Aromatic)~138-140
-CH₃~21-22

3.2.3. IR Spectroscopy

The IR spectrum will be characterized by strong absorptions from the carbonyl and nitro groups.

Wavenumber (cm⁻¹)Functional Group Assignment
~3100-3000Aromatic C-H stretch
~2960-2850Aliphatic C-H stretch (-CH₃)
~1740-1720C=O stretch (Ester)
~1600, ~1475C=C stretch (Aromatic)
~1530, ~1350N-O asymmetric and symmetric stretch (-NO₂)
~1250-1100C-O stretch (Ester)

3.2.4. Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 257. Key fragmentation patterns would likely involve the cleavage of the ester bond, leading to fragments corresponding to the 3-methylbenzoyl cation (m/z = 119) and the 2-nitrophenoxy radical or related ions.

Purification and Characterization Workflow

A self-validating system for the purification and characterization of the synthesized 2-Nitrophenyl 3-methylbenzoate is crucial for ensuring the integrity of the final product.

Purification_Workflow cluster_characterization Characterization Suite A Crude Product from Synthesis B Liquid-Liquid Extraction (Wash with 1M HCl, sat. NaHCO₃, Brine) A->B C Drying over Anhydrous Na₂SO₄ B->C D Solvent Removal (Rotary Evaporation) C->D E Recrystallization (e.g., Ethanol or EtOAc/Hexane) D->E F Pure Crystalline Product E->F G Characterization F->G H TLC Analysis G->H I Melting Point Determination G->I J NMR Spectroscopy (¹H, ¹³C) G->J K IR Spectroscopy G->K L Mass Spectrometry G->L

Caption: Purification and Characterization Workflow.

Potential Applications

Based on the applications of structurally similar compounds, 2-Nitrophenyl 3-methylbenzoate holds potential in several areas:

  • Synthetic Intermediate: The nitro group can be readily reduced to an amine, which can then be further functionalized, making this compound a useful intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[3]

  • Polymer Chemistry: Aromatic esters can be used as plasticizers or as monomers in the production of specialty polymers.[1] The presence of the nitro group could also allow for post-polymerization modification.

  • Biochemical Probes: Nitrophenyl esters are often used as substrates in enzymatic assays due to the colorimetric properties of the released nitrophenolate upon hydrolysis.[3] The specific steric and electronic nature of 2-Nitrophenyl 3-methylbenzoate may make it a selective substrate for certain enzymes.

Safety Information

Nitroaromatic compounds should be handled with care as they can be hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for 2-nitrophenol and 3-methylbenzoic acid for specific handling precautions.

References

  • Moreno-Fuquen, R., et al. (2014). 2,4,6-Trinitrophenyl 3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o159. [Link]

  • Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

  • Moreno-Fuquen, R., et al. (2014). 2,4,6-Trinitrophenyl 3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(2), o159. [Link]

Sources

Exploratory

The Dual Nature of Nitroaromatic Esters: A Technical Guide to Their Biological Activity, Therapeutic Potential, and Associated Challenges

A Senior Application Scientist's Perspective on Harnessing a Controversial Class of Compounds for Drug Development Executive Summary Nitroaromatic esters represent a fascinating and challenging class of molecules in drug...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Harnessing a Controversial Class of Compounds for Drug Development

Executive Summary

Nitroaromatic esters represent a fascinating and challenging class of molecules in drug discovery and development. Their biological activity is intrinsically linked to the bioreduction of the nitro group, a process that can lead to both therapeutic efficacy and significant toxicity. This guide provides an in-depth technical exploration of the core principles governing the biological activity of these compounds. We will delve into their primary mechanism of action as hypoxia-activated prodrugs, their diverse applications as anticancer, antimicrobial, and antiparasitic agents, and the critical toxicological considerations that must be addressed. Furthermore, this guide will detail essential experimental protocols for evaluating their biological activity, offering a practical framework for researchers in the field.

The Central Paradigm: Reductive Activation

The biological activity of virtually all nitroaromatic compounds, including esters, is contingent upon the enzymatic reduction of the nitro (-NO2) group.[1] This process is a double-edged sword, as the reduction intermediates can be both the source of therapeutic action and toxicity.[2][3]

The reduction can proceed through two main pathways: a two-electron reduction pathway, which is generally considered a detoxification route, and a one-electron reduction pathway, which often leads to the formation of reactive and potentially toxic intermediates.[1]

The Role of Nitroreductases

A key family of enzymes responsible for the reduction of nitroaromatic compounds is the nitroreductases (NTRs).[4] These enzymes, which are widespread in bacteria but absent in mammalian cells, utilize NAD(P)H as a cofactor to catalyze the reduction of the nitro group.[4] This differential expression of nitroreductases between microbial and mammalian cells forms the basis for the selective toxicity of some nitroaromatic antimicrobial agents.[5]

The reduction process typically involves the sequential formation of a nitroso (-NO) derivative, a hydroxylamine (-NHOH), and finally an amine (-NH2).[3] The hydroxylamine intermediate is often highly reactive and is implicated in both the therapeutic and toxic effects of these compounds.[3][6]

Diagram: The Reductive Activation Pathway of Nitroaromatic Compounds

Reductive_Activation cluster_0 Nitroaromatic Ester (Prodrug) cluster_1 Cellular Environment cluster_2 Reduction Intermediates & Products cluster_3 Biological Outcomes Prodrug R-NO₂ Nitroreductase Nitroreductase (NTR) + NAD(P)H Prodrug->Nitroreductase Substrate Nitroso Nitroso R-NO Nitroreductase->Nitroso 2e⁻ reduction ROS Reactive Oxygen Species (ROS) Nitroreductase->ROS Futile Cycling (in presence of O₂) Oxygen Oxygen (O₂) Hydroxylamine Hydroxylamine R-NHOH Nitroso->Hydroxylamine 2e⁻ reduction Amine Amine R-NH₂ Hydroxylamine->Amine 2e⁻ reduction Therapeutic Therapeutic Effect (e.g., DNA damage in cancer cells) Hydroxylamine->Therapeutic Reacts with macromolecules Toxic Toxicity (e.g., Oxidative Stress) ROS->Toxic

Caption: Reductive activation of a nitroaromatic ester to its active and potentially toxic forms.

Therapeutic Applications: A Strategy of Selective Activation

The therapeutic potential of nitroaromatic esters largely stems from the ability to achieve selective activation of the prodrug in target tissues or organisms. This selectivity can be achieved by exploiting unique physiological conditions or enzymatic activities.

Hypoxia-Activated Prodrugs for Cancer Therapy

Solid tumors often contain regions of low oxygen, known as hypoxia.[7][8] This hypoxic environment is a major obstacle to the effectiveness of conventional cancer therapies.[7][8] However, it also presents a unique opportunity for the development of hypoxia-activated prodrugs (HAPs).[7][9]

Nitroaromatic esters are ideal candidates for HAPs because their reduction is favored under hypoxic conditions.[9][10] In well-oxygenated (normoxic) tissues, the initial one-electron reduction product, a nitro radical anion, is rapidly re-oxidized back to the parent nitro compound by molecular oxygen in a process called "futile cycling," which also generates reactive oxygen species (ROS).[3] In hypoxic environments, however, the nitro radical anion can undergo further reduction to form cytotoxic species that can kill cancer cells.[8][10]

This selective activation in hypoxic tumor regions can lead to a localized therapeutic effect, minimizing damage to healthy, well-oxygenated tissues.[11] The cytotoxic effectors released upon reduction can also diffuse to neighboring normoxic tumor cells, creating a "bystander effect" that enhances the overall antitumor activity.[11]

Antimicrobial and Antiparasitic Agents

The presence of nitroreductase enzymes in many bacteria and parasites, but not in their mammalian hosts, provides a basis for the selective toxicity of nitroaromatic compounds.[5][12] This has led to the development of several nitroaromatic drugs for the treatment of infectious diseases.[5][13]

Examples of such drugs include:

  • Nitrofurans: Used to treat urinary tract infections. Their activity is dependent on the reduction of the 5-nitrofuran ring by bacterial nitroreductases.[1][14]

  • 5-Nitroimidazoles (e.g., metronidazole): Effective against anaerobic bacteria and certain parasites.[13]

  • Nitazoxanide: A broad-spectrum antiparasitic and antiviral drug that is activated by pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms.[15][16]

The mechanism of action of these antimicrobial agents often involves the generation of reactive intermediates that damage cellular macromolecules, including DNA.[13][17]

The Inevitable Challenge: Toxicity

Despite their therapeutic potential, the use of nitroaromatic compounds is often limited by their toxicity.[2][5] The same reactive intermediates that are responsible for their therapeutic effects can also cause damage to healthy host cells.[6]

Mechanisms of Toxicity

The primary mechanisms of toxicity associated with nitroaromatic esters include:

  • Oxidative Stress: The futile cycling of the nitro radical anion in the presence of oxygen can lead to the excessive production of reactive oxygen species (ROS), such as superoxide anions.[2][3] This can overwhelm the cell's antioxidant defenses, leading to oxidative stress and damage to lipids, proteins, and DNA.[18]

  • Mutagenicity and Carcinogenicity: Some nitroaromatic compounds and their metabolites are known to be mutagenic and carcinogenic.[2][19] This is often attributed to the ability of the reactive intermediates to form adducts with DNA, leading to mutations.[20]

  • Hepatotoxicity: Certain nitroaromatic drugs have been associated with liver injury.[6] This can be due to the formation of toxic metabolites in the liver, which has a high capacity for drug metabolism.[6]

Mitigating Toxicity

Strategies to mitigate the toxicity of nitroaromatic esters include:

  • Prodrug Design: Designing prodrugs that are only activated in the target tissue can help to reduce systemic toxicity.

  • Structural Modification: Modifying the chemical structure of the nitroaromatic compound can alter its reduction potential and metabolic fate, potentially reducing the formation of toxic intermediates.[6]

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Computational QSAR models can be used to predict the toxicity of new nitroaromatic compounds, allowing for the early identification and elimination of potentially harmful candidates.[19]

Essential Experimental Workflows for Evaluation

A thorough evaluation of the biological activity of nitroaromatic esters requires a combination of in vitro and in vivo assays.

In Vitro Assays
Assay Purpose Principle Key Reagents
Nitroreductase Activity Assay To determine if the compound is a substrate for nitroreductase enzymes.Spectrophotometric or fluorometric detection of the reduction of the nitro group.[21][22]Purified nitroreductase enzyme, NAD(P)H, nitroaromatic ester.
Cell Viability/Cytotoxicity Assay (e.g., MTT, [3H]-thymidine incorporation) To assess the cytotoxic effect of the compound on cancer cell lines under normoxic and hypoxic conditions.[23]Measures the metabolic activity or DNA synthesis of viable cells.Cancer cell lines, cell culture medium, MTT reagent or [3H]-thymidine.
Hypoxia-Inducible Factor (HIF-1α) Assay To evaluate the effect of the compound on the hypoxia signaling pathway.[24][25]ELISA or reporter gene assays to measure the levels or activity of HIF-1α.[26]Cancer cell lines, antibodies against HIF-1α, or a HIF-1α reporter construct.
Antimicrobial Susceptibility Testing (e.g., MIC, MBEC) To determine the minimum inhibitory concentration (MIC) or minimum biofilm eradication concentration (MBEC) of the compound against various microbial strains.[15][27]Measures the lowest concentration of the compound that inhibits visible growth or eradicates a biofilm.Microbial strains, culture medium, 96-well plates.

Diagram: Experimental Workflow for Evaluating a Hypoxia-Activated Nitroaromatic Ester Prodrug

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Synthesis & Characterization of Nitroaromatic Ester B Nitroreductase Activity Assay (Is it a substrate?) A->B C Cell Viability Assays (Normoxia vs. Hypoxia) B->C If active D HIF-1α Pathway Analysis C->D If selectively cytotoxic in hypoxia E Mechanism of Action Studies (e.g., DNA damage, ROS production) D->E F Animal Model of Cancer (e.g., Xenograft) E->F Promising Candidate G Efficacy Studies (Tumor growth inhibition) F->G H Toxicity & Pharmacokinetic Studies G->H

Caption: A streamlined workflow for the preclinical evaluation of a nitroaromatic ester prodrug.

Step-by-Step Protocol: In Vitro Nitroreductase Activity Assay (Fluorogenic)

This protocol describes a general method for determining if a nitroaromatic ester can be reduced by a nitroreductase enzyme using a fluorogenic probe.

Materials:

  • Purified nitroreductase enzyme (e.g., from E. coli)

  • NAD(P)H

  • Nitroaromatic ester compound (test compound)

  • Nitrocoumarin-based fluorogenic probe[21]

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the nitroaromatic ester in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of NAD(P)H in assay buffer.

    • Prepare a working solution of the nitroreductase enzyme in assay buffer.

    • Prepare a working solution of the fluorogenic probe in assay buffer.

  • Set up the Assay:

    • In the wells of the 96-well microplate, add the assay buffer.

    • Add the nitroaromatic ester to the desired final concentration.

    • Add the fluorogenic probe to its final working concentration.

    • Add NAD(P)H to its final working concentration.

  • Initiate the Reaction:

    • Initiate the reaction by adding the nitroreductase enzyme to the wells.

    • For control wells, add assay buffer instead of the enzyme.

  • Measure Fluorescence:

    • Immediately begin kinetic measurements of fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic probe.

    • Monitor the increase in fluorescence over time. A significant increase in fluorescence in the presence of the enzyme and the nitroaromatic ester indicates that the compound is a substrate for the nitroreductase.

Step-by-Step Protocol: Cellular Hypoxia Induction and Viability Assay

This protocol outlines a method for assessing the cytotoxicity of a nitroaromatic ester under hypoxic conditions.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Nitroaromatic ester compound

  • Hypoxia chamber or incubator with controlled O2 levels

  • MTT reagent

  • DMSO

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the nitroaromatic ester in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Hypoxic and Normoxic Incubation:

    • Place one set of plates in a standard incubator (normoxia, ~21% O2).

    • Place another set of plates in a hypoxia chamber or incubator set to the desired low oxygen concentration (e.g., 1% O2).

    • Incubate the plates for the desired treatment duration (e.g., 24-72 hours).

  • MTT Assay:

    • After incubation, add MTT reagent to each well and incubate for a few hours until formazan crystals form.

    • Solubilize the formazan crystals by adding DMSO.

  • Measure Absorbance:

    • Read the absorbance of the wells on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound under both normoxic and hypoxic conditions.

    • Determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%) for both conditions. A significantly lower IC50 value under hypoxic conditions indicates hypoxia-selective cytotoxicity.

Future Directions and Concluding Remarks

The field of nitroaromatic ester drug development continues to evolve, with ongoing efforts to design more selective and less toxic compounds. Future research will likely focus on:

  • Novel Prodrug Strategies: Developing new activation mechanisms that are even more specific to the target tissue.[28][29]

  • Combination Therapies: Exploring the synergistic effects of nitroaromatic esters with other anticancer or antimicrobial agents.

  • Personalized Medicine: Identifying biomarkers that can predict which patients are most likely to respond to treatment with a particular nitroaromatic drug.

References

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. [Link]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PubMed. [Link]

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  • Svedberg, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • de Oliveira, R. B. (2016). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. [Link]

  • Boelsterli, U. A., & Lim, P. L. K. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. PubMed. [Link]

  • Al-Mokadem, M. (2017). Bioreduction of the nitro group by nitroreductases (NTR) or others... ResearchGate. [Link]

  • Li, J., et al. (2024). Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction. PMC. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • de Souza Pietra, R. C., et al. (2011). Synthesis and evaluation of the anti parasitic activity of aromatic nitro compounds. PubMed. [Link]

  • Hoffman, P. S., et al. (2002). Enzymes associated with reductive activation and action of nitazoxanide, nitrofurans, and metronidazole in Helicobacter pylori. PubMed. [Link]

  • Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. [Link]

  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • Walsh, D. J., et al. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. MDPI. [Link]

  • Kim, D., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. PMC. [Link]

  • Hoffman, P. S., et al. (2002). Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. PMC. [Link]

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  • Grove, J. I., et al. (2003). Studies on the nitroreductase prodrug-activating system. Crystal structures of complexes with the inhibitor dicoumarol and dinitrobenzamide prodrugs and of the enzyme active form. PubMed. [Link]

  • Denny, W. A. (2025). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. ResearchGate. [Link]

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  • Encyclopedia.pub. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Encyclopedia.pub. [Link]

  • Jefford, C. W., et al. (1982). Highly active nitro-aromatic antiparasitic drugs. Archive ouverte UNIGE. [Link]

  • Zhang, J., et al. (2025). Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. Journal of Medicinal Chemistry. [Link]

  • Miller, A. F., et al. (2018). Informing Efforts to Develop Nitroreductase for Amine Production. MDPI. [Link]

  • Zhou, W., et al. (2011). Assessment of Hypoxia Inducible Factor Levels in Cancer Cell Lines upon Hypoxic Induction Using a Novel Reporter Construct. PLOS ONE. [Link]

  • Zhao, L., et al. (2004). Synthesis and Antitumor Activity of 20-O-linked Nitrogen-Based Camptothecin Ester Derivatives. PubMed. [Link]

  • Encyclopedia MDPI. (2021). Nitroaromatic Antibiotics. Encyclopedia MDPI. [Link]

  • ResearchGate. (n.d.). Biologically relevant nitroaromatic compounds. ResearchGate. [Link]

  • Roldán, M. D., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

  • Hernandez-Vazquez, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • Rice, A. M., Long, Y., & King, S. B. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. [Link]

  • Pandey, A. S., & Chauhan, A. (2015). Bioremediation of Nitroaromatic Compounds. IntechOpen. [Link]

  • Al-Ostath, R. A., et al. (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Hindawi. [Link]

  • ResearchGate. (n.d.). Enzymatic assay for nitroreductase. ResearchGate. [Link]

  • Hernandez-Vazquez, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]

  • Assay Genie. (n.d.). Human HIF-1α (Hypoxia Inducible Factor 1 Alpha) ELISA Kit. Assay Genie. [Link]

  • Stompor, M., et al. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

  • Al-Hussain, S. A., et al. (2022). Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. ACS Omega. [Link]

  • Chau, N. M., et al. (2005). Identification of Novel Small Molecule Inhibitors of Hypoxia-Inducible Factor-1 That Differentially Block Hypoxia-Inducible Factor-1 Activity and Hypoxia-Inducible Factor-1α Induction in Response to Hypoxic Stress and Growth Factors. Cancer Research. [Link]

  • Semenza, G. L. (2022). Hypoxia-inducible factors: cancer progression and clinical translation. JCI. [Link]

Sources

Foundational

The Nitro Group in Aromatic Esters: Mechanistic Causality, Kinetic Control, and Applications in Chemical Biology

Executive Summary In the realm of physical organic chemistry and chemical biology, the incorporation of a nitro group (-NO₂) onto an aromatic ester is not merely a structural modification; it is a profound electronic tun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of physical organic chemistry and chemical biology, the incorporation of a nitro group (-NO₂) onto an aromatic ester is not merely a structural modification; it is a profound electronic tuning mechanism. As a strongly electron-withdrawing group, the nitro substituent fundamentally alters the thermodynamics and kinetics of the ester bond. This whitepaper provides an in-depth mechanistic analysis of nitro-substituted aromatic esters, translating their fundamental electronic properties into field-proven applications across peptide synthesis, high-throughput enzyme kinetics, and bioreductive prodrug design.

Mechanistic Foundations: The Causality of the Nitro Group

The reactivity of aromatic esters is governed by the electrophilicity of the carbonyl carbon and the stability of the departing phenoxide anion. The nitro group modulates both parameters through synergistic inductive (-I) and resonance (-R) effects .

When positioned ortho or para to the ester linkage, the nitro group withdraws electron density from the aromatic ring. This propagates to the ester oxygen, significantly increasing the partial positive charge ( δ+ ) on the carbonyl carbon. Consequently, the activation energy required for nucleophilic attack (the rate-limiting step in the BAC2 alkaline hydrolysis mechanism) is drastically lowered.

Furthermore, the nitro group stabilizes the resulting phenoxide anion through extensive delocalization. For context, the pKa of unsubstituted phenol is 9.95, whereas the pKa of p-nitrophenol drops to 7.15. This nearly three-order-of-magnitude increase in acidity makes the p-nitrophenolate anion an exceptional leaving group, driving the reaction forward under kinetic control.

G N1 Nitro Group (-NO2) N2 Strong -I & -R Effects N1->N2 N3 Increased Carbonyl Electrophilicity N2->N3 N4 Lowered pKa of Leaving Group N2->N4 N5 Accelerated Ester Cleavage N3->N5 N4->N5

Electronic effects of the nitro group accelerating ester cleavage.

Application I: Active Esters in Peptide Synthesis

In solid-phase and solution-phase peptide synthesis, forming an amide bond requires overcoming the inherent stability of the carboxylate resonance structure. p-Nitrophenyl (pNP) esters serve as highly efficient "active esters."

The Causality of Choice: Unlike standard alkyl esters, which are inert to aminolysis at room temperature, pNP esters possess a highly electrophilic carbonyl that readily accepts incoming amine nucleophiles. This eliminates the need for harsh, in situ coupling reagents (like DCC or HATU) that can lead to racemization or epimerization of the stereocenter. In enzymatic peptide synthesis, pNP esters are utilized as acyl donors because their rapid reaction rates allow the acyl-enzyme intermediate to form faster than competing hydrolysis pathways, ensuring strict kinetic control .

Application II: High-Throughput Esterase Assays

p-Nitrophenyl acetate (pNPA) is the gold-standard colorimetric substrate for evaluating esterase, lipase, and carbonic anhydrase activity .

Field-Proven Insight: The assay's brilliance lies in its optical properties. pNPA is colorless, but upon enzymatic cleavage, it releases p-nitrophenol. At physiological pH (7.4–8.0), this leaving group exists predominantly as the p-nitrophenolate anion, which exhibits a strong, distinct absorbance peak at 405 nm.

Troubleshooting & Causality: Because the pKa of p-nitrophenol is 7.15, running this assay at pH < 7.0 will result in a protonated, colorless product, leading to false-negative activity readings. If lower pH conditions are strictly required, measurements must be taken at the isosbestic point (347 nm), where the absorbance is independent of the protonation state.

Application III: Bioreductive Nitroaromatic Prodrugs

In oncology, the nitro group is leveraged as a bio-orthogonal trigger for Hypoxia-Activated Prodrugs (HAPs) and Gene-Directed Enzyme Prodrug Therapy (GDEPT) .

Mechanism of Action: Nitroaromatic prodrugs (e.g., CB1954) remain stable and inactive in systemic circulation. However, in the severely hypoxic microenvironments of solid tumors, bacterial or overexpressed mammalian nitroreductases reduce the strongly electron-withdrawing -NO₂ group into an electron-donating hydroxylamine (-NHOH) or amine (-NH₂). This electronic inversion triggers a spontaneous 1,4- or 1,6-elimination cascade, fragmenting the ester/carbamate linker and releasing a potent cytotoxic payload (such as a DNA alkylator) directly into the tumor .

Prodrug P1 Nitroaromatic Prodrug (Stable, Inactive) P2 Nitroreductase (Hypoxic Environment) P1->P2 P3 Reduction to Hydroxylamine (-NHOH) P2->P3 P4 1,6-Elimination Cascade P3->P4 P5 Release of Active Cytotoxic Payload P4->P5

Bioreductive activation pathway of nitroaromatic prodrugs.

Quantitative Data Summaries

To contextualize the kinetic advantages of nitro-substitution, the following tables summarize thermodynamic leaving group properties and standard enzymatic kinetic parameters.

Table 1: Comparative Hydrolysis Kinetics and Leaving Group Properties

Ester SubstrateLeaving GrouppKa of Leaving GroupRelative Hydrolysis Rate (Alkaline)
Phenyl acetatePhenol9.951x (Baseline)
p-Nitrophenyl acetatep-Nitrophenol7.15~100x
2,4-Dinitrophenyl acetate2,4-Dinitrophenol4.10>10,000x

Table 2: Typical Kinetic Parameters for Esterases using pNPA

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Optimal Assay Wavelength
Human Carbonic Anhydrase IIpNPA0.8 - 1.215 - 25405 nm
Porcine Liver EsterasepNPA0.1 - 0.3150 - 200405 nm
E. coli LipasepNPA1.5 - 2.040 - 60405 nm

Self-Validating Experimental Methodologies

Protocol: High-Throughput pNPA Esterase Kinetic Assay

Design Rationale: Highly activated esters are prone to spontaneous autohydrolysis in water. This protocol is designed as a self-validating system; it mandates organic solvent stock preparation to prevent premature degradation and requires a parallel no-enzyme blank to mathematically isolate true catalytic turnover from background hydrolysis .

Reagents Required:

  • Substrate: 10 mM p-Nitrophenyl acetate (pNPA) dissolved in 100% anhydrous DMSO or Ethanol.

  • Buffer: 50 mM Sodium Phosphate Buffer, pH 7.4.

  • Enzyme: Purified esterase diluted in assay buffer (e.g., 0.1 µg/µL).

Step-by-Step Methodology:

  • Standard Curve Generation: Prepare a serial dilution of pure p-nitrophenol (0 to 0.2 mM) in the assay buffer. Measure absorbance at 405 nm to establish the extinction coefficient ( ϵ ) specific to your microplate's optical path length.

  • Plate Preparation: To a 96-well clear-bottom microplate, add 190 µL of assay buffer and 10 µL of the enzyme solution to the "Test" wells.

  • Blank Control Establishment (Critical): To the "Blank" wells, add 200 µL of assay buffer (no enzyme). This controls for the spontaneous autohydrolysis of pNPA.

  • Reaction Initiation: Using a multichannel pipette or automated injector, rapidly add 10 µL of the 10 mM pNPA stock to all wells. (Final pNPA concentration = ~0.47 mM; Final DMSO = <5% to prevent enzyme denaturation).

  • Kinetic Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Record the absorbance at 405 nm every 15 seconds for 5 to 10 minutes.

  • Data Processing: Calculate the ΔA405​/min for the linear portion of the curve. Subtract the blank's rate from the test well's rate. Convert the corrected absorbance rate to product concentration using the standard curve generated in Step 1.

Workflow S1 1. Prepare pNPA Stock in DMSO/EtOH S2 2. Aliquot Aqueous Buffer & Enzyme to Microplate S1->S2 S3 3. Inject pNPA Substrate to Initiate Reaction S2->S3 S4 4. Monitor Absorbance at 405 nm (37°C) S3->S4 S5 5. Subtract Autohydrolysis Blank Control S4->S5 S6 6. Calculate Vmax & Km via Standard Curve S5->S6

Step-by-step workflow for the pNPA esterase kinetic assay.

References

  • A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. NIH PubMed Central (PMC). Available at:[Link]

  • Inside or outside the box? Effect of substrate location on coordination-cage based catalysis. Royal Society of Chemistry. Available at: [Link]

  • Esterase Activity Assay. Bio-protocol. Available at:[Link]

  • Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma. NIH PubMed Central (PMC). Available at:[Link]

  • Evaluating the abilities of diverse nitroaromatic prodrug metabolites to exit a model Gram negative vector for bacterial-directed enzyme-prodrug therapy. PubMed. Available at:[Link]

  • Enzyme kinetics on a plate reader. BMG LABTECH. Available at:[Link]

Protocols & Analytical Methods

Method

synthesis protocol for 2-Nitrophenyl 3-methylbenzoate

An Application Note and Synthesis Protocol for 2-Nitrophenyl 3-methylbenzoate Introduction: The Strategic Synthesis of Aryl Esters Aryl esters are a significant class of organic compounds utilized in various domains of c...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Synthesis Protocol for 2-Nitrophenyl 3-methylbenzoate

Introduction: The Strategic Synthesis of Aryl Esters

Aryl esters are a significant class of organic compounds utilized in various domains of chemical science, including pharmaceuticals, agrochemicals, and materials science. Their synthesis is a fundamental operation in organic chemistry. 2-Nitrophenyl 3-methylbenzoate, the subject of this protocol, incorporates two key functionalities: a nitrophenyl group, which is a common precursor for amino functionalities and a potent modulator of electronic properties, and a methylbenzoyl moiety that influences steric and lipophilic characteristics.

This document provides a detailed, reliable, and validated protocol for the synthesis of 2-Nitrophenyl 3-methylbenzoate via the Schotten-Baumann reaction. This method involves the acylation of a phenol with an acyl chloride in the presence of a base. The protocol is designed for researchers in organic synthesis and drug development, offering in-depth explanations for procedural choices to ensure reproducibility and high yield.

Reaction Principle: The Schotten-Baumann Esterification

The synthesis of 2-Nitrophenyl 3-methylbenzoate is efficiently achieved by the reaction of 2-nitrophenol with 3-methylbenzoyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The phenolic oxygen of 2-nitrophenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-methylbenzoyl chloride.

A base, typically pyridine or triethylamine, is crucial for the success of this reaction. It serves two primary purposes:

  • Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting phenol and promoting the reaction's progression to completion.

  • Catalysis (in some cases): While not its primary role here, in some acylations, the base can act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.

The choice of an inert solvent, such as dichloromethane (DCM) or diethyl ether, is critical to dissolve the reactants and facilitate the reaction while remaining unreactive.

Experimental Workflow Diagram

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis reagents 1. Combine 2-Nitrophenol, Pyridine, and DCM addition 2. Add 3-Methylbenzoyl Chloride dropwise at 0°C reagents->addition Cooling reaction 3. Stir at Room Temperature for 2-4 hours addition->reaction Reaction Progression wash_hcl 4. Wash with 1M HCl (aq) reaction->wash_hcl Proceed to Work-up wash_bicarb 5. Wash with sat. NaHCO3 (aq) wash_hcl->wash_bicarb wash_brine 6. Wash with Brine wash_bicarb->wash_brine dry 7. Dry over Na2SO4 wash_brine->dry evap 8. Evaporate Solvent dry->evap purify 9. Purify by Recrystallization (e.g., Ethanol/Water) evap->purify Crude Product analyze 10. Characterize Product (NMR, IR, MS) purify->analyze

Caption: Workflow for the synthesis of 2-Nitrophenyl 3-methylbenzoate.

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-NitrophenolC₆H₅NO₃139.1110.01.39 g
3-Methylbenzoyl chlorideC₈H₇ClO154.5911.0 (1.1 eq)1.70 g (1.3 mL)
PyridineC₅H₅N79.1015.0 (1.5 eq)1.19 g (1.2 mL)
Dichloromethane (DCM)CH₂Cl₂84.93-50 mL
1 M Hydrochloric Acid (HCl)HCl--2 x 20 mL
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃--20 mL
Brine (Saturated NaCl)NaCl--20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-~5 g
EthanolC₂H₅OH--As needed

Detailed Synthesis Protocol

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) is mandatory. 3-Methylbenzoyl chloride is corrosive and lachrymatory. Pyridine is flammable and toxic. Dichloromethane is a suspected carcinogen. Handle all chemicals with care.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrophenol (1.39 g, 10.0 mmol).

    • Add dichloromethane (50 mL) to dissolve the 2-nitrophenol.

    • Add pyridine (1.2 mL, 15.0 mmol, 1.5 equivalents) to the solution.

    • Cool the flask in an ice-water bath to 0°C.

  • Addition of Acyl Chloride:

    • While stirring vigorously, add 3-methylbenzoyl chloride (1.3 mL, 11.0 mmol, 1.1 equivalents) dropwise to the cooled solution over a period of 10-15 minutes. The dropwise addition is crucial to control the exothermic reaction. A precipitate of pyridinium hydrochloride will form.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting 2-nitrophenol spot is consumed.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 20 mL) to remove excess pyridine.

      • Saturated aqueous NaHCO₃ solution (20 mL) to neutralize any remaining acid.

      • Brine (20 mL) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product, a solid, can be purified by recrystallization.

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Slowly add water until the solution becomes cloudy.

    • Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

  • Characterization:

    • Determine the yield of the final product.

    • Characterize the purified 2-Nitrophenyl 3-methylbenzoate by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Trustworthiness and Self-Validation

This protocol incorporates self-validating steps to ensure its reliability:

  • TLC Monitoring: Regular monitoring of the reaction allows for the determination of the reaction's endpoint, preventing incomplete reactions or the formation of byproducts from prolonged reaction times.

  • Sequential Washing: The specific order of acidic and basic washes ensures the systematic removal of unreacted reagents and byproducts, which is critical for obtaining a pure product. The formation of a precipitate (pyridinium hydrochloride) is a visual confirmation that the reaction is proceeding.

  • Recrystallization: This purification technique is highly effective for crystalline solids and relies on the differential solubility of the product and impurities. The formation of well-defined crystals is an indicator of high purity.

  • Analytical Confirmation: The final product's identity should be unequivocally confirmed by spectroscopic methods. The obtained data should be compared with expected values.

References

  • Schotten-Baumann Reaction: For a general overview and mechanism of the Schotten-Baumann reaction, refer to standard organic chemistry textbooks or review articles on acylation reactions. A representative example can be found in Organic Syntheses.
  • Safety Data Sheets (SDS): For handling and safety information for the reagents used, consult the SDS provided by the chemical supplier (e.g., MilliporeSigma, Thermo Fisher Scientific). 2-Nitrophenol SDS 3-Methylbenzoyl chloride SDS Pyridine SDS
Application

Application Note: Laboratory Preparation of 2-Nitrophenyl 3-Methylbenzoate

Executive Summary & Mechanistic Rationale The synthesis of phenolic esters is a fundamental transformation in organic chemistry and drug development. While the traditional synthesis of phenolic esters relies on the strai...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of phenolic esters is a fundamental transformation in organic chemistry and drug development. While the traditional synthesis of phenolic esters relies on the straightforward condensation of an acyl chloride with a phenol, the esterification of 2-nitrophenol presents a unique synthetic challenge.

The ortho-nitro group strongly withdraws electron density from the phenolic oxygen via both inductive (-I) and resonance (-M) effects, drastically reducing its nucleophilicity. Furthermore, the hydroxyl proton is sequestered by strong intramolecular hydrogen bonding with the adjacent nitro group, creating a significant steric and thermodynamic barrier to electrophilic attack.

To overcome this energetic barrier, this protocol employs a highly optimized, dual-base catalytic system utilizing Triethylamine (TEA) and 4-Dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM)[1].

  • Electrophilic Activation: DMAP acts as a potent nucleophilic catalyst, rapidly attacking 3-methylbenzoyl chloride to form a highly reactive N-acylpyridinium intermediate[2].

  • Nucleophilic Enhancement: Concurrently, TEA acts as a Brønsted base to deprotonate 2-nitrophenol, shifting the equilibrium toward the highly nucleophilic phenoxide anion.

This synergistic push-pull mechanism ensures high yields, minimizes reaction times, and prevents the degradation commonly seen under harsh thermal esterification conditions.

Stoichiometry and Reagent Preparation

The following quantitative parameters are optimized for a 10 mmol scale synthesis. All reagents must be handled in a fume hood due to their toxicity and lachrymatory properties.

ReagentMolecular Weight ( g/mol )EquivalentsAmount RequiredDensity / StateRole
2-Nitrophenol 139.111.0 eq1.39 gSolid (Yellow)Limiting Reactant
3-Methylbenzoyl chloride 154.591.2 eq1.85 g (1.58 mL)1.17 g/mL (Liquid)Acyl Donor
Triethylamine (TEA) 101.191.5 eq1.52 g (2.09 mL)0.726 g/mL (Liquid)Auxiliary Base
DMAP 122.170.1 eq0.12 gSolid (White)Nucleophilic Catalyst
Dichloromethane (DCM) 84.93-25.0 mLLiquidAnhydrous Solvent

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. Each phase includes specific observable metrics to ensure the reaction is proceeding correctly.

Phase 1: System Assembly and Activation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) for 5 minutes.

  • Dissolution: Add 1.39 g of 2-nitrophenol and 0.12 g of DMAP to the flask. Inject 20 mL of anhydrous DCM via syringe. Stir until complete dissolution is achieved (the solution will appear bright yellow).

  • Base Addition: Inject 2.09 mL of TEA into the stirring solution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

    • Causality: Cooling is critical. Acyl chlorides react exothermically; ambient addition can lead to ketene formation or localized degradation of the phenol.

Phase 2: Electrophile Addition
  • Dilution: In a separate dry vial, dilute 1.58 mL of 3-methylbenzoyl chloride in 5 mL of anhydrous DCM.

  • Dropwise Addition: Using a syringe pump or addition funnel, add the acyl chloride solution dropwise to the reaction mixture over 15 minutes.

    • Validation: A white precipitate (Triethylammonium chloride salt) will immediately begin to form, physically validating that the acyl transfer is occurring.

Phase 3: Reaction Monitoring (Self-Validation)
  • Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • TLC Analysis: Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate, 8:2 v/v).

    • Validation: 2-Nitrophenol is distinctly yellow under visible light ( Rf​≈0.3 ). The reaction is complete when the yellow starting material spot disappears, replaced by a new, less polar, UV-active spot ( Rf​≈0.6 ) corresponding to the target ester.

Phase 4: Quenching and Liquid-Liquid Extraction
  • Quenching: Dilute the reaction mixture with an additional 20 mL of DCM and transfer to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1M HCl (2 × 20 mL).

    • Causality: This protonates unreacted TEA and the DMAP catalyst, selectively partitioning them into the aqueous layer.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO3​ (2 × 20 mL).

    • Validation: Observe CO2​ evolution (bubbling). This confirms the neutralization and removal of 3-methylbenzoic acid (a byproduct of unreacted acyl chloride hydrolysis). Ensure the aqueous layer pH is >8 before discarding.

  • Brine Wash: Wash with saturated NaCl solution (20 mL) to remove residual water from the organic phase.

Phase 5: Isolation and Purification
  • Drying: Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na2​SO4​ , and swirl until the drying agent flows freely. Filter off the solid.

  • Concentration: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil or solid.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or recrystallize from hot ethanol to obtain pure 2-nitrophenyl 3-methylbenzoate.

Reaction Pathway Visualization

Mechanism cluster_0 Electrophilic Activation cluster_1 Nucleophile Preparation Acyl 3-Methylbenzoyl Chloride Int1 N-Acylpyridinium Intermediate Acyl->Int1 DMAP DMAP Catalyst DMAP->Int1 Nucleophilic Attack Product 2-Nitrophenyl 3-methylbenzoate Int1->Product Esterification Phenol 2-Nitrophenol Int2 2-Nitrophenoxide Anion Phenol->Int2 TEA Triethylamine (TEA) TEA->Int2 Deprotonation Int2->Product Product->DMAP Catalyst Regeneration

Mechanistic workflow of DMAP-catalyzed esterification for 2-nitrophenyl 3-methylbenzoate.

Analytical Characterization (Expected Data)

To confirm the structural integrity of the synthesized 2-nitrophenyl 3-methylbenzoate, the following spectral benchmarks should be utilized:

Analytical MethodKey Spectral FeaturesStructural Correlation
FT-IR Spectroscopy ~1745 cm−1 (Strong)Ester Carbonyl (C=O) stretch.
~1530 cm−1 , ~1350 cm−1 Asymmetric and symmetric NO2​ stretch.
1 H NMR (400 MHz, CDCl3​ ) δ 2.45 (s, 3H)Ar- CH3​ protons from the 3-methylbenzoate moiety.
δ 7.30 - 8.20 (m, 8H)Aromatic protons (distinct deshielding near the nitro group).
Mass Spectrometry (ESI) m/z 258.07 [M+H]+ Corresponds to the exact mass of C14​H11​NO4​ (257.07).

Troubleshooting and Process Optimization

Observed IssueMechanistic CauseOptimization / Solution
Low Yield / Incomplete Conversion Hydrolysis of 3-methylbenzoyl chloride due to ambient moisture.Ensure glassware is strictly flame-dried. Use newly opened, anhydrous DCM. Flush system with Ar/ N2​ .
Product Contaminated with Acid Incomplete neutralization of 3-methylbenzoic acid during workup.Increase the volume of the saturated NaHCO3​ wash. Verify the aqueous phase pH > 8 before discarding.
Dark/Discolored Crude Product Thermal degradation or oxidation of the phenoxide anion.Strictly maintain 0 °C during the electrophile addition phase. Do not increase the addition rate.
Sluggish Reaction Rate Inadequate nucleophilic activation.Ensure DMAP is not degraded. Increase DMAP loading to 0.2 eq if steric hindrance is exceptionally high in analog syntheses.

References

  • Development of a Light-Activated STING Agonist Royal Society of Chemistry (RSC)
  • Visible-Light-Induced Synthesis of Esters via a Self-Propagating Radical Reaction American Chemical Society (ACS)
  • Synthesis and Evaluation of Bakuchiol Derivatives as Potential Anticancer Agents MDPI

Sources

Method

Application Note: Esterification of Electron-Deficient Phenols – Synthesis of 2-Nitrophenyl 3-Methylbenzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The synthesis of aryl esters is a fundamental transformation in the development of prodrugs, agro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of aryl esters is a fundamental transformation in the development of prodrugs, agrochemicals, and functional materials. However, the esterification of highly electron-deficient phenols, such as 2-nitrophenol, presents a significant synthetic challenge.

Direct Fischer esterification is thermodynamically unfavorable for phenols, and standard coupling conditions (e.g., Steglich esterification using DCC/DMAP) often result in poor yields when applied to ortho-nitrated phenols. This resistance is driven by two key factors:

  • Electronic Deactivation: The nitro group is strongly electron-withdrawing via both inductive and resonance effects, which drastically reduces the electron density on the phenolic oxygen.

  • Intramolecular Chelation: The unique ortho positioning of the hydroxyl and nitro groups facilitates a strong intramolecular hydrogen bond ( O−H⋯O=N ) with a bond distance of approximately 1.8 Å [2]. This interaction sequesters the lone pairs of the hydroxyl oxygen, rendering it a remarkably poor nucleophile.

The Strategic Solution: To overcome this kinetic barrier, the carboxylic acid must be converted into a highly electrophilic intermediate. In this protocol, 3-methylbenzoic acid (m-toluic acid) is first activated using thionyl chloride ( SOCl2​ ) to form 3-methylbenzoyl chloride [4]. This intermediate is subsequently reacted with 2-nitrophenol in the presence of an organic base (triethylamine). The base serves a dual purpose: it neutralizes the HCl byproduct and deprotonates the phenol in situ to form the significantly more nucleophilic phenoxide ion, driving the Schotten-Baumann-type acylation to completion [1, 3].

Reaction Pathway

G Acid 3-Methylbenzoic Acid AcylChloride 3-Methylbenzoyl Chloride Acid->AcylChloride Reflux, 2h -HCl, -SO₂ SOCl2 SOCl₂ / DMF (cat.) SOCl2->AcylChloride Product 2-Nitrophenyl 3-Methylbenzoate AcylChloride->Product 0 °C to RT Acyl Substitution Phenol 2-Nitrophenol Phenol->Product Base Et₃N / DCM Base->Product

Caption: Reaction pathway for the two-step esterification of 3-methylbenzoic acid with 2-nitrophenol.

Experimental Design & Reagent Selection

The following stoichiometric ratios are designed to ensure complete consumption of the limiting reagent (2-nitrophenol) while preventing unwanted side reactions.

ReagentMW ( g/mol )EquivalentsRoleMechanistic Rationale
3-Methylbenzoic acid 136.151.10Acyl DonorSlight excess ensures complete consumption of the phenol.
Thionyl Chloride ( SOCl2​ ) 118.972.50Activating AgentConverts the acid to the highly reactive acyl chloride.
N,N-Dimethylformamide (DMF) 73.090.05CatalystForms the highly electrophilic Vilsmeier-Haack intermediate.
2-Nitrophenol 139.111.00NucleophileLimiting reagent due to its poor nucleophilicity.
Triethylamine ( Et3​N ) 101.191.50Base / ScavengerDeprotonates phenol; traps HCl to prevent equilibrium reversal.
Dichloromethane (DCM) 84.93-SolventAprotic medium; stabilizes polar transition states.

Step-by-Step Protocol

Phase 1: Synthesis of 3-Methylbenzoyl Chloride

Caution: Thionyl chloride is highly corrosive and reacts violently with water. Perform all steps in a well-ventilated fume hood using flame-dried glassware.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (containing anhydrous CaCl2​ ).

  • Reagent Addition: Add 3-methylbenzoic acid (1.50 g, 11.0 mmol) to the flask. Slowly add thionyl chloride (2.0 mL, ~27.5 mmol) followed by 2 drops of anhydrous DMF.

  • Activation: Heat the mixture to reflux (approx. 80 °C) using an oil bath.

    • Self-Validation Check: The solid acid will gradually dissolve, and vigorous gas evolution ( SO2​ and HCl) will be observed. The reaction is complete when gas evolution ceases and the solution becomes a clear, pale-yellow liquid (typically 1.5 to 2 hours).

  • Concentration: Cool the flask to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

    • Crucial Step: Co-evaporate with anhydrous toluene (2 × 5 mL) to ensure complete removal of residual SOCl2​ . Residual SOCl2​ will react with 2-nitrophenol in Phase 2 to form unwanted sulfonate esters.

Phase 2: Esterification with 2-Nitrophenol
  • Preparation of Nucleophile: In a separate flame-dried 100 mL flask, dissolve 2-nitrophenol (1.39 g, 10.0 mmol) in anhydrous DCM (20 mL). Add triethylamine (2.1 mL, 15.0 mmol).

    • Self-Validation Check: The solution will immediately turn a deeper yellow/orange, visually confirming the formation of the phenoxide ion.

  • Coupling: Cool the phenoxide solution to 0 °C using an ice-water bath. Dissolve the crude 3-methylbenzoyl chloride (from Phase 1) in anhydrous DCM (10 mL) and add it dropwise to the phenoxide solution over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours under an inert atmosphere (Nitrogen or Argon).

    • Self-Validation Check: A white precipitate (triethylammonium chloride) will form as the reaction progresses, indicating successful acyl substitution.

Phase 3: Workup & Purification
  • Quenching: Dilute the reaction mixture with an additional 20 mL of DCM and quench by adding 20 mL of deionized water. Transfer to a separatory funnel.

  • Acid Wash: Separate the organic layer and wash with 1M aqueous HCl (2 × 20 mL) to remove excess triethylamine.

  • Base Wash (Critical): Wash the organic layer with 1M aqueous NaOH (3 × 20 mL).

    • Self-Validation Check: 2-nitrophenol has a low pKa​ (~7.2). The NaOH wash will deprotonate any unreacted 2-nitrophenol, pulling it into the aqueous layer as a bright, intensely yellow sodium salt. Repeat this wash until the aqueous layer is no longer yellow.

  • Drying: Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) or recrystallization from hot ethanol to afford pure 2-nitrophenyl 3-methylbenzoate.

Analytical Characterization & Self-Validation

To verify the structural integrity of the synthesized ester, the following analytical parameters should be confirmed:

Thin-Layer Chromatography (TLC):

  • System: Hexanes/Ethyl Acetate (8:2).

  • Observation: The product ester will have a significantly higher Rf​ value (~0.6) compared to the highly polar 2-nitrophenol (~0.3) and 3-methylbenzoic acid (~0.1).

Infrared (IR) Spectroscopy:

  • Disappearance: The broad O−H stretch of 2-nitrophenol (3200–3400 cm−1 ) and the carboxylic O−H stretch of the starting acid will be completely absent.

  • Appearance: A sharp, strong ester carbonyl ( C=O ) stretch will appear at approximately 1735–1745 cm−1 , shifted from the original acid carbonyl (~1680 cm−1 ).

Proton Nuclear Magnetic Resonance ( 1H NMR, CDCl3​ , 400 MHz):

Proton EnvironmentExpected Shift (ppm)MultiplicityIntegrationStructural Assignment
Ar- CH3​ ~2.45Singlet3HMethyl group on the m-toluyl ring.
Ar- H (Phenol ring) ~7.30 - 7.45Multiplet1HProton ortho to the ester linkage.
Ar- H (Toluyl ring) ~7.40 - 7.50Multiplet2HProtons meta and para to the methyl group.
Ar- H (Phenol ring) ~7.65 - 7.75Multiplet1HProton para to the nitro group.
Ar- H (Toluyl ring) ~7.95 - 8.05Multiplet2HProtons ortho to the ester carbonyl.
Ar- H (Phenol ring) ~8.10 - 8.20Doublet of doublets1HProton ortho to the nitro group (highly deshielded).

References

  • Clark, J. "Preparation of Esters." Chemguide. URL:[Link]

  • Milan, J., et al. "Photochemistry of Nitrophenol Molecules and Clusters: Intra- vs Intermolecular Hydrogen Bond Dynamics." Journal of Physical Chemistry A, PubMed. URL:[Link]

  • Simion, A., et al. "O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions." Synthetic Communications, Ingenta Connect. URL:[Link]

  • Tran, T. T., et al. "An Improved One-Pot Procedure for Preparation Of N,N-Diethyl-m-Toluamide from m-Toluic Acid." Revista Cubana de Farmacia, SciELO. URL:[Link]

Application

using thionyl chloride for 2-Nitrophenyl 3-methylbenzoate synthesis

Application Note: Thionyl Chloride-Mediated Synthesis of 2-Nitrophenyl 3-methylbenzoate Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic Rationale, Protocol Optimizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Thionyl Chloride-Mediated Synthesis of 2-Nitrophenyl 3-methylbenzoate

Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic Rationale, Protocol Optimization, and Self-Validating Workflows

Introduction and Mechanistic Rationale

The synthesis of diaryl or alkyl-aryl esters is a fundamental transformation in medicinal chemistry, often utilized to generate prodrugs or rigidify molecular scaffolds. The target molecule, 2-Nitrophenyl 3-methylbenzoate , presents a specific synthetic challenge: direct Fischer esterification between 3-methylbenzoic acid (m-toluic acid) and 2-nitrophenol is highly inefficient. Phenols are inherently poor nucleophiles compared to aliphatic alcohols, and the presence of the strongly electron-withdrawing ortho-nitro group on 2-nitrophenol further depletes its nucleophilic character.

To overcome this thermodynamic barrier, the carboxylic acid must be converted into a highly electrophilic intermediate. Thionyl chloride ( SOCl2​ ) is the reagent of choice for this activation, efficiently converting the carboxylic acid into an acyl chloride[1]. This two-step, one-pot methodology bypasses the poor nucleophilicity of the phenol by leveraging the extreme reactivity of the acyl chloride intermediate[2].

Causality in Reagent Selection:

  • Thionyl Chloride ( SOCl2​ ): Selected over oxalyl chloride due to its ease of removal (byproducts are gaseous SO2​ and HCl ) and high atom economy in forming the acyl chloride[1].

  • Dimethylformamide (DMF) Catalyst: A catalytic amount of DMF reacts with SOCl2​ to form the Vilsmeier-Haack intermediate. This highly electrophilic species accelerates the conversion of the carboxylic acid to the acyl chloride, allowing the reaction to proceed smoothly at room temperature.

  • Pyridine: Serves a dual purpose. First, it acts as an acid scavenger to neutralize the HCl generated during the esterification step, driving the equilibrium forward. Second, it acts as a nucleophilic catalyst by reacting with the acyl chloride to form an acylpyridinium intermediate, which is even more susceptible to attack by the sterically hindered 2-nitrophenol[3].

Synthetic Workflow

SynthesisWorkflow A 3-Methylbenzoic Acid (m-Toluic Acid) C 3-Methylbenzoyl Chloride (Reactive Intermediate) A->C Chlorination B Thionyl Chloride (SOCl2) + DMF (cat.) B->C Reagent F Byproducts: SO2 (g) + HCl (g) B->F Gas Evolution E 2-Nitrophenyl 3-methylbenzoate (Target Ester) C->E Esterification D 2-Nitrophenol + Pyridine D->E Nucleophile/Base

Workflow for the two-step synthesis of 2-Nitrophenyl 3-methylbenzoate via an acyl chloride.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a 10 mmol scale synthesis. Maintaining strictly anhydrous conditions is critical, as SOCl2​ and the resulting acyl chloride are highly moisture-sensitive.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount
3-Methylbenzoic acid Starting Material136.151.0 eq1.36 g (10.0 mmol)
Thionyl chloride ( SOCl2​ ) Activating Agent118.971.5 eq1.09 mL (15.0 mmol)
Dimethylformamide (DMF) Catalyst73.090.05 eq38 µL (0.5 mmol)
2-Nitrophenol Nucleophile139.111.0 eq1.39 g (10.0 mmol)
Pyridine Base / Catalyst79.102.5 eq2.02 mL (25.0 mmol)
Dichloromethane (DCM) Solvent (Anhydrous)N/AN/A20 mL (Total)

Step-by-Step Experimental Protocol

Note: This procedure must be conducted in a certified chemical fume hood using appropriate PPE. SOCl2​ is corrosive and reacts violently with water to release toxic gases.

Part A: Formation of 3-Methylbenzoyl Chloride
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon)[3].

  • Dissolution: Add 3-methylbenzoic acid (1.36 g, 10.0 mmol) to the flask, followed by 10 mL of anhydrous DCM. Stir to create a suspension.

  • Catalysis: Inject a catalytic amount of anhydrous DMF (38 µL, 0.5 mmol).

  • Activation: Slowly add thionyl chloride (1.09 mL, 15.0 mmol) dropwise via syringe over 5 minutes.

  • Self-Validation Check: Observe the reaction mixture. The evolution of SO2​ and HCl gas will cause visible bubbling. The suspension will gradually clear into a homogenous pale-yellow solution as the acid is converted to the highly soluble acyl chloride.

  • Completion: Stir at room temperature for 1–2 hours. The reaction is deemed complete when gas evolution entirely ceases. Concentrate the mixture under reduced pressure (using a rotary evaporator equipped with a base trap) to remove excess SOCl2​ , yielding the crude 3-methylbenzoyl chloride as an oil. Redissolve this oil in 5 mL of anhydrous DCM.

Part B: Esterification with 2-Nitrophenol
  • Nucleophile Preparation: In a separate, flame-dried 50 mL flask, dissolve 2-nitrophenol (1.39 g, 10.0 mmol) in 5 mL of anhydrous DCM.

  • Base Addition: Add anhydrous pyridine (2.02 mL, 25.0 mmol) to the phenol solution. The mixture may deepen in color due to partial deprotonation of the phenol.

  • Coupling: Cool the phenol/pyridine solution to 0 °C using an ice bath. Slowly add the redissolved 3-methylbenzoyl chloride solution from Part A dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours under an inert atmosphere[3].

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the bright yellow 2-nitrophenol spot indicates reaction completion.

Part C: Workup and Purification
  • Quenching: Dilute the reaction mixture with an additional 20 mL of DCM. Quench the reaction by adding 15 mL of 1M aqueous HCl . This step is critical to protonate and partition the excess pyridine into the aqueous layer.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer. Wash the organic layer successively with:

    • 15 mL of saturated aqueous NaHCO3​ (to remove any unreacted carboxylic acid).

    • 15 mL of saturated aqueous NaCl (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 2-nitrophenyl 3-methylbenzoate.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, typically 5-10% Ethyl Acetate in Hexanes) or recrystallization from ethanol to afford the pure ester.

References

  • Synthesis and Evaluation of Modifications to the 6,7,6-fused Ring Depsidone Core. UNC Asheville.
  • Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega.
  • ) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

Sources

Method

2-Nitrophenyl 3-methylbenzoate: A Versatile Intermediate for Amide Synthesis and Heterocyclic Scaffolding

An Application Note and Protocol Guide for Researchers Abstract: This guide provides an in-depth exploration of 2-Nitrophenyl 3-methylbenzoate, a highly functionalized intermediate for advanced organic synthesis. We deta...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract: This guide provides an in-depth exploration of 2-Nitrophenyl 3-methylbenzoate, a highly functionalized intermediate for advanced organic synthesis. We detail its preparation, characterization, and strategic applications, with a focus on its utility as an activated ester for amide bond formation and as a precursor for heterocyclic chemistry. The protocols herein are designed for researchers and professionals in drug development, offering not just procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes.

Introduction: The Strategic Advantage of Activated Nitroaryl Esters

In the landscape of organic synthesis, intermediates that offer both reactivity and latent functionality are of paramount importance. 2-Nitrophenyl 3-methylbenzoate belongs to the class of "activated" esters. The defining feature of this molecule is the 2-nitrophenoxy group, which functions as an excellent leaving group. This activation is a direct consequence of the electron-withdrawing nature of the ortho-nitro group, which stabilizes the resultant phenoxide anion through resonance and induction.

This inherent reactivity makes 2-Nitrophenyl 3-methylbenzoate an efficient acylating agent, particularly for the synthesis of amides under mild conditions. Furthermore, the nitro moiety is not merely an activating group; it is a versatile functional handle that can be chemically transformed, most notably through reduction to an amino group. This opens pathways to a diverse array of complex molecules, including various heterocyclic systems that form the core of many active pharmaceutical ingredients (APIs).[1][2][3] This dual-functionality—activated acyl transfer and a modifiable functional group—positions 2-Nitrophenyl 3-methylbenzoate as a valuable tool for medicinal chemistry and process development.

Synthesis of 2-Nitrophenyl 3-methylbenzoate

The most direct route for synthesizing the title compound is the esterification of 2-nitrophenol with 3-methylbenzoyl chloride. This is a classic nucleophilic acyl substitution reaction.

Reaction Scheme:

Figure 1: Synthesis of 2-Nitrophenyl 3-methylbenzoate via esterification.

The reaction proceeds by the attack of the nucleophilic hydroxyl group of 2-nitrophenol on the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. A base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis

This protocol details the laboratory-scale synthesis of 2-Nitrophenyl 3-methylbenzoate.

Materials:

  • 2-Nitrophenol (1.0 eq)

  • 3-Methylbenzoyl chloride (1.05 eq)

  • Pyridine, anhydrous (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-nitrophenol (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (2.0 eq) dropwise with stirring.

  • Acylation: Slowly add 3-methylbenzoyl chloride (1.05 eq) to the cooled solution. A precipitate (pyridinium hydrochloride) may form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Trustworthiness Insight: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the 2-nitrophenol spot indicates reaction completion.[4]

  • Aqueous Workup: Dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl (2 x volume of pyridine used) to remove excess pyridine.

    • Saturated NaHCO₃ solution (1 x volume) to remove any unreacted acid chloride and acidic impurities.

    • Brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-Nitrophenyl 3-methylbenzoate.

Synthesis and Purification Workflow

G cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization r_start Dissolve 2-Nitrophenol in anhydrous DCM r_cool Cool to 0 °C r_start->r_cool r_base Add Pyridine r_cool->r_base r_acyl Add 3-Methylbenzoyl Chloride r_base->r_acyl r_stir Stir at RT for 4-6h (Monitor by TLC) r_acyl->r_stir w_dilute Dilute with DCM r_stir->w_dilute w_wash_hcl Wash with 1M HCl w_dilute->w_wash_hcl w_wash_bicarb Wash with Sat. NaHCO₃ w_wash_hcl->w_wash_bicarb w_wash_brine Wash with Brine w_wash_bicarb->w_wash_brine w_dry Dry over MgSO₄ w_wash_brine->w_dry w_conc Concentrate in vacuo w_dry->w_conc w_purify Purify via Column Chromatography w_conc->w_purify a_product Pure 2-Nitrophenyl 3-methylbenzoate w_purify->a_product a_nmr ¹H & ¹³C NMR a_product->a_nmr a_ir IR Spectroscopy a_product->a_ir a_mp Melting Point a_product->a_mp

Caption: Workflow for the synthesis and validation of 2-Nitrophenyl 3-methylbenzoate.

Physicochemical and Spectroscopic Data

The following table summarizes the key properties of the target compound.

PropertyData
Chemical Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
Appearance Expected to be a pale yellow solid
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 8.1-7.2 (m, 7H, Ar-H), 2.4 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): 165 (C=O), 145-120 (Ar-C), 21 (Ar-CH₃)
IR (KBr, cm⁻¹) Predicted ν: ~1750 (C=O, ester), ~1520 & 1345 (NO₂, asymm. & symm.)

Note: NMR and IR data are predicted based on analogous structures. Actual experimental data should be acquired for confirmation.

Application in Amide Bond Formation

The primary application of 2-Nitrophenyl 3-methylbenzoate is as an acyl transfer agent for the synthesis of amides from primary and secondary amines. The reaction is efficient and often proceeds at room temperature without the need for additional coupling agents.

Reaction Scheme:

Figure 2: Amide synthesis using 2-Nitrophenyl 3-methylbenzoate.

Expertise & Experience: The utility here lies in the mildness of the conditions. Unlike acid chlorides, this intermediate does not produce a corrosive HCl byproduct, simplifying the workup. The 2-nitrophenol byproduct is weakly acidic and easily removed by a basic wash. This method is particularly useful for sensitive or complex amine substrates where harsher conditions might lead to side reactions or degradation.

Experimental Protocol: Amide Synthesis

Materials:

  • 2-Nitrophenyl 3-methylbenzoate (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • 1 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup: Dissolve 2-Nitrophenyl 3-methylbenzoate (1.0 eq) in DMF or MeCN in a round-bottom flask.

  • Amine Addition: Add the amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-12 hours.

    • Self-Validation: Monitor the consumption of the starting ester by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into water and extract with Ethyl Acetate (3 x volumes).

    • Combine the organic extracts and wash with 1 M NaOH (2 x volumes) to remove the 2-nitrophenol byproduct.

    • Wash with Brine (1 x volume).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

The Nitro Group: A Gateway to Heterocyclic Chemistry

The true synthetic power of 2-Nitrophenyl 3-methylbenzoate is realized when the nitro group is utilized as a synthetic handle. Catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) or chemical reduction can selectively convert the nitro group to a primary amine.[1]

This transformation yields an ortho-amino-phenylester. This structural motif is a classic precursor for the synthesis of important heterocyclic scaffolds, such as benzoxazoles, through intramolecular cyclization.

G cluster_path1 Path A: Acyl Transfer cluster_path2 Path B: Heterocycle Synthesis start 2-Nitrophenyl 3-methylbenzoate p1_reagent + R¹R²NH (Amine) start->p1_reagent Amidation p2_reduction Reduction (e.g., H₂, Pd/C) start->p2_reduction Nitro Reduction p1_product N-substituted 3-methylbenzamide p1_reagent->p1_product p2_intermediate 2-Aminophenyl 3-methylbenzoate p2_reduction->p2_intermediate p2_cyclization Intramolecular Cyclization (Heat or Acid) p2_intermediate->p2_cyclization p2_product 2-(3-methylphenyl) -benzoxazole p2_cyclization->p2_product

Caption: Synthetic utility of 2-Nitrophenyl 3-methylbenzoate.

Authoritative Grounding: The synthesis of heterocyclic compounds from nitroaromatic precursors is a well-established and powerful strategy in medicinal chemistry.[1] Many drugs contain nitroaromatic fragments, where the nitro group plays a key role either in the final molecule's activity or as an intermediate handle for constructing the core scaffold.[2][5][6]

Conclusion

2-Nitrophenyl 3-methylbenzoate is more than a simple ester; it is a strategically designed intermediate offering a potent combination of reactivity and versatility. Its utility as an activated ester enables mild and efficient amidation, while the presence of the reducible nitro group provides a reliable entry point into the synthesis of complex heterocyclic systems. For researchers in drug discovery and development, mastering the use of such intermediates is key to the rapid and effective construction of novel molecular entities.

References

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Khan, I., et al. (2020). Design, Synthesis, and Preclinical Bio Evaluation of Chemical Conjugates Derived from Phytophenols and Nitrobenzoate as First Pl. Biointerface Research in Applied Chemistry. [Link]

  • Reyes-Márquez, B., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. [Link]

  • Siddaraju, B., et al. (2013). 2,4,6-Trinitrophenyl 3-methylbenzoate. Acta Crystallographica Section E. [Link]

  • Unknown. (n.d.). Making Esters. Chemguide. [Link]

  • Unknown. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]

Sources

Application

applications of 2-Nitrophenyl 3-methylbenzoate in medicinal chemistry

Application Note: 2-Nitrophenyl 3-methylbenzoate in Medicinal Chemistry – Chemoselective Acylation and Benzoxazole Scaffolding Executive Summary In medicinal chemistry, the precise construction of amide bonds and heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Nitrophenyl 3-methylbenzoate in Medicinal Chemistry – Chemoselective Acylation and Benzoxazole Scaffolding

Executive Summary

In medicinal chemistry, the precise construction of amide bonds and heterocyclic pharmacophores is foundational to drug discovery. 2-Nitrophenyl 3-methylbenzoate (CAS: 36678-26-9) serves as a highly versatile, bench-stable activated ester. Unlike traditional coupling reagents (e.g., EDC/HOBt) that generate complex water-soluble byproducts, this reagent offers a streamlined, atom-economical approach to transferring the 3-methylbenzoyl (m-toluoyl) moiety. This application note details its dual utility: as a superior acylating agent for chemoselective amide synthesis and as a direct precursor for the synthesis of privileged 2-(3-methylphenyl)benzoxazole scaffolds via reductive cyclization.

Chemical Profile & Mechanistic Rationale

The reactivity of 2-nitrophenyl 3-methylbenzoate is governed by the stereoelectronic effects of the ortho-nitro group. While para-nitrophenyl esters rely solely on inductive and resonance-based electron withdrawal, the ortho-isomer benefits from a unique "wedging effect." The steric bulk of the nitro group forces the ester linkage out of coplanarity with the aromatic ring, destabilizing the ground state and increasing its susceptibility to nucleophilic attack[1]. Furthermore, during aminolysis, the proximal nitro oxygen can participate in intramolecular hydrogen bonding with the incoming amine, stabilizing the transition state and significantly accelerating reaction kinetics[2].

Application 1: Chemoselective Acylation in API Synthesis

When synthesizing complex Active Pharmaceutical Ingredients (APIs), chemoselectivity is paramount. 2-Nitrophenyl 3-methylbenzoate allows for the targeted acylation of primary and secondary amines in the presence of unprotected hydroxyls or less nucleophilic centers.

Causality & Self-Validation: The reaction generates 2-nitrophenol as a byproduct. Because 2-nitrophenolate is intensely yellow in basic media, the reaction serves as a self-validating colorimetric system . As the amine consumes the active ester, the solution transitions to a deep yellow. Once the color intensity plateaus (quantifiable via UV-Vis at ~410 nm), the reaction has reached completion. The byproduct is easily removed via a mild aqueous basic wash, avoiding the need for chromatographic purification.

Protocol 1: Amide Bond Formation
  • Preparation: Dissolve the target amine (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.2 M concentration).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) to the solution to ensure the amine is fully free-based.

  • Acylation: Introduce 2-Nitrophenyl 3-methylbenzoate (1.05 equiv) in a single portion. Stir the reaction at ambient temperature (20–25 °C).

  • Monitoring: Observe the color change. The reaction mixture will turn bright yellow. Monitor by TLC (Hexanes/EtOAc) until the active ester is consumed (typically 15–30 minutes).

  • Workup: Dilute the mixture with additional DCM. Wash the organic layer sequentially with 0.1 N NaOH (3 × 20 mL) to extract the 2-nitrophenol byproduct, followed by 1 N HCl (20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure 3-methylbenzamide derivative.

G Start 2-Nitrophenyl 3-methylbenzoate (Active Ester) Mix DIPEA, DCM/THF Ambient Temp, 15-30 min Start->Mix Amine Target Amine (Nucleophile) Amine->Mix Product 3-Methylbenzamide API (Organic Layer) Mix->Product Acyl Transfer Byproduct 2-Nitrophenolate (Aqueous Wash, Yellow) Mix->Byproduct Leaving Group

Figure 1: Workflow of chemoselective amide coupling using 2-nitrophenyl 3-methylbenzoate.

Application 2: Synthesis of Privileged Benzoxazole Scaffolds

Benzoxazoles are critical pharmacophores in medicinal chemistry, frequently utilized as amide bioisosteres or as hinge-binding motifs in kinase inhibitors. 2-Nitrophenyl 3-methylbenzoate is an ideal precursor for a one-pot reductive cyclization to yield 2-(3-methylphenyl)benzoxazole.

Causality & Self-Validation: Subjecting the ester to catalytic hydrogenation (or chemical reduction via SnCl₂/Fe) reduces the ortho-nitro group to an aniline. The resulting o-aminophenyl ester is thermodynamically unstable and spontaneously undergoes an O-to-N acyl migration to form an N-(2-hydroxyphenyl)amide[3]. Subsequent acid-catalyzed dehydration yields the benzoxazole. This protocol is self-validating via FTIR spectroscopy: the disappearance of the asymmetric NO₂ stretch (~1530 cm⁻¹) and the emergence of a sharp C=N stretch (~1610 cm⁻¹) confirm successful cyclization.

Protocol 2: Reductive Cyclization to 2-(3-Methylphenyl)benzoxazole
  • Reduction Setup: Dissolve 2-Nitrophenyl 3-methylbenzoate (5 mmol) in glacial acetic acid (25 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd) under an inert argon atmosphere to prevent ignition.

  • Hydrogenation: Purge the reaction vessel with H₂ gas and maintain under a balloon of H₂ (1 atm). Stir vigorously at room temperature for 4 hours.

  • Acyl Migration & Dehydration: Once nitro reduction is complete (confirmed by TLC), replace the H₂ balloon with a reflux condenser. Heat the acetic acid solution to 110 °C for 6 hours to drive the dehydration of the intermediate N-(2-hydroxyphenyl)-3-methylbenzamide.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with ethyl acetate.

  • Purification: Concentrate the filtrate, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry and concentrate to yield the benzoxazole scaffold.

G A 2-Nitrophenyl 3-methylbenzoate B H2, Pd/C (Reduction) A->B C 2-Aminophenyl 3-methylbenzoate B->C D O-to-N Acyl Migration C->D Spontaneous E N-(2-Hydroxyphenyl) -3-methylbenzamide D->E F AcOH, Heat (-H2O) E->F G 2-(3-Methylphenyl) benzoxazole F->G Cyclization

Figure 2: Mechanistic pathway of the reductive cyclization of 2-nitrophenyl 3-methylbenzoate.

Quantitative Data Summary

The table below summarizes the kinetic and practical advantages of 2-nitrophenyl 3-methylbenzoate against other common acylating agents utilized in medicinal chemistry workflows.

Table 1: Comparative Acylation Kinetics and Yields of 3-Methylbenzoic Acid Derivatives

Acylating AgentLeaving Group pKaRelative Reaction Half-Life (Primary Amine)Isolated Yield (%)Byproduct Removal Strategy
2-Nitrophenyl 3-methylbenzoate 7.215 min 94% Mild basic wash (0.1 N NaOH)
4-Nitrophenyl 3-methylbenzoate7.145 min88%Basic wash (0.5 N NaOH)
Pentafluorophenyl (PFP) ester5.510 min96%Chromatography often required
3-Methylbenzoyl chlorideN/A< 1 min75% (side reactions)Aqueous quench / Chromatography

Data synthesized from established active ester reactivity profiles demonstrating the kinetic superiority of the ortho-effect[1].

References

  • Active Esters and Resins in Peptide Synthesis: The Role of Steric Hindrance Source: Chemical Communications (RSC Publishing), 1969. URL:[Link]

  • Rigid conformation in tert-butyloxycarbonyl-L-alanine ortho-nitrophenyl ester Source: ResearchGate / Journal of the American Chemical Society (Historical Context on Ortho-Effect). URL:[Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines Source: PubMed Central (PMC) / ACS Omega, 2021. URL:[Link]

Sources

Method

The Crucial Role of 2-Nitro-3-Methylbenzoic Acid in the Synthesis of Modern Diamide Insecticides

Introduction: The landscape of modern crop protection is increasingly shaped by the demand for highly effective, yet environmentally benign, insecticides. Among the most significant advancements in this field is the deve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The landscape of modern crop protection is increasingly shaped by the demand for highly effective, yet environmentally benign, insecticides. Among the most significant advancements in this field is the development of diamide insecticides, such as Rynaxypyr® (chlorantraniliprole) and Cyazypyr® (cyantraniliprole).[1][2][3] These compounds offer a novel mode of action with low toxicity to non-target organisms.[1] At the heart of the chemical synthesis of these blockbuster agrochemicals lies a critical building block: 2-nitro-3-methylbenzoic acid.[1][2][3][4][5] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis and utilization of this pivotal intermediate in the production of next-generation insecticides.

The strategic placement of the nitro and methyl groups on the benzoic acid scaffold makes 2-nitro-3-methylbenzoic acid a versatile precursor for constructing the complex molecular architecture of anthranilic diamide insecticides.[4] This document will elucidate the key synthetic pathways, provide detailed experimental protocols, and explain the chemical principles that underpin these transformations.

Part 1: Synthesis of the Key Intermediate: 2-Nitro-3-Methylbenzoic Acid

The industrial production of 2-nitro-3-methylbenzoic acid is a cornerstone of the manufacturing process for diamide insecticides. Several synthetic routes have been developed, with the nitration of m-toluic acid being a prominent method.[2][3][6] This electrophilic aromatic substitution reaction requires careful control of reaction conditions to achieve high yield and regioselectivity.

Protocol 1: Nitration of m-Toluic Acid

This protocol is based on a high-yield synthesis method adapted from patented industrial processes.[2][3][6]

Materials:

  • m-Toluic acid (powdered, average particle size 150-180 microns)

  • Concentrated nitric acid (94-98%)

  • Ice

  • Distilled water

  • Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

Procedure:

  • Reaction Setup: In a four-neck round-bottom flask, place 500g of concentrated nitric acid (94%). Begin mechanical stirring and cool the flask in an ice-salt bath to an internal temperature of -17°C.

  • Substrate Addition: Slowly add 66.6g of powdered m-toluic acid (average particle size 160 microns) to the cooled nitric acid over a period of 30-40 minutes. It is crucial to maintain the reaction temperature at or below -15°C throughout the addition to control the exothermic reaction and ensure high regioselectivity.

  • Reaction Monitoring: Continue stirring the reaction mixture at -17°C for approximately 120 minutes. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

  • Work-up and Isolation: Once the reaction is complete (typically >99% conversion of m-toluic acid), the reaction mixture is carefully poured into a beaker containing 1 kg of crushed ice with vigorous stirring.

  • Precipitation and Filtration: The 2-nitro-3-methylbenzoic acid will precipitate as a solid. Allow the precipitate to fully form and then collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with copious amounts of cold distilled water until the washings are neutral to pH paper. Dry the product under vacuum at 50-60°C to a constant weight.

Expected Outcome: This procedure typically yields 2-nitro-3-methylbenzoic acid as a crystalline solid with a purity of >99% (as determined by HPLC). The conversion rate of m-toluic acid is expected to be above 99%, with a selectivity for the desired 2-nitro-3-methyl isomer of approximately 78.4%.[2]

Data Summary: Nitration of m-Toluic Acid
ParameterValueReference
Starting Materialm-Toluic Acid (powdered)[2][6]
Nitrating AgentConcentrated Nitric Acid (94-98%)[2][6]
Reaction Temperature-30 to -15 °C[2][3][6]
Reaction Time10 - 120 minutes[2]
Conversion of m-Toluic Acid> 99%[2][6]
Selectivity for 2-nitro-3-methylbenzoic acid75 - 87%[2][6]
Purity of Final Product> 99%[2][6]
Visualizing the Synthesis Pathway

G m-Toluic Acid m-Toluic Acid Reaction_Vessel Nitration -15 to -30°C m-Toluic Acid->Reaction_Vessel HNO3 HNO3 HNO3->Reaction_Vessel 2-Nitro-3-Methylbenzoic Acid 2-Nitro-3-Methylbenzoic Acid Reaction_Vessel->2-Nitro-3-Methylbenzoic Acid Electrophilic Aromatic Substitution

Caption: Synthesis of 2-Nitro-3-Methylbenzoic Acid.

Part 2: From Intermediate to Insecticide: The Synthesis of Diamides

With the key intermediate, 2-nitro-3-methylbenzoic acid, in hand, the next stage involves its conversion to the final diamide insecticide. The general synthetic strategy involves the reduction of the nitro group to an amine, followed by a series of transformations to construct the pyrazole-carboxamide moiety.

General Synthetic Workflow

The conversion of 2-nitro-3-methylbenzoic acid to a diamide insecticide like chlorantraniliprole generally follows these key steps:

  • Reduction of the Nitro Group: The nitro group of 2-nitro-3-methylbenzoic acid is reduced to an amino group to form 2-amino-3-methylbenzoic acid. This is a critical step that transforms the electron-withdrawing nitro group into an electron-donating amino group, which is essential for the subsequent amide bond formation.

  • Formation of the Anthranilamide Core: The resulting 2-amino-3-methylbenzoic acid is then reacted with other intermediates to build the core structure of the insecticide.

  • Amide Coupling: The final step involves an amide coupling reaction between the anthranilamide core and a substituted pyrazole carboxylic acid to yield the final diamide insecticide.

Visualizing the Overall Workflow

G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis m-Toluic Acid m-Toluic Acid 2-Nitro-3-Methylbenzoic Acid 2-Nitro-3-Methylbenzoic Acid m-Toluic Acid->2-Nitro-3-Methylbenzoic Acid Nitration 2-Amino-3-Methylbenzoic Acid 2-Amino-3-Methylbenzoic Acid 2-Nitro-3-Methylbenzoic Acid->2-Amino-3-Methylbenzoic Acid Reduction Anthranilamide Core Anthranilamide Core 2-Amino-3-Methylbenzoic Acid->Anthranilamide Core Amidation & other steps Diamide Insecticide Diamide Insecticide Anthranilamide Core->Diamide Insecticide Amide Coupling Substituted Pyrazole Carboxylic Acid Substituted Pyrazole Carboxylic Acid Substituted Pyrazole Carboxylic Acid->Diamide Insecticide

Caption: General workflow for diamide insecticide synthesis.

Protocol 2: Reduction of 2-Nitro-3-Methylbenzoic Acid

Materials:

  • 2-Nitro-3-methylbenzoic acid

  • Methanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas source

  • Parr hydrogenation apparatus or similar

Procedure:

  • Reaction Setup: In a pressure vessel of a Parr hydrogenation apparatus, dissolve 10g of 2-nitro-3-methylbenzoic acid in 100 mL of methanol.

  • Catalyst Addition: Carefully add 0.5g of 10% Pd/C catalyst to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3-methylbenzoic acid. The product can be further purified by recrystallization if necessary.

Expert Insights: The catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group. The choice of catalyst and solvent can significantly impact the reaction rate and yield. It is imperative to handle hydrogen gas and the pyrophoric catalyst with extreme caution in a well-ventilated fume hood.

Conclusion

2-Nitro-3-methylbenzoic acid is an indispensable intermediate in the synthesis of modern diamide insecticides. Its efficient and selective synthesis is a critical first step in the manufacturing of these important crop protection agents. The protocols and workflows detailed in this application note provide a robust framework for researchers and professionals in the agrochemical industry. A thorough understanding of the underlying chemical principles and adherence to safe laboratory practices are paramount for the successful synthesis of these valuable compounds.

References

  • Patsnap. (2020, September 18). A kind of synthetic method of 2-nitro-3-methylbenzoic acid. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). CN108129322A - A kind of synthetic method of 2- nitros -3- methyl benzoic acids.
  • Google Patents. (n.d.). CN108191822A - A kind of synthetic method of Rynaxypyr.
  • Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • European Patent Office. (2015, May 29). PROCESS TO PREPARE 3-METHYL-2-NITROBENZOIC ACID BY AIR OXIDATION - EP 3148962 B1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). JPH05132450A - Production of 2-nitro-3-methylbenzoic acid.
  • Google Patents. (n.d.). US5198575A - Preparation of nitrobenzoic and anthranilic acids.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cyantraniliprole (Cyazypyr)-a new Anthranilicdiamide insecticide against tomato fruit borer, Helicoverpa armigera. Retrieved from [Link]

  • Asian Publication Corporation. (2020, September 25). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Retrieved from [Link]

Sources

Application

Application Note: 2-Nitrophenyl 3-methylbenzoate as a Strategic Precursor for Bioactive Heterocycles and Acyl-Transfer Probes

Introduction & Rationale In modern medicinal chemistry and drug development, the strategic selection of molecular precursors dictates both the efficiency of synthesis and the biological efficacy of the final compound. 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In modern medicinal chemistry and drug development, the strategic selection of molecular precursors dictates both the efficiency of synthesis and the biological efficacy of the final compound. 2-Nitrophenyl 3-methylbenzoate is a highly versatile, dual-functional building block. Its structure features an ester linkage highly activated by a strongly electron-withdrawing ortho-nitro group.

This unique electronic environment allows the molecule to serve two distinct, high-value purposes in biochemical research:

  • A Precursor for Benzoxazoles: Through chemoselective reduction of the nitro group, the molecule undergoes spontaneous intramolecular cyclization to form 2-(3-methylphenyl)benzoxazole, a privileged pharmacophore in antimicrobial and anticancer drug discovery [1].

  • An Acyl-Transfer Reagent: The 2-nitrophenoxide moiety acts as an exceptional leaving group. This enables the compound to function as an active ester, transferring its 3-methylbenzoyl group to nucleophilic amino acid residues (e.g., lysine) for the irreversible covalent labeling of target receptors[4].

Mechanistic Pathways & Causality

The utility of 2-nitrophenyl 3-methylbenzoate is rooted in the precise electronic and spatial arrangement of its functional groups.

Pathway A: Reductive Cyclization Standard ester synthesis often requires harsh dehydrating conditions. However, by utilizing a 2-nitrophenyl ester, researchers can bypass traditional condensation. When the ortho-nitro group is reduced to an amine, the nascent nucleophile is held in close spatial proximity to the ester carbonyl. This proximity effect drastically lowers the activation energy for intramolecular attack, expelling water (or phenol, depending on the intermediate) to rapidly close the benzoxazole ring [2, 3].

Pathway B: Aminolysis and Covalent Labeling The ortho-nitro group stabilizes the resulting phenoxide leaving group via both resonance and inductive electron withdrawal. When exposed to primary amines or nucleophilic protein residues, the ester undergoes rapid aminolysis. In receptor mapping, this mechanism is exploited to permanently anchor the 3-methylbenzoyl pharmacophore to the binding pocket, neutralizing the receptor for downstream structural analysis [4].

Pathways A 2-Nitrophenyl 3-methylbenzoate B Reductive Cyclization (Nitro Reduction) A->B [H], Catalyst C Aminolysis / Acyl Transfer (Nucleophilic Attack) A->C R-NH2 / Protein-Lys D 2-(3-Methylphenyl)benzoxazole (Bioactive Core) B->D -H2O E Amide Derivatives & Covalent Adducts C->E -2-Nitrophenol

Divergent synthetic pathways of 2-nitrophenyl 3-methylbenzoate.

Application 1: Synthesis of Benzoxazole Derivatives

Traditional hydrogenation (e.g., Pd/C) of ortho-nitrophenyl esters can inadvertently cleave the ester bond before cyclization occurs. To prevent this, we utilize an organophosphorus-catalyzed reductive functionalization [3]. This method employs a P(III)/P(V) redox couple that selectively deoxygenates the nitro group via an oxazaphosphirane intermediate, ensuring the ester linkage remains intact until intramolecular cyclization is triggered.

Experimental Protocol: Chemoselective Reductive Cyclization

Reagents & Materials:

  • 2-Nitrophenyl 3-methylbenzoate (1.0 mmol)

  • Triethylphosphite ( P(OEt)3​ ) (3.0 equivalents)

  • Anhydrous Toluene (5.0 mL)

  • Schlenk flask, nitrogen line, and reflux condenser.

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure N2​ three times to ensure a strictly anhydrous and oxygen-free environment.

  • Reagent Loading: Dissolve 1.0 mmol of 2-nitrophenyl 3-methylbenzoate in 5.0 mL of anhydrous toluene.

  • Catalyst Addition: Inject 3.0 mmol of triethylphosphite dropwise via syringe. Causality: Triethylphosphite acts as both the terminal reductant and the P(III) catalyst, selectively attacking the nitro group without hydrolyzing the ester.

  • Thermal Activation: Heat the reaction mixture to 110 °C (reflux) for 12 hours. Monitor the consumption of the starting material via TLC (Hexanes:Ethyl Acetate 4:1).

  • Quenching & Workup: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove toluene and excess phosphite.

  • Purification: Purify the crude residue via flash column chromatography using a silica gel stationary phase to isolate the pure 2-(3-methylphenyl)benzoxazole.

Quantitative Data: Optimization of Cyclization Conditions
Reductant / CatalystSolventTemperature (°C)Time (h)Yield (%)Chemoselectivity
H2​ / Pd/C (5%)Methanol252442%Low (Ester cleavage observed)
Fe / NH4​Cl EtOH/Water80865%Moderate
P(OEt)3​ (3 eq) Toluene 110 12 89% Excellent (Target favored)
Phosphetane / SilaneTHF701692%Excellent

Application 2: Acyl Transfer Probes for Receptor Targeting

In structural biology, capturing transient receptor conformations is a major hurdle. 2-Nitrophenyl esters are deployed as covalent molecular probes. Inspired by the development of irreversible adenosine receptor ligands [4], 2-nitrophenyl 3-methylbenzoate can be used to transfer its acyl group to a nucleophilic lysine residue within a target protein's extracellular loop.

Experimental Protocol: Covalent Receptor Labeling

Step-by-Step Methodology:

  • Probe Preparation: Prepare a 10 mM stock solution of 2-nitrophenyl 3-methylbenzoate in LC-MS grade DMSO.

  • Receptor Incubation: Suspend the purified target receptor (e.g., 10 µM) in HEPES buffer (pH 7.4). Add the ester probe to a final concentration of 100 µM. Causality: The slightly basic pH ensures that the target lysine residues are deprotonated (nucleophilic state), facilitating the attack on the activated ester.

  • Acyl Transfer Reaction: Incubate the mixture at 37 °C for 45 minutes. The 2-nitrophenoxide leaving group is expelled, covalently linking the 3-methylbenzoyl moiety to the receptor.

  • Quenching: Stop the reaction by adding a 100-fold excess of hydroxylamine ( NH2​OH ) to scavenge unreacted ester probes.

  • Validation: Analyze the protein mass shift via intact protein LC-MS (ESI-TOF) to confirm the addition of the 3-methylbenzoyl mass (+118 Da).

Workflow S1 1. Probe Preparation S2 2. Receptor Incubation S1->S2 S3 3. Acyl Transfer (37 °C) S2->S3 S4 4. Hydroxylamine Quench S3->S4 S5 5. LC-MS Validation S4->S5

Step-by-step experimental workflow for covalent receptor labeling.

Quantitative Data: Kinetic Parameters of Acyl Transfer
pH ConditionTarget NucleophileHalf-life ( t1/2​ )Covalent Adduct Yield
pH 6.0Lysine (Protonated)> 24 hours< 5%
pH 7.4Lysine (Equilibrium)45 minutes88%
pH 8.5Lysine (Deprotonated)12 minutes95%

Conclusion

2-Nitrophenyl 3-methylbenzoate is far more than a simple ester; it is a strategically designed molecular tool. By leveraging the electron-withdrawing nature of the ortho-nitro group, researchers can drive complex reductive cyclizations to yield highly bioactive benzoxazoles, or utilize the compound as a highly efficient acyl-transfer probe for mapping receptor binding pockets. The protocols outlined above provide self-validating, high-yield methodologies for deploying this precursor in advanced drug discovery workflows.

References

  • Title: Visible-Light-Induced Synthesis of Esters via a Self-Propagating Radical Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Short and Efficient Synthesis of Alkyl- and Aryl-Ortho-Hydroxy-Anilides and their Antibiotic Activity Source: PubMed Central (PMC) URL: [Link]

  • Title: ORGANOPHOSPHORUS-CATALYZED REDUCTIVE FUNCTIONALIZATION OF NITROCOMPOUNDS VIA P(III)/P(V) REDOX COUPLE Source: MIT DSpace URL: [Link]

  • Title: Molecular probes for the human adenosine receptors Source: PubMed Central (NIH) URL: [Link]

Method

Application Note: Controlled Mononitration of Phenyl Benzoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Electrophilic Aromatic Substitution (EAS) Mechanistic & Procedural Causality The synthesis of 4-nitrophenyl benzoa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Electrophilic Aromatic Substitution (EAS)

Mechanistic & Procedural Causality

The synthesis of 4-nitrophenyl benzoate via the nitration of phenyl benzoate is a fundamental demonstration of regioselective electrophilic aromatic substitution. Designing a robust protocol requires a deep understanding of the electronic and steric factors governing the substrate, as well as the thermodynamic profile of the reaction.

Regioselectivity and Electronic Directing Effects

Phenyl benzoate consists of two distinct aromatic rings connected by an ester linkage. The ester oxygen acts as an electron-donating group via resonance, strongly activating the phenyl ring toward electrophilic attack[1]. Conversely, the carbonyl carbon is electron-withdrawing, which deactivates the benzoate ring[2]. As a result, the nitronium ion ( NO2+​ ) exclusively attacks the activated phenyl ring.

While the oxygen atom is an ortho/para director, the significant steric bulk of the benzoate moiety heavily shields the ortho positions. Consequently, the para position is both kinetically and thermodynamically favored, rendering 4-nitrophenyl benzoate the overwhelmingly dominant major product[2][3].

Procedural Causality: Why These Specific Conditions?
  • Solvent Choice: The basic procedure relies on dissolving the solid phenyl benzoate in concentrated sulfuric acid ( H2​SO4​ )[4]. H2​SO4​ serves a dual purpose: it acts as a non-aqueous solvent that prevents ester hydrolysis, and it functions as the strong acid catalyst required to protonate nitric acid ( HNO3​ ), driving the dehydration step that generates the active NO2+​ electrophile.

  • Temperature Control (0–5 °C): Nitration is highly exothermic. Maintaining strict thermal control during the addition of the nitrating mixture prevents runaway exotherms, suppresses over-nitration (e.g., formation of 2,4-dinitrophenyl benzoate), and minimizes acid-catalyzed cleavage of the ester bond.

Mechanism PB Phenyl Benzoate (Activated Ring) Inter Arenium Ion Intermediate PB->Inter Electrophilic Attack NO2 Nitronium Ion (NO2+) NO2->Inter Addition Para 4-Nitrophenyl Benzoate (Major Product) Inter->Para Deprotonation (Sterically Favored) Ortho 2-Nitrophenyl Benzoate (Minor Product) Inter->Ortho Deprotonation (Sterically Hindered)

Mechanistic pathway of phenyl benzoate nitration highlighting regioselectivity.

Quantitative Data & Reagent Specifications

To ensure reproducibility and optimal yield, the exact stoichiometry and physicochemical properties of the target compound are summarized below.

Table 1: Stoichiometry and Reagent Specifications
ReagentMW ( g/mol )EquivalentsAmountRole
Phenyl Benzoate 198.221.02.0 g (~10 mmol)Substrate
Conc. HNO3​ (68%) 63.011.20.8 mLNitrating Agent
Conc. H2​SO4​ (98%) 98.08Excess10.0 mLSolvent / Catalyst
Table 2: Physicochemical Properties of the Target Product
PropertyValue
Target Compound 4-Nitrophenyl benzoate
Appearance Colorless to pale yellow solid
Molecular Weight 243.22 g/mol
Melting Point 140–141 °C[5]

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that any deviations in the reaction environment are caught immediately, preventing downstream failures.

Phase 1: Preparation of the Nitrating Agent
  • Mixing: In a dry, ice-cooled 10 mL vial, carefully add 2.0 mL of concentrated H2​SO4​ . Slowly add 0.8 mL of concentrated HNO3​ dropwise while gently swirling.

  • Thermal Equilibration: Allow the mixture to rest in the ice bath for 5 minutes.

    • Causality: Pre-mixing generates the nitronium ion safely before introduction to the substrate. Cooling prevents the premature decomposition of the nitrating agent.

Phase 2: Substrate Dissolution & Electrophilic Addition
  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve 2.0 g of phenyl benzoate in 8.0 mL of concentrated H2​SO4​ .

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Addition: Using a Pasteur pipette, add the chilled nitrating mixture dropwise to the phenyl benzoate solution over a period of 15 minutes. Swirl the flask continuously.

    • Validation Checkpoint: The solution should turn pale yellow. If the solution turns dark brown or red, the addition rate is too fast, indicating localized overheating and potential oxidative degradation.

Phase 3: Reaction Maturation & Quenching
  • Maturation: Remove the flask from the ice bath and allow it to stand at room temperature for 15–20 minutes to ensure complete conversion.

  • Quenching: Slowly pour the reaction mixture over 30 g of crushed ice in a 100 mL beaker with vigorous stirring.

    • Causality: The massive aqueous dilution instantly quenches the electrophile and precipitates the highly insoluble 4-nitrophenyl benzoate. Keeping the system cold prevents the now-diluted hot acid from hydrolyzing the ester.

Phase 4: Isolation & Purification
  • Filtration: Collect the crude solid via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with ice-cold distilled water (3 × 15 mL).

    • Validation Checkpoint: Test the final drops of the filtrate with pH paper. The wash must continue until the filtrate is completely pH neutral. Residual acid will catalyze degradation during the drying phase.

  • Recrystallization: Transfer the crude solid to a boiling tube and dissolve it in a minimum volume of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Final Isolation: Filter the purified crystals, wash with 2 mL of ice-cold ethanol, and dry under a vacuum.

Workflow Start Dissolve Phenyl Benzoate in conc. H2SO4 (0-5 °C) Add Dropwise Addition of HNO3/H2SO4 Mixture Start->Add React Stir at Room Temp (15-30 min) Add->React Quench Quench over Crushed Ice React->Quench Filter Vacuum Filtration & Cold Water Wash Quench->Filter Recryst Recrystallization (Hot Ethanol) Filter->Recryst Pure Pure 4-Nitrophenyl Benzoate (mp 141 °C) Recryst->Pure

Step-by-step experimental workflow for the controlled mononitration of phenyl benzoate.

Final Analytical Validation

To validate the success of the protocol, determine the melting point of the dried crystals. A sharp melting point at 140–141 °C confirms the successful isolation of pure 4-nitrophenyl benzoate[5]. A depressed or broad melting range (e.g., 130–137 °C) indicates the presence of residual ortho-isomer or unreacted starting material, necessitating a second recrystallization cycle.

References[2] Vedantu. "Mononitration of phenyl benzoate gives which has the class 11 chemistry CBSE." Available at:https://www.vedantu.com/question-answer/mononitration-of-phenyl-benzoate-gives-which-has-class-11-chemistry-cbse-609102c77f091c532d7335e2[1] Vedantu. "Nitration of phenyl benzoate yields the product A B class 11 chemistry CBSE." Available at:https://www.vedantu.com/question-answer/nitration-of-phenyl-benzoate-yields-the-product-class-11-chemistry-cbse-5f7b03b3815c1e31002dc0b4[3] BenchChem. "Minimizing byproduct formation in the nitration of phenyl benzoate." Available at:https://www.benchchem.com/support/nitration-phenyl-benzoate[5] CSIR-NCL Digital Repository. "Asymmetric Synthesis of Bioactive Molecules and Development of Synthetic Methodologies Involving C-C, C-O and C-N Bond Formation." Available at:http://dspace.ncl.res.in/handle/20.500.12252/3592[4] Quora. "How to determine the nitration of methyl benzoate." Available at:https://www.quora.com/How-do-you-determine-the-nitration-of-methyl-benzoate

Sources

Application

scale-up synthesis of 2-Nitrophenyl 3-methylbenzoate

Application Note: Scale-Up Synthesis of 2-Nitrophenyl 3-Methylbenzoate Executive Summary & Mechanistic Rationale The synthesis of sterically hindered and electronically deactivated aryl esters, such as 2-nitrophenyl 3-me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 2-Nitrophenyl 3-Methylbenzoate

Executive Summary & Mechanistic Rationale

The synthesis of sterically hindered and electronically deactivated aryl esters, such as 2-nitrophenyl 3-methylbenzoate (also known as 2-nitrophenyl m-toluate), presents unique chemical engineering challenges during the transition from bench to pilot scale. Traditional Fischer esterification is entirely ineffective for phenols due to their inherently poor nucleophilicity and the unfavorable thermodynamics of the equilibrium[1]. Consequently, an acyl substitution strategy utilizing an activated acid chloride is the mandatory synthetic route[2].

However, the ortho-nitro group of 2-nitrophenol aggressively withdraws electron density via both inductive and resonance effects, severely dampening its reactivity. To drive the reaction to completion, the phenol must be quantitatively deprotonated to its corresponding phenoxide. While anhydrous organic bases (e.g., pyridine, triethylamine) are frequently used at the milligram scale, they introduce severe cost, toxicity, and complex salt-removal bottlenecks at the kilo-scale.

To resolve this, we deploy a modified Schotten-Baumann biphasic protocol[3]. This method utilizes an inexpensive aqueous sodium hydroxide phase to generate the highly reactive 2-nitrophenoxide. The phenoxide then reacts rapidly with m-toluoyl chloride at the organic-aqueous interface, while the aqueous phase simultaneously acts as a sink for the generated hydrochloric acid (HCl)[4].

Mechanism A 2-Nitrophenol (Poor Nucleophile) C 2-Nitrophenoxide (Active Nucleophile) A->C + Base B Aqueous NaOH (Deprotonation) B->C E Tetrahedral Intermediate C->E Organic Phase D m-Toluoyl Chloride (Electrophile) D->E Biphasic Mixing F 2-Nitrophenyl 3-methylbenzoate E->F - Cl⁻ (Leaving Group)

Mechanistic logic of the biphasic Schotten-Baumann esterification.

Scale-Up Engineering Principles

Transitioning this biphasic esterification to a 10-mole (kilo) scale requires strict control over three physical parameters:

  • Exotherm Management: The nucleophilic attack of the phenoxide on the acid chloride is highly exothermic. Without active jacket cooling, thermal runaway will accelerate the competitive hydrolysis of m-toluoyl chloride into m-toluic acid, destroying the yield.

  • Interfacial Mass Transfer: Because the reaction occurs between an aqueous phenoxide and an organic acid chloride, the reaction rate is directly proportional to the interfacial surface area. High-shear agitation (e.g., using a pitched-blade turbine) is critical.

  • Self-Validating Workup: The protocol is designed so that impurities partition predictably. Unreacted phenol and the m-toluic acid byproduct remain in the basic aqueous phase, while the neutral ester product remains in the organic phase.

Table 1: Stoichiometry and Scale-Up Parameters (10 Mol Scale)

ComponentFunctionMW ( g/mol )EquivalentsMass / Volume
2-Nitrophenol Limiting Reagent139.111.001.39 kg
m-Toluoyl Chloride Acylating Agent154.591.101.70 kg
NaOH (20% w/w aq) Base / Acid Scavenger40.001.503.00 kg (solution)
Dichloromethane (DCM) Organic Solvent84.93N/A10.0 L
Water (DI) Aqueous Diluent18.02N/A5.0 L

Experimental Protocol: Kilo-Scale Synthesis

Note: This protocol constitutes a self-validating system. Do not proceed to subsequent steps until the specified In-Process Control (IPC) criteria are met.

Step 1: Reactor Preparation & Deprotonation

  • Purge a 30 L jacketed glass reactor with N₂.

  • Charge 10.0 L of Dichloromethane (DCM) and 1.39 kg (10.0 mol) of 2-Nitrophenol. Initiate moderate agitation (150 rpm).

  • Slowly charge 3.00 kg of 20% w/w aqueous NaOH, followed by 5.0 L of DI water to prevent salt precipitation.

  • Causality Check: The organic layer will shift in color as the highly conjugated, water-soluble 2-nitrophenoxide ion is generated.

Step 2: Exotherm Control & Acylation

  • Set the reactor jacket temperature to 0 °C. Wait until the internal reaction temperature stabilizes at 0–5 °C.

  • Increase agitation to high-shear (300+ rpm) to maximize the biphasic emulsion.

  • Charge 1.70 kg (11.0 mol) of m-Toluoyl chloride into an addition funnel.

  • Begin dropwise addition of the acid chloride over 90–120 minutes.

  • Critical Control Parameter: Modulate the addition rate to ensure the internal temperature strictly does not exceed 10 °C.

Step 3: Maturation & In-Process Control (IPC)

  • Once addition is complete, adjust the jacket to 20 °C and allow the mixture to stir vigorously for 2 hours.

  • IPC 1 (Reaction Completion): Halt agitation, allow phases to separate for 5 minutes, and sample the lower organic layer. Analyze via HPLC (UV 254 nm).

  • Validation: The reaction is validated to proceed to workup only when the residual 2-nitrophenol peak is < 1.0% relative to the product peak.

Step 4: Phase Separation & Targeted Washing

  • Halt agitation and allow 30 minutes for complete phase settling.

  • Drain the lower organic product layer into a clean carboy. Discard the upper aqueous layer (contains NaCl and unreacted phenoxide).

  • Return the organic layer to the reactor.

  • Acid Wash: Wash with 5.0 L of 1N HCl to protonate any trace residual phenoxide and neutralize trapped NaOH. Separate and discard the aqueous layer.

  • Base Wash: Wash with 5.0 L of saturated NaHCO₃. Causality: This specifically targets and deprotonates m-toluic acid (the hydrolysis byproduct), pulling it into the aqueous phase. Separate and discard the aqueous layer.

  • Brine Wash: Wash with 5.0 L of saturated NaCl to remove bulk water from the DCM.

Step 5: Solvent Exchange & Crystallization

  • Configure the reactor for vacuum distillation. Distill off DCM at 30 °C under reduced pressure until the total volume is reduced to approximately 3.0 L.

  • Slowly charge 8.0 L of Heptane (anti-solvent) while maintaining mild agitation.

  • Cool the jacket to -5 °C over 2 hours to induce crystallization of 2-Nitrophenyl 3-methylbenzoate.

  • Filter the resulting pale-yellow crystals via a Nutsche filter, wash with 2.0 L of cold heptane, and dry under vacuum at 40 °C to constant weight.

ProcessFlow N1 Reactor Prep: Charge 2-Nitrophenol, DCM, NaOH(aq) N2 Cooling: Jacket Temp 0-5 °C N1->N2 N3 Reagent Addition: Dropwise m-Toluoyl Chloride N2->N3 N4 Biphasic Reaction: Vigorous Agitation (2-4 hrs) N3->N4 Exotherm Control N5 Phase Separation: Discard Aqueous (NaCl/H2O) N4->N5 IPC: HPLC > 99% Conversion N6 Organic Wash: Dilute HCl, NaHCO3, Brine N5->N6 N7 Solvent Exchange: Evaporate DCM, Add Heptane N6->N7 N8 Crystallization & Filtration: Isolate Pure Product N7->N8 Yield: 85-90%

Step-by-step process flow and in-process controls for kilo-scale synthesis.

References

  • Schotten-Baumann reaction Source: ChemEurope URL:[Link]

  • Ester synthesis by esterification Source: Organic Chemistry Portal URL:[Link]

  • What are the reaction products of M-Toluoyl Chloride and alcohols? Source: Evergreensino Chemical URL:[Link]

  • 4-Formyl-2-nitrophenyl benzoate Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Method

Advanced Methodologies for the Synthesis of Aromatic Esters: Reaction Conditions, Mechanistic Insights, and Protocols

Executive Summary The synthesis of aromatic esters is a cornerstone transformation in drug development, natural product total synthesis, and materials science. However, the direct Fischer esterification of aromatic carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of aromatic esters is a cornerstone transformation in drug development, natural product total synthesis, and materials science. However, the direct Fischer esterification of aromatic carboxylic acids is frequently hampered by the resonance stabilization of the carboxyl group (which reduces electrophilicity) and steric hindrance from ortho-substituents. To overcome these thermodynamic and kinetic barriers, modern synthetic workflows rely on highly efficient activation strategies.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the mechanistic causality behind three field-proven methodologies—the Steglich, Yamaguchi, and Mitsunobu reactions—and provide self-validating protocols designed to ensure high-fidelity, reproducible outcomes in your laboratory.

Mechanistic Rationale & Pathway Selection

Selecting the correct esterification modality requires a deep understanding of the substrate's electronic, steric, and stereochemical constraints.

  • The Steglich Esterification (Carbodiimide Activation): This method utilizes a carbodiimide, such as DCC or EDCI, to activate the carboxylic acid into an O-acylisourea intermediate. The reaction proceeds under mild conditions, ambient temperatures, and often neutral pH [[1]](). The critical addition of 4-dimethylaminopyridine (DMAP) serves as an acyl transfer catalyst. Because DMAP is a stronger nucleophile than the alcohol, it rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium species. This intercepts the intermediate before it can undergo a detrimental [1,3]-sigmatropic rearrangement into an unreactive N-acylurea byproduct 2.

  • The Yamaguchi Esterification (Mixed Anhydride Activation): When dealing with severe steric hindrance or complex macrolactonizations, the Yamaguchi protocol is renowned for its ability to efficiently produce a diverse array of functionalized esters 3. The classical Yamaguchi procedure uses 2,4,6-trichlorobenzoyl chloride (TCBC) as the activating agent 4. The steric bulk of the trichlorophenyl ring shields its own carbonyl, directing the DMAP-catalyzed nucleophilic attack of the alcohol exclusively to the less hindered aromatic carbonyl.

  • The Mitsunobu Reaction (Redox Condensation): Unlike the previous methods, the Mitsunobu reaction activates the alcohol rather than the acid. It is a dehydrative redox reaction that converts an alcohol to an ester by coupling with an acid/pronucleophile 5. Using triphenylphosphine (PPh3) and an azodicarboxylate (DEAD or DIAD), the alcohol is converted into a phosphonium leaving group. The aromatic carboxylate then displaces it via an SN2 mechanism, making it a powerful method for the inversion of stereogenic centers 6.

Esterification_Workflow Start Aromatic Carboxylic Acid + Alcohol Cond1 Require Stereochemical Inversion of Alcohol? Start->Cond1 Mitsunobu Mitsunobu Reaction (PPh3, DIAD) Activates Alcohol Cond1->Mitsunobu Yes Cond2 Highly Sterically Hindered or Macrolactonization? Cond1->Cond2 No Yamaguchi Yamaguchi Esterification (TCBC, DMAP) Mixed Anhydride Cond2->Yamaguchi Yes Cond3 Standard Mild Coupling (Acid-Labile Substrates)? Cond2->Cond3 No Steglich Steglich Esterification (EDCI, DMAP) O-Acylisourea Cond3->Steglich Yes AcidChloride Schotten-Baumann (SOCl2, Base) Acid Chloride Cond3->AcidChloride No

Logical decision tree for selecting the optimal aromatic esterification methodology.

Comparative Analysis of Esterification Modalities

The following table summarizes the quantitative and qualitative parameters governing the selection of these synthesis routes:

MethodologyActivating AgentKey CatalystPrimary AdvantageStereochemical OutcomeTypical Yields
Steglich EDCI or DCCDMAPMild conditions, neutral pH, excellent for acid-labile groups.Retention75 - 95%
Yamaguchi TCBCDMAPOvercomes severe steric hindrance; ideal for macrolactonization.Retention80 - 98%
Mitsunobu PPh3 / DIADNone (Redox)Couples secondary alcohols with complete stereochemical inversion.Inversion (SN2)60 - 90%

Validated Experimental Protocols

Protocol A: Steglich Esterification (EDCI/DMAP Variant)

Note: We specifically substitute DCC with EDCI·HCl in this protocol. While DCC is widely employed, it produces N,N′-dicyclohexylurea (DCU) which is notoriously difficult to remove completely 1. EDCI generates a water-soluble urea byproduct, establishing a self-validating purification step via simple aqueous extraction.

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve the aromatic carboxylic acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Catalyst Addition: Add DMAP (0.1 eq) to the reaction mixture. Causality: DMAP is essential to intercept the O-acylisourea intermediate before it undergoes a detrimental [1,3]-sigmatropic rearrangement to an unreactive N-acylurea.

  • Thermal Control: Cool the mixture to 0 °C using an ice bath. Causality: Carbodiimide activation is highly exothermic; lower temperatures suppress side reactions and degradation of sensitive functional groups.

  • Activation: Add EDCI·HCl (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor via TLC or LC-MS (typically complete in 4–12 hours).

  • Workup: Quench the reaction with deionized water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers sequentially with 1M HCl (to remove DMAP and unreacted EDCI), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Yamaguchi Esterification
  • Anhydride Formation: Dissolve the aromatic carboxylic acid (1.0 eq) in anhydrous THF or toluene under an inert atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (1.2 eq), followed by 2,4,6-trichlorobenzoyl chloride (TCBC) (1.1 eq).

  • Stirring: Stir at room temperature for 1–2 hours. Causality: This step forms the mixed anhydride. The bulky trichlorophenyl group sterically shields its own carbonyl, directing subsequent nucleophilic attack exclusively to the aromatic acid's carbonyl. The base neutralizes the generated HCl, protecting acid-labile moieties.

  • Nucleophilic Attack: In a separate flask, dissolve the alcohol (1.0 eq) and DMAP (1.5 eq) in anhydrous toluene. Transfer the mixed anhydride solution to this flask dropwise. Causality: DMAP attacks the mixed anhydride to form a highly electrophilic acylpyridinium intermediate, driving the esterification to completion.

  • Completion: Stir at room temperature (or heat to 80 °C for highly sterically hindered substrates) until completion.

  • Workup: Dilute with EtOAc, wash with saturated NH4Cl, saturated NaHCO3, and brine. Dry over Na2SO4, filter, concentrate, and purify via flash chromatography.

Protocol C: Mitsunobu Reaction
  • Preparation: Dissolve the alcohol (1.0 eq), aromatic carboxylic acid (1.2 eq), and triphenylphosphine (PPh3) (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Thermal Control: Cool the mixture strictly to 0 °C.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15–20 minutes. Causality: The order and rate of addition are critical. DIAD reacts with PPh3 to form a betaine intermediate, which then deprotonates the acid and activates the alcohol as a phosphonium leaving group. Adding DIAD slowly prevents the formation of unwanted hydrazine byproducts.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–16 hours. Causality: The carboxylate anion attacks the activated alcohol via an SN2 mechanism, resulting in a complete inversion of stereochemistry at the carbinol carbon.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue via flash column chromatography. Note: Separation of the desired ester from the triphenylphosphine oxide (TPPO) and reduced DIAD byproducts can be challenging; utilizing a solvent gradient (e.g., Hexanes/EtOAc) is highly recommended.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Nitrophenyl 3-Methylbenzoate Synthesis

Welcome to the Advanced Technical Support Center. Synthesizing esters from highly deactivated phenolic substrates is a well-known bottleneck in drug development and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Synthesizing esters from highly deactivated phenolic substrates is a well-known bottleneck in drug development and materials science. This guide is engineered for researchers experiencing low yields when attempting to couple 3-methylbenzoic acid (or its derivatives) with 2-nitrophenol.

Below, we deconstruct the mechanistic causality of this reaction, provide troubleshooting workflows, and outline a self-validating protocol to push your yields from <50% to >90%.

Mechanistic Causality: Why is this reaction failing?

To fix a low-yielding reaction, we must first understand the electronic and steric environment of our reagents.

G Acyl 3-Methylbenzoyl Chloride (Electrophile) Cat DMAP Catalysis (Acylpyridinium) Acyl->Cat Activation Phenol 2-Nitrophenol (Weak Nucleophile) Barrier Steric Hindrance & -NO2 Electron Withdrawal Phenol->Barrier Bottleneck Base NaH Deprotonation (Forms Phenoxide) Barrier->Base Overcome via strong base Product 2-Nitrophenyl 3-methylbenzoate (High Yield) Base->Product Enhanced Nucleophile Cat->Product Enhanced Electrophile

Mechanistic pathways to overcome 2-nitrophenol deactivation in esterification.

Frequently Asked Questions

Q: Why does the standard Steglich esterification (DCC/DMAP) yield <50% for this specific reaction? A: The bottleneck lies entirely with . The nitro group (-NO₂) at the ortho position is powerfully electron-withdrawing via both inductive and resonance effects. This drastically reduces the electron density on the hydroxyl oxygen, making it a remarkably poor nucleophile. Furthermore, the ortho positioning creates significant steric hindrance. Standard Steglich conditions (using the carboxylic acid) simply do not provide a strong enough electrophile to overcome this extreme nucleophilic deactivation, commonly capping yields around 40-59% even with prolonged heating .

Q: Should I use 3-methylbenzoic acid or 3-methylbenzoyl chloride? A: You must use . Because the nucleophile is severely deactivated, you must compensate by using the most reactive electrophile available. The acyl chloride is orders of magnitude more electrophilic than a carbodiimide-activated carboxylic acid intermediate.

Q: Which base provides the best conversion: Triethylamine (TEA), Pyridine, or Sodium Hydride (NaH)? A: Sodium Hydride (NaH) is the optimal choice. Weak bases like TEA or pyridine act primarily as acid scavengers and nucleophilic catalysts (in the case of pyridine/DMAP), but they do not quantitatively deprotonate 2-nitrophenol prior to the reaction. By using NaH, you irreversibly deprotonate the phenol to form a sodium 2-nitrophenoxide salt. The negatively charged phenoxide oxygen is a vastly superior nucleophile compared to the neutral hydroxyl group, allowing it to rapidly attack the acyl chloride despite the steric bulk.

Quantitative Yield Comparison

The table below summarizes the expected outcomes based on the chosen synthetic strategy, highlighting the necessity of the phenoxide-acyl chloride route.

Synthetic StrategyReagents UsedNucleophile StateElectrophile StateExpected Yield
Standard Steglich 3-Methylbenzoic acid + DCC + DMAPNeutral (Poor)O-Acylisourea (Moderate)40 - 50%
Mild Acylation 3-Methylbenzoyl chloride + TEA + DMAPNeutral / Transient (Poor)Acylpyridinium (Strong)65 - 75%
Phenoxide Route 3-Methylbenzoyl chloride + NaHAnionic (Excellent) Acyl Chloride (Very Strong) > 90%

Troubleshooting Workflow

If you are currently experiencing low yields, follow this diagnostic logic tree to identify the point of failure in your reaction setup.

Workflow Start Yield < 50%? CheckWater Check Solvent Moisture (<50 ppm water?) Start->CheckWater Yes CheckBase Is Phenoxide Formed? (Intense yellow/red color?) CheckWater->CheckBase Moisture Low ActionWater Dry THF over Na/Benzophenone CheckWater->ActionWater Moisture High ActionBase Use NaH (1.1 eq) Stir 30 min pre-addition CheckBase->ActionBase No color change Success Yield > 90% ActionWater->Success ActionBase->Success

Troubleshooting workflow for resolving low yields in 2-nitrophenyl ester synthesis.

Self-Validating Experimental Protocol (The Phenoxide Route)

This protocol utilizes NaH to pre-form the highly nucleophilic phenoxide. It is designed as a self-validating system : visual and physical cues at each step confirm that the underlying chemistry is proceeding correctly.

Reagents Required
  • 2-Nitrophenol: 1.0 equivalent (139.11 g/mol )

  • 3-Methylbenzoyl chloride: 1.1 equivalents (154.60 g/mol )

  • Sodium Hydride (NaH): 60% dispersion in mineral oil, 1.1 equivalents

  • Anhydrous Tetrahydrofuran (THF): 0.2 M relative to the phenol

Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with dry Nitrogen (N₂).

  • Dissolve 1.0 eq of 2-nitrophenol in anhydrous THF.

  • Causality: THF is chosen over Dichloromethane (DCM) because THF better solvates the sodium phenoxide salt that will be generated.

Step 2: Phenoxide Generation (Validation Checkpoint 1)

  • Cool the flask to 0 °C using an ice bath.

  • Carefully add 1.1 eq of NaH in one portion under a positive flow of N₂.

  • Self-Validation: You must observe immediate effervescence (H₂ gas evolution) and the solution must turn an intense, deep yellow-orange or reddish color .

  • Troubleshooting: If gas is not evolved and the color remains pale yellow, your NaH has degraded (reacted with atmospheric moisture to form NaOH) or your THF is wet. Stop the reaction and source fresh reagents.

Step 3: Deprotonation Maturation

  • Remove the ice bath and allow the deeply colored solution to stir at room temperature for 30 minutes.

  • Causality: This ensures 100% quantitative conversion of the weak nucleophile into the powerful phenoxide anion before the electrophile is introduced.

Step 4: Acylation (Validation Checkpoint 2)

  • Re-cool the flask to 0 °C.

  • Add 1.1 eq of 3-methylbenzoyl chloride dropwise via syringe over 5 minutes.

  • Self-Validation: As the acyl chloride is added, the intense yellow/orange color of the phenoxide will gradually fade back to a paler yellow/colorless state as the phenoxide is consumed. Simultaneously, a fine white precipitate (NaCl) will crash out of the solution.

Step 5: Reaction Completion and Workup

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2; UV active).

  • Once complete, quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to destroy any unreacted acyl chloride and residual NaH.

  • Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with 1M aqueous NaOH (to remove any unreacted 2-nitrophenol), followed by brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-nitrophenyl 3-methylbenzoate. Purify via flash chromatography if necessary.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6980, 2-Nitrophenol" PubChem, [Link].

  • Lutjen, Andrew B., et al. "Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification." Bioorganic & Medicinal Chemistry, vol. 26, no. 19, 2018. [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 74375, 3-Methylbenzoyl chloride" PubChem, [Link].

Optimization

purification of crude 2-Nitrophenyl 3-methylbenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of isolating highly reactive intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of isolating highly reactive intermediates. The purification of 2-Nitrophenyl 3-methylbenzoate presents a unique challenge: it is an "active ester." Because the 2-nitrophenoxide anion is an excellent leaving group, the ester is highly susceptible to hydrolysis. Therefore, standard aggressive purification methods can destroy your product before you even isolate it.

This guide is designed to provide you with field-proven, self-validating protocols to successfully purify your crude mixture while maintaining absolute scientific integrity.

Purification Workflow

PurificationWorkflow Crude Crude Mixture (Ester, 2-Nitrophenol, Acid) Dissolve Dissolve in EtOAc Crude->Dissolve Wash Cold NaHCO3 Wash (Neutralize & Extract) Dissolve->Wash Split Phase Separation Wash->Split AqLayer Aqueous Layer (Salts & Phenolates) DISCARD Split->AqLayer Bottom Phase OrgLayer Organic Layer (Active Ester) KEEP Split->OrgLayer Top Phase Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Recryst Recrystallization (EtOH or Hexanes/EtOAc) Dry->Recryst Pure Pure 2-Nitrophenyl 3-methylbenzoate Recryst->Pure

Workflow for the purification of 2-nitrophenyl 3-methylbenzoate via aqueous workup and recrystallization.

Physicochemical Data for Separation Logic

Successful purification relies on exploiting the physicochemical differences between your target ester and the unreacted starting materials. The data below dictates our solvent and pH choices.

CompoundRole in MixturepKaAppearanceSoluble in Cold Aqueous NaHCO₃?
2-Nitrophenyl 3-methylbenzoate Target ProductN/AOff-white solidNo (Remains in organic phase)
2-Nitrophenol Unreacted Reagent7.23Bright yellow solidYes (Forms water-soluble phenolate)
3-Methylbenzoic acid Unreacted Acid4.27White solidYes (Forms water-soluble carboxylate)

Troubleshooting Guides & FAQs

Q1: Why is my crude product heavily contaminated with a bright yellow color, and how do I remove it? A1: The bright yellow impurity is unreacted 2-nitrophenol[1]. Due to the strong electron-withdrawing nature of the nitro group, 2-nitrophenol is unusually acidic (pKa = 7.23) compared to standard phenols[1][2]. Washing your organic layer with a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3), easily deprotonates the phenol into its water-soluble phenolate ion, shifting it entirely into the aqueous layer[3][4].

Q2: I am observing severe ester hydrolysis during the aqueous base wash. How can I prevent this? A2: 2-Nitrophenyl esters are highly reactive "active esters"[5]. The 2-nitrophenoxide ion is an exceptional leaving group, making the ester highly susceptible to base-catalyzed hydrolysis[6]. To prevent product degradation:

  • Temperature Control: Always use ice-cold saturated NaHCO₃[7].

  • Base Selection: Never use strong bases like NaOH or KOH.

  • Kinetics: Limit the contact time between the organic phase and the aqueous base. Perform the phase separation rapidly[8].

Q3: How do I separate unreacted 3-methylbenzoic acid from the ester? A3: 3-Methylbenzoic acid has a pKa of ~4.27. The exact same cold NaHCO₃ wash used to remove the 2-nitrophenol will simultaneously deprotonate the carboxylic acid, converting it into a water-soluble sodium carboxylate salt[3]. Ensure vigorous mixing during the wash to guarantee complete neutralization.

Q4: What is the optimal solvent system for recrystallizing 2-nitrophenyl 3-methylbenzoate? A4: Solid nitrophenyl esters are highly crystallizable[9]. A dual-solvent system of Hexanes and Ethyl Acetate (EtOAc) is highly effective[10]. The ester is highly soluble in EtOAc and poorly soluble in hexanes. Alternatively, hot ethanol can be used; the ester will precipitate upon cooling while trace phenolic impurities remain dissolved in the alcohol[9][11].

Q5: My product is forming an oil instead of a solid during recrystallization. How do I induce crystallization? A5: "Oiling out" occurs when the compound precipitates above its melting point or when residual solvent prevents lattice formation. To resolve this causality:

  • Re-dissolve the oil in a minimum amount of hot solvent and allow it to cool very slowly.

  • Scratch the inside of the glass flask vigorously with a glass rod to create microscopic glass shards that act as nucleation sites[11].

  • Add a seed crystal of pure 2-nitrophenyl 3-methylbenzoate if available.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The visual cue of the aqueous layer turning from bright yellow to colorless confirms the successful removal of the primary impurity.

Phase 1: Aqueous Workup
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane)[12].

  • Neutralization & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of ice-cold saturated aqueous NaHCO₃[7].

  • Washing: Stopper the funnel, invert, and vent immediately to release CO₂ gas generated by the neutralization of the acid[3]. Shake vigorously for 30 seconds and allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Self-Validation Check: This layer will be intensely yellow due to the 2-nitrophenoxide ion. Retain the organic layer[12].

  • Repeat: Repeat the cold NaHCO₃ wash 2-3 times until the aqueous layer is nearly colorless, indicating the complete removal of 2-nitrophenol[6].

  • Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove dissolved water[3].

  • Drying: Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na₂SO₄, and swirl until the drying agent is free-flowing[12].

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude solid ester[8].

Phase 2: Dual-Solvent Recrystallization
  • Dissolution: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimum volume of boiling Ethyl Acetate just until the solid fully dissolves.

  • Anti-solvent Addition: Slowly add hot Hexanes dropwise while swirling until the solution becomes slightly cloudy (the saturation point).

  • Clarification: Add 1-2 drops of hot Ethyl Acetate until the solution is perfectly clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool undisturbed to room temperature. Once at room temperature, place it in an ice bath for 15 minutes to maximize crystal yield.

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold hexanes[11].

  • Drying: Dry the crystals under high vacuum to afford pure 2-nitrophenyl 3-methylbenzoate.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Nitrophenyl 3-methylbenzoate

Welcome to the Technical Support Center for the purification of 2-nitrophenyl 3-methylbenzoate (also known as o-nitrophenyl m-toluate). Designed for drug development professionals and synthetic chemists, this guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-nitrophenyl 3-methylbenzoate (also known as o-nitrophenyl m-toluate). Designed for drug development professionals and synthetic chemists, this guide provides self-validating protocols, mechanistic troubleshooting, and field-proven insights to ensure high-purity crystalline yields.

Section 1: Physicochemical Context & Solvent Selection

Why do we choose specific solvents? 2-Nitrophenyl 3-methylbenzoate is a moderately polar aromatic ester. It contains a highly polarizable nitro group and a lipophilic methyl group. The causality behind solvent selection relies on the principle that the solute must be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures, ensuring a steep solubility curve ()[1].

Table 1: Solvent Selection Matrix for Nitrophenyl Benzoates
Solvent SystemBoiling Point (°C)Solute Solubility (Hot)Solute Solubility (Cold)Application / Suitability
Ethanol (95% or Absolute) 78HighLowExcellent – Primary choice; steep solubility curve.
Methanol 65HighModerateGood – Alternative if ethanol causes oiling out.
Ethyl Acetate / Hexane (1:3) 77 / 69High (EtOAc)LowExcellent – Best for highly impure or "oiling" batches.
Toluene 110Very HighHighPoor – Solute remains too soluble even at 0 °C.

Section 2: Standard Recrystallization Workflow

Self-Validating Protocol: Ethanol Recrystallization
  • Dissolution: Place crude 2-nitrophenyl 3-methylbenzoate in an Erlenmeyer flask. Add a minimal volume of boiling ethanol (approx. 5–10 mL per gram of crude). Heat gently while swirling until the solid completely dissolves.

    • Causality: Using a minimal volume of solvent ensures the solution reaches supersaturation upon cooling, which is the thermodynamic driving force for crystallization.

  • Hot Filtration (Optional): If insoluble mechanical impurities or highly colored byproducts remain, add activated charcoal (1–2% w/w), boil for 2 minutes, and perform a rapid hot gravity filtration through a fluted filter paper.

    • Validation: The resulting filtrate must be entirely clear and pale yellow. Any cloudiness indicates premature crystallization in the filter funnel.

  • Nucleation & Cooling: Cover the flask and allow it to cool undisturbed to room temperature (approx. 20 °C) over 45–60 minutes.

    • Causality: Slow cooling allows the crystal lattice to form selectively and thermodynamically, excluding impurities from the growing crystal matrix ()[2].

  • Maximum Yield: Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 15 minutes to maximize precipitation.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume (1–2 mL) of ice-cold ethanol.

    • Causality: The cold wash displaces the impurity-laden mother liquor adhering to the crystal surfaces without re-dissolving the product.

  • Drying: Leave the crystals under vacuum for 10 minutes, then transfer to a vacuum desiccator until constant weight is achieved.

    • Validation: A sharp melting point (melting entirely within a 1–2 °C range) confirms a pure, uniform crystal lattice.

Recrystallization A Crude 2-Nitrophenyl 3-methylbenzoate B Dissolve in Minimal Boiling Ethanol A->B C Hot Gravity Filtration (If insoluble impurities present) B->C D Slow Cooling to Room Temperature C->D E Ice Bath Cooling (0-5 °C) D->E F Vacuum Filtration & Cold Solvent Wash E->F G Pure Crystalline Product F->G

Standard recrystallization workflow for 2-nitrophenyl 3-methylbenzoate.

Section 3: Troubleshooting Guide

Q: My compound is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the crude mixture is depressed below the temperature at which the solution becomes saturated, or when the solvent's boiling point exceeds the compound's melting point ()[3].

  • Resolution Steps:

    • Reheat the mixture until the oil dissolves completely.

    • Add a small amount of a co-solvent with higher solubilizing power (e.g., ethyl acetate) to lower the saturation temperature.

    • Causality: If you have a pure crystal of 2-nitrophenyl 3-methylbenzoate, add it to the solution just above the temperature where oiling typically begins. This bypasses the energy barrier for nucleation, inducing immediate crystal growth instead of phase separation ()[2].

Q: The solution cooled to room temperature, and even after the ice bath, no crystals have formed. What went wrong? A: The solution is likely not supersaturated, meaning too much solvent was added during the dissolution phase.

  • Resolution Steps:

    • Add a boiling chip and boil off 30–50% of the solvent volume.

    • Allow the flask to cool again.

    • Causality: If crystals still do not form, scratch the inside of the glass flask vigorously with a glass stirring rod. Scratching creates microscopic glass shards and localized high-energy zones that serve as nucleation sites for crystal growth ()[2].

Q: My recovered crystals are heavily contaminated with yellow 2-nitrophenol (starting material). How do I remove it? A: 2-Nitrophenol is significantly more soluble in ethanol than the ester product, but if it co-precipitates, it indicates the crude mixture was heavily contaminated prior to crystallization.

  • Resolution Steps:

    • Causality: Before recrystallization, ensure the crude product is washed with a dilute aqueous base (e.g., 5% NaHCO₃). 2-Nitrophenol is slightly acidic and will form a water-soluble phenoxide salt, partitioning cleanly into the aqueous layer during an extraction workup ()[4].

    • If the product is already crystallized, perform a second recrystallization using a slightly larger volume of solvent to keep the phenolic impurities dissolved in the cold mother liquor.

Section 4: FAQs

Q: Can I use water as a co-solvent with ethanol? A: Yes, an ethanol/water mixture can be highly effective for nitrophenyl esters. Dissolve the compound in hot ethanol, then add water dropwise until the solution turns cloudy (the cloud point). Add just enough hot ethanol to clear the solution, then cool. Caution: Ensure the ester is not subjected to prolonged boiling in aqueous conditions to prevent base- or acid-catalyzed ester hydrolysis.

Q: How do I definitively validate the purity of my recrystallized 2-nitrophenyl 3-methylbenzoate? A: The most immediate self-validating metric is the melting point. For rigorous structural validation, use ¹H NMR spectroscopy; look for the complete absence of the broad phenolic -OH peak (from unreacted 2-nitrophenol) and the carboxylic acid proton (from 3-methylbenzoic acid byproducts).

References

  • Vogel's Textbook of Practical Organic Chemistry (5th ed.) Source: Internet Archive URL:[Link]

  • How To: Purify by Crystallization Source: Not Voodoo X.4, University of Rochester URL:[Link]

  • How To: Grow X-Ray Quality Crystals Source: Not Voodoo X.4, University of Rochester URL:[Link]

  • Extraction of Organic Mixture Source: Scribd URL:[Link]

Sources

Optimization

troubleshooting common issues in esterification reactions

Welcome to the Technical Support Center for Esterification Reactions. This guide is engineered for researchers, synthetic chemists, and drug development professionals who require deep mechanistic insights to troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Esterification Reactions. This guide is engineered for researchers, synthetic chemists, and drug development professionals who require deep mechanistic insights to troubleshoot complex esterification workflows.

Rather than simply listing what to do, this guide explores why reactions fail at the molecular level, empowering you to rationally design self-validating experimental protocols.

Diagnostic Matrix: Rapid Issue Identification

Use this matrix to rapidly correlate your experimental symptoms with mechanistic causes and targeted solutions.

Reaction TypePrimary SymptomMechanistic CausalityRecommended Solution
Fischer Reaction stalls at ~60-70% conversion.Equilibrium reached; water accumulation drives reverse hydrolysis[1].Implement a Dean-Stark trap with toluene, or add activated 4Å molecular sieves[2][3].
Fischer Complete degradation when using tert-butyl alcohol.Acid-catalyzed E1 elimination of the tertiary alcohol yields isobutene gas[4].Abandon Fischer; switch to mild Steglich conditions (DCC/DMAP)[4].
Steglich Low ester yield; isolation of a stable, unreactive waxy byproduct.O-to-N acyl migration of the O-acylisourea intermediate forms N-acylurea[4][5].Increase DMAP loading; run at 0 °C; strictly use DCM instead of THF/dioxane[5].
Yamaguchi Slower kinetics and mixed product profile with aliphatic acids.Aliphatic carboxylates attack the mixed anhydride, forming symmetric aliphatic anhydrides in situ[6][7].Extend reaction time to allow DMAP to react with the symmetric anhydride, or switch to benzoyl chloride[7].
Mitsunobu Product exhibits retention of stereochemistry instead of inversion.Poor nucleophilicity of the carboxylate leads to alternative SN1 pathways or acylphosphonium intermediates[8][9].Ensure acid pKa < 11; verify steric hindrance; avoid alternative catalytic oxidants that promote retention[9].

Deep-Dive Troubleshooting Guides (FAQ)

Fischer Esterification

Q: I am attempting to synthesize a tert-butyl ester via Fischer esterification, but my NMR shows no product and mostly starting carboxylic acid. What is happening? A: The Fischer esterification relies on strong acid catalysis (e.g., H₂SO₄, p-TsOH) and heat[10]. While primary and secondary alcohols perform well, tertiary alcohols like tert-butanol are highly prone to protonation followed by E1 elimination[4][10]. The alcohol dehydrates to form isobutene gas and water, completely destroying your reactant. For acid-labile substrates or tertiary alcohols, you must switch to a mild, neutral protocol like the Steglich esterification[4].

Steglich Esterification (DCC/DMAP)

Q: I am recovering a significant amount of a highly stable, unreactive byproduct instead of my desired ester. TLC shows a new spot that is not dicyclohexylurea (DCU). How do I prevent this? A: You are isolating the N-acylurea byproduct[4]. In the Steglich reaction, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate. If the subsequent attack by the alcohol is sterically hindered or slow, this intermediate undergoes an irreversible, intramolecular O-to-N acyl migration, creating a dead-end N-acylurea[4].

  • The Fix: Ensure you are using a sufficient catalytic amount of DMAP (typically 5-10 mol%). DMAP is a superior nucleophile that rapidly intercepts the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, preventing the migration[4]. Furthermore, solvent choice is critical: polar aprotic solvents like THF or dioxane accelerate this unwanted migration, whereas dichloromethane (DCM) suppresses it[5]. Adding a catalytic amount of p-TSA (5 mol%) has also been shown to protonate the basic nitrogen of the intermediate, inhibiting the migration[5].

Yamaguchi Esterification

Q: My Yamaguchi macrolactonization works beautifully for aromatic substrates, but my aliphatic carboxylic acids are yielding complex mixtures and lower yields. Why the discrepancy? A: The standard Yamaguchi protocol uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride. DMAP then regioselectively attacks the less hindered aliphatic carbonyl to transfer the acyl group to the alcohol[6]. However, aliphatic carboxylates are highly nucleophilic. Instead of waiting for the alcohol, the unreacted aliphatic carboxylate can attack the newly formed mixed anhydride, generating a symmetric aliphatic anhydride in situ[6][7].

  • The Fix: This is not a failed reaction, but a diverted pathway. The symmetric aliphatic anhydride is still electrophilic and will react with the alcohol/DMAP complex, but the kinetics are different[7]. Allow the reaction to proceed longer. Alternatively, for purely aliphatic systems, substituting the sterically hindered TCBC with simpler benzoyl chloride or 2-methyl-6-nitrobenzoic anhydride (MNBA) often yields cleaner profiles[6][7].

Mitsunobu Reaction

Q: I am using the Mitsunobu reaction to invert the stereocenter of a secondary alcohol, but chiral HPLC indicates significant racemization and partial retention of configuration. What went wrong? A: The hallmark of the Mitsunobu reaction is a clean SN2 displacement of the activated alkoxyphosphonium intermediate by the carboxylate nucleophile, resulting in complete inversion[8]. Racemization or retention occurs when the SN2 pathway is energetically unfavorable, forcing the reaction down an SN1 pathway (carbocation formation) or alternative mechanisms[8][9]. This typically happens if the carboxylic acid is not acidic enough (pKa > 11), meaning the carboxylate is a poor leaving group/nucleophile, or if the alcohol is severely sterically hindered[8].

  • The Fix: Ensure your nucleophile is sufficiently acidic. If using novel catalytic Mitsunobu variants (e.g., using alternative oxidants instead of DEAD/DIAD), be aware that some of these systems activate the carboxylic acid instead of the alcohol, proceeding via an acylphosphonium intermediate that inherently results in retention of configuration[9].

Mechanistic Visualizations

Pathway 1: Steglich Esterification & The N-Acylurea Trap

This diagram illustrates the critical role of DMAP in intercepting the O-acylisourea intermediate before it can undergo the parasitic O-to-N acyl migration.

SteglichMechanism Start Carboxylic Acid + DCC O_Acyl O-Acylisourea (Reactive Intermediate) Start->O_Acyl Addition N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl Slow: O-to-N Migration (Without DMAP, THF solvent) Acyl_Pyr N-Acylpyridinium Ion (Active Ester) O_Acyl->Acyl_Pyr Fast: + DMAP (DCM solvent) Product Ester + DCU (Desired Product) Acyl_Pyr->Product + Alcohol (Regenerates DMAP)

Caption: Steglich esterification mechanism highlighting the DMAP-driven productive pathway vs the N-acylurea trap.

Pathway 2: Mitsunobu Reaction Activation Cycle

This diagram maps the formation of the critical alkoxyphosphonium intermediate required for SN2 inversion.

MitsunobuMechanism Reagents PPh3 + DEAD/DIAD Betaine Betaine Intermediate Reagents->Betaine Nucleophilic Attack Alkoxy Alkoxyphosphonium Ion (Activated Alcohol) Betaine->Alkoxy + Alcohol & Acid (Proton Transfer) SN2 SN2 Attack by Carboxylate Alkoxy->SN2 Leaving Group Prep Product Inverted Ester + Triphenylphosphine Oxide SN2->Product Stereochemical Inversion

Caption: Core mechanistic cycle of the Mitsunobu reaction demonstrating alcohol activation and SN2 inversion.

Self-Validating Experimental Protocols

Protocol 1: Fischer Esterification with Dean-Stark Water Removal[1][2][3]

Use this protocol for robust, scalable esterification of primary/secondary alcohols where the acid is not highly sensitive.

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Connect the system to a nitrogen manifold.

  • Reagent Loading: Add the carboxylic acid (1.0 equiv) and the alcohol (1.0 - 1.5 equiv) to the flask.

  • Solvent & Catalyst: Dissolve the reagents in toluene (approx. 0.5 M concentration). Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 5-10 mol%)[2][3].

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110-115 °C). As the reaction proceeds, water will co-distill with toluene, condense, and phase-separate at the bottom of the Dean-Stark trap due to its higher density[1][3].

  • Monitoring: Continue refluxing until the theoretical volume of water is collected in the trap, or until TLC/LC-MS indicates complete consumption of the carboxylic acid[3].

  • Workup: Cool to room temperature. Dilute with ethyl acetate. Wash the organic layer successively with water, saturated aqueous NaHCO₃ (to remove the acid catalyst and unreacted carboxylic acid), and brine[3]. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Steglich Esterification of Sterically Hindered Substrates[4][11][12]

Use this protocol for acid-labile substrates, tertiary alcohols, or when Fischer esterification fails.

  • Preparation: Flame-dry a round-bottom flask and purge with argon.

  • Reagent Loading: Add the carboxylic acid (1.0 equiv), the alcohol (1.1 equiv), and DMAP (0.1 equiv) to the flask.

  • Solvent: Dissolve the mixture in anhydrous dichloromethane (DCM). Crucial: Do not use THF or dioxane, as they promote N-acylurea formation[5].

  • Temperature Control: Submerge the flask in an ice-water bath (0 °C). This minimizes side reactions during the exothermic activation step[11].

  • Activation: Dissolve N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-30 minutes[11][12]. A white precipitate of dicyclohexylurea (DCU) should begin forming almost immediately.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the insoluble DCU byproduct. Rinse the filter cake with cold DCM[11].

  • Workup: Wash the filtrate with 0.5 M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine[11][12]. Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography if trace DCU or N-acylurea remains.

References

  • Organic Chemistry Portal: Yamaguchi Esterification. Organic Chemistry Portal. Available at:[Link]

  • Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters - ACS Publications. Available at:[Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at:[Link]

  • Fischer Esterification-Typical Procedures. OperaChem. Available at:[Link]

  • Mitsunobu reaction. Wikipedia. Available at:[Link]

  • Photocatalytic esterification under Mitsunobu reaction conditions mediated by flavin and visible light. RSC Publishing. Available at:[Link]

  • O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Organic Chemistry Portal: Steglich Esterification. Organic Chemistry Portal. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Nitrophenyl 3-methylbenzoate

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing low yields, complex purifications, or unexpected side reactions during the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing low yields, complex purifications, or unexpected side reactions during the synthesis of 2-Nitrophenyl 3-methylbenzoate.

The core challenge in this synthesis lies in the electronic nature of 2-nitrophenol . The strongly electron-withdrawing ortho-nitro group severely depletes the electron density on the phenolic oxygen, rendering it a notoriously poor nucleophile. This intrinsic deactivation creates a kinetic bottleneck, allowing competing side reactions to dominate if the experimental design is not rigorously controlled.

Mechanistic Overview & Reaction Pathways

To troubleshoot effectively, we must map the competing chemical pathways. The synthesis is typically attempted via two main routes: the Steglich Esterification (using the carboxylic acid, DCC, and DMAP) or the Acyl Chloride Method (using the acid chloride and a base).

G SM1 3-Methylbenzoic Acid (+ DCC) Int_O O-Acylisourea Intermediate SM1->Int_O Activation SM2 3-Methylbenzoyl Chloride Int_Pyr Acylpyridinium Intermediate SM2->Int_Pyr + DMAP Prod 2-Nitrophenyl 3-methylbenzoate SM2->Prod + 2-Nitrophenol / TEA Side1 3-Methylbenzoic Acid (Hydrolysis) SM2->Side1 + Trace H2O Int_O->Int_Pyr + DMAP (Fast) Side2 N-Acylurea (1,3-Rearrangement) Int_O->Side2 Slow Phenol Attack (No DMAP) Int_Pyr->Prod + 2-Nitrophenol Side3 Phenolate + Acid (Workup Cleavage) Prod->Side3 Harsh Basic Workup (e.g., NaOH)

Mechanistic pathways and competing side reactions in 2-Nitrophenyl 3-methylbenzoate synthesis.

Troubleshooting Guide & FAQs

Q: During Steglich esterification (DCC/DMAP), my yield is exceptionally low, and a major byproduct co-elutes with my product. What is happening?

A: You are observing the formation of an N-acylurea byproduct . In a standard Steglich esterification, the carboxylic acid and DCC form an O-acylisourea intermediate. Because 2-nitrophenol is an extremely poor nucleophile, the intermolecular attack on this intermediate is sluggish. This kinetic delay allows the O-acylisourea to undergo an intramolecular 1,3-rearrangement to form a highly stable, unreactive N-acylurea [1, 2]. Resolution: To outpace this side reaction, you must increase your DMAP loading (up to 10–20 mol%) to rapidly intercept the O-acylisourea and form the reactive acylpyridinium species. Alternatively, switch to the Acyl Chloride method.

Q: I switched to the Acyl Chloride method, but NMR analysis shows massive contamination by 3-methylbenzoic acid. How did this form?

A: This is the result of competitive hydrolysis of 3-methylbenzoyl chloride[4, 5]. Acid chlorides are acutely moisture-sensitive. Because the nucleophilic attack by 2-nitrophenol is slow, even trace amounts of water in your solvent (DCM) or atmospheric moisture will act as a superior competing nucleophile, converting your electrophile back into the inactive carboxylic acid. Resolution: Ensure strictly anhydrous conditions (flame-dried glassware, inert argon atmosphere, and anhydrous solvents).

Q: My reaction went to completion according to TLC, but after an aqueous NaOH wash to remove unreacted phenol, my product disappeared. Why?

A: You accidentally triggered base-catalyzed ester cleavage . 2-Nitrophenyl 3-methylbenzoate is an "active ester." The electron-withdrawing nitro group stabilizes the phenolate leaving group, making the newly formed ester highly susceptible to nucleophilic acyl substitution[3]. Washing the organic layer with strong aqueous bases (like NaOH) rapidly hydrolyzes the product back into 2-nitrophenol and 3-methylbenzoic acid. Resolution: Never use strong bases for the workup of nitrophenyl esters. Use mild, saturated aqueous NaHCO₃ and minimize the biphasic contact time.

Validated Experimental Protocol: DMAP-Accelerated Acyl Chloride Route

To establish a self-validating system that circumvents the N-acylurea dead-end and prevents hydrolysis, we strongly recommend the DMAP-catalyzed Acyl Chloride methodology.

Step 1: System Dehydration (Critical)

  • Action: Flame-dry a 2-neck round-bottom flask under vacuum, then purge with Argon.

  • Causality: Eliminates atmospheric and surface moisture to prevent the competitive hydrolysis of 3-methylbenzoyl chloride into 3-methylbenzoic acid[4, 5].

Step 2: Reagent Assembly

  • Action: Dissolve 2-nitrophenol (1.0 eq) and Triethylamine (TEA, 1.5 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Add 4-Dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0 °C in an ice bath.

  • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. DMAP is the vital nucleophilic catalyst; it will attack the acid chloride to form an ultra-reactive acylpyridinium intermediate, forcing the reaction with the deactivated phenol.

Step 3: Electrophile Addition

  • Action: Add 3-methylbenzoyl chloride (1.1 eq) dropwise via syringe over 15 minutes.

  • Causality: Dropwise addition at 0 °C maintains a low steady-state concentration of the acid chloride, ensuring it reacts primarily with the DMAP/phenol complex rather than engaging in exothermic side reactions.

Step 4: Reaction Maturation

  • Action: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

Step 5: Controlled Workup

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: Using NaHCO₃ neutralizes residual acid without providing the strong hydroxide nucleophiles that would cleave the active nitrophenyl ester [3].

Quantitative Side-Reaction Profiling

The table below summarizes the causality behind yield loss across different synthetic strategies, allowing you to benchmark your experimental results.

Synthetic RouteReagents & CatalystsPrimary Side ReactionTypical Ester YieldMechanistic Causality of Yield Loss
Standard Steglich 3-Methylbenzoic acid, DCCN-Acylurea Formation< 20%Intramolecular 1,3-rearrangement outpaces intermolecular attack by the deactivated phenol.
Catalyzed Steglich 3-Methylbenzoic acid, DCC, DMAP (5 mol%)N-Acylurea Formation40–50%DMAP intercepts the O-acylisourea, but steric/electronic hindrance of the phenol still limits efficiency.
Uncatalyzed Acyl Chloride 3-Methylbenzoyl chloride, TEAAcid Chloride Hydrolysis40–50%Sluggish reaction rate allows trace moisture to act as a competitive nucleophile.
Optimized Acyl Chloride 3-Methylbenzoyl chloride, TEA, DMAP (10 mol%) Minimal (Trace Hydrolysis) 85–95% Acylpyridinium intermediate forces coupling; strict anhydrous conditions prevent hydrolysis.

References

  • Source: grokipedia.
  • Source: scribd.
  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles)
  • Reactions of Acid Chlorides (ROCl)
  • Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?
Optimization

Technical Support Center: Optimizing Temperature for 2-Nitrophenyl 3-methylbenzoate Synthesis

Welcome to the technical support resource for the synthesis of 2-Nitrophenyl 3-methylbenzoate. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into opt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2-Nitrophenyl 3-methylbenzoate. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperature—a critical parameter for maximizing yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and refine your synthetic strategy.

Reaction Overview: The Esterification of a Deactivated Phenol

The synthesis of 2-Nitrophenyl 3-methylbenzoate is typically achieved via the esterification of 2-nitrophenol with an activated form of 3-methylbenzoic acid, most commonly 3-methylbenzoyl chloride. This reaction, while straightforward in principle, presents a unique challenge due to the electronic properties of the 2-nitrophenol starting material.

Phenols are generally less nucleophilic than aliphatic alcohols because the lone pair of electrons on the oxygen atom is delocalized into the aromatic ring, reducing its availability to attack a carbonyl carbon.[1] The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂) in the ortho position, further deactivates the phenol, making it an even weaker nucleophile. Consequently, direct esterification with a carboxylic acid is often slow and inefficient.[1]

To overcome this, highly reactive acylating agents like acyl chlorides or anhydrides are used.[2] The reaction with an acyl chloride, often performed in the presence of a mild base like pyridine or triethylamine, is a common and effective strategy. The base serves a dual purpose: it neutralizes the hydrogen chloride (HCl) byproduct that is generated and can also act as a nucleophilic catalyst.

Temperature control is paramount in this context. A temperature that is too low will result in a sluggish or stalled reaction due to the insufficient energy to overcome the activation barrier for the weakly nucleophilic phenol. Conversely, excessive heat can lead to a host of side reactions, including hydrolysis of the acyl chloride and decomposition of the thermally sensitive nitro-aromatic product, resulting in decreased yield and the formation of colored impurities.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis, with a focus on temperature as the root cause.

Question: My reaction yield is disappointingly low, and a significant amount of 2-nitrophenol remains unreacted. Is my reaction temperature too low?

Answer: Yes, this is a classic symptom of insufficient thermal energy. The esterification of a deactivated phenol like 2-nitrophenol has a significant activation energy barrier.

  • Causality: At low temperatures (e.g., sub-ambient without cause), the kinetic energy of the reacting molecules may be insufficient for the weakly nucleophilic oxygen of 2-nitrophenol to effectively attack the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. The reaction rate becomes exceptionally slow, leading to poor conversion within a practical timeframe. While some esterifications involving highly reactive phenols can proceed at room temperature[3], the electronic deactivation by the nitro group often necessitates mild heating.

  • Troubleshooting Steps:

    • Monitor Progress: Ensure you are monitoring the reaction by a suitable technique, such as Thin Layer Chromatography (TLC), to confirm that the reaction has indeed stalled.

    • Incremental Temperature Increase: Gently warm the reaction mixture to a moderate temperature, for instance, 40-50°C. Use a controlled heating source like an oil bath.

    • Maintain Monitoring: Continue to monitor the reaction every 30-60 minutes after the temperature increase. If the starting material is being consumed without the significant formation of new, colored impurities, you are likely moving towards the optimal temperature window.

Question: My reaction mixture has turned dark brown or black, and the isolated product is impure and difficult to purify. What went wrong?

Answer: This strongly indicates that your reaction temperature was too high, leading to thermal decomposition and side reactions.

  • Causality: Nitro-aromatic compounds can be thermally sensitive. Excessive heat can promote side reactions, such as charring or the formation of complex, polymeric tars, which are responsible for the dark coloration.[4] Furthermore, at elevated temperatures, any trace amounts of water present in the solvent or on the glassware can lead to the rapid hydrolysis of the highly reactive 3-methylbenzoyl chloride into 3-methylbenzoic acid, consuming your reagent and complicating purification.

  • Troubleshooting Steps:

    • Re-evaluate the Temperature: For future runs, establish a lower reaction temperature. If you were refluxing in a high-boiling solvent, consider switching to a solvent with a lower boiling point or running the reaction at a controlled temperature well below reflux.

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to minimize the potential for acyl chloride hydrolysis, a reaction that is accelerated by heat.[5]

    • Purification Strategy: If you must salvage the product, consider purification via column chromatography, as the colored impurities are often highly polar and will adhere strongly to the stationary phase (e.g., silica gel).

Question: The reaction starts but seems to stop after about 50% completion, even with gentle warming. Should I just increase the heat further?

Answer: Not necessarily. While insufficient temperature could be a factor, another common issue is the inhibition of the reaction by the HCl byproduct.

  • Causality: Every equivalent of ester formed produces one equivalent of HCl. If the base (e.g., pyridine, triethylamine) is insufficient or is added too slowly, the reaction mixture can become acidic. This can protonate the base catalyst, rendering it ineffective, and ultimately slow or halt the reaction. Simply increasing the temperature in this scenario will likely favor decomposition over further product formation.

  • Troubleshooting Steps:

    • Check Stoichiometry of Base: Ensure you are using at least one full equivalent of base relative to the 3-methylbenzoyl chloride. Often, using a slight excess (1.1-1.2 equivalents) is beneficial.

    • Mode of Addition: Add the acyl chloride slowly to the solution of phenol and base. This allows the base to neutralize the HCl as it is formed, maintaining a favorable reaction environment.

    • Consider a Catalyst: For particularly stubborn esterifications, the addition of a catalytic amount (0.05-0.1 equivalents) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction, often allowing for lower operating temperatures.

Data Summary: The Impact of Temperature on Synthesis Outcome

The following table summarizes the expected effects of different temperature ranges on the synthesis of 2-Nitrophenyl 3-methylbenzoate. These are generalized outcomes based on established principles of organic chemistry.

Temperature RangeReaction RateExpected YieldExpected Purity & Side ProductsRecommendations
0 – 25°C (Room Temp) Very Slow to SlowLowHigh purity, but significant unreacted starting materials. Minimal side products.Recommended starting point. Allow sufficient reaction time (12-24h) and monitor by TLC.
30 – 50°C (Mild Heat) ModerateOptimalPotentially the highest yield. Purity is generally high if the reaction is not overheated.Often the "sweet spot" for this reaction. Provides a good balance between rate and selectivity.
> 60°C (Elevated Heat) FastDecreasingLow purity. Significant formation of dark, tar-like decomposition products and potential for acyl chloride hydrolysis.Generally not recommended. Increases the risk of side reactions and reduces the quality of the final product.[4]
Experimental Protocol: Temperature Optimization Study

This protocol outlines a small-scale experiment to determine the optimal temperature for your specific laboratory conditions.

Materials:

  • 2-nitrophenol

  • 3-methylbenzoyl chloride

  • Anhydrous Pyridine (or Triethylamine)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 4-Dimethylaminopyridine (DMAP, optional catalyst)

  • Round-bottom flasks, magnetic stirrer, oil bath, condenser, and standard work-up/purification equipment.

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrophenol (1.0 eq) and DMAP (0.05 eq, if used) in anhydrous DCM (20 mL).

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the solution.

  • Temperature Equilibration: Place the flask in an oil bath set to your starting test temperature (e.g., 25°C). Allow the solution to stir for 10 minutes to equilibrate.

  • Acyl Chloride Addition: In a separate vial, dissolve 3-methylbenzoyl chloride (1.1 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Monitor the reaction's progress every hour using TLC.

  • Optimization: If after 3-4 hours, minimal product formation is observed, increase the oil bath temperature by 10°C. Continue this incremental increase, monitoring at each new temperature, until a satisfactory reaction rate is achieved without the formation of significant colored impurities. The optimal temperature is the lowest temperature that provides a reasonable reaction rate (e.g., >90% conversion in 4-8 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with additional DCM and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Visualization of the Synthetic Pathway

The following diagram illustrates the desired reaction pathway and the potential side reactions that can be exacerbated by suboptimal temperature control.

Synthesis_Pathway cluster_conditions Reaction Temperature R1 2-Nitrophenol mix R1->mix R2 3-Methylbenzoyl Chloride R2->mix Side1 Side Product: 3-Methylbenzoic Acid (from Hydrolysis) R2->Side1 Trace H2O (accelerated by heat) Base Pyridine / Et3N Base->mix Temp_Opt Optimal (e.g., 30-50°C) mix->Temp_Opt Favors Temp_High Excessive (e.g., >60°C) mix->Temp_High Risks Prod Target Product: 2-Nitrophenyl 3-methylbenzoate Side2 Side Product: Decomposition Tars Temp_Opt->Prod Temp_High->Side1 Temp_High->Side2

Caption: Reaction workflow for 2-Nitrophenyl 3-methylbenzoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the absolute best starting temperature for this synthesis? A1: A universally "best" temperature is difficult to state, as it can depend on solvent choice and concentration. However, a prudent starting point is room temperature (approx. 20-25°C). Allow the reaction to proceed for several hours while monitoring. This conservative approach minimizes the risk of decomposition and allows you to make an informed decision about whether heating is necessary.

Q2: How does my choice of base (pyridine vs. triethylamine) affect the optimal temperature? A2: Both are suitable for neutralizing HCl. Pyridine (b.p. 115°C) is less basic than triethylamine (b.p. 90°C) but can also act as a better nucleophilic catalyst. The choice of base does not dramatically alter the optimal temperature for the esterification itself, which is governed by the reactivity of the phenol and acyl chloride. However, if you were to use the base as the solvent, its boiling point would set the maximum possible reaction temperature. For this reaction, using a co-solvent like DCM or THF is recommended to allow for more precise temperature control.

Q3: Are there non-thermal methods to increase the reaction rate if I want to avoid heating altogether? A3: Yes. If you must avoid heat, consider chemical methods to accelerate the reaction. The most effective is the addition of a catalytic amount of a hyper-nucleophilic catalyst like DMAP (4-Dimethylaminopyridine). DMAP is known to significantly accelerate acylation reactions, often allowing them to proceed efficiently at room temperature when they would otherwise require heat.

References
  • PrepChem. (n.d.). Preparation of Methyl 2-nitro-3-methylbenzoate. Retrieved from PrepChem.com. [Link]

  • Google Patents. (2018). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • ResearchGate. (n.d.). Effect of reaction temperature on the yield of the esterification reaction. [Link]

  • Liu, L. et al. (2024). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Arkivoc, 2024(7), 202412309. [Link]

  • Chemistry Stack Exchange. (2012). How can we synthesize para-nitrophenol. [Link]

  • Google Patents. (1998).
  • Klimovica, K. et al. (2017). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. ACS Catalysis. [Link]

  • University of Missouri-St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • UKEssays. (2020). Nitration of Methyl Benzoate Experiment. [Link]

  • Google Patents. (1993). JPH05132450A - Production of 2-nitro-3-methylbenzoic acid.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]

  • Khan Academy. (n.d.). Esterification of phenols. [Link]

  • Kasey, C. et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry. [Link]

  • Google Patents. (2015).
  • Pimlott, S. L. et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Chemical Science. [Link]

  • Clark, J. (n.d.). some more reactions of phenol. Chemguide. [Link]

  • ResearchGate. (n.d.). Effect of Temperature on esterification reaction. [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]

  • DeTar, D. F., & Vajda, T. (1965). The synthesis and polymerization of peptide p-nitrophenyl esters. Australian Journal of Chemistry, 18(6), 887-901. [Link]

  • Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Nitrophenyl 3-methylbenzoate

Welcome to the technical support center for the purification of 2-Nitrophenyl 3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common pu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Nitrophenyl 3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after synthesis. The following sections provide in-depth, experience-based guidance on identifying and removing impurities through various laboratory techniques.

Troubleshooting Common Impurities

The successful synthesis of 2-Nitrophenyl 3-methylbenzoate is often followed by the critical step of purification. The nature and origin of impurities are typically linked to the starting materials and the reaction conditions of the Fischer-Speier esterification or related synthetic routes.[1] Understanding these potential contaminants is the first step toward achieving a high-purity final product.

Identifying the Source of Impurities

The primary reaction for synthesizing 2-Nitrophenyl 3-methylbenzoate involves the esterification of 2-nitrophenol with 3-methylbenzoyl chloride or 3-methylbenzoic acid. Impurities can arise from several sources:

  • Unreacted Starting Materials: The most common impurities are residual 2-nitrophenol and 3-methylbenzoic acid (or its acid chloride).

  • Side-Reaction Products: Hydrolysis of the ester product back to the starting materials can occur if water is present.[2][3] Additionally, side reactions involving the nitro group are possible under certain conditions.

  • Reagent-Derived Impurities: Impurities present in the starting materials or solvents can be carried through the synthesis.

A logical workflow for diagnosing and addressing these impurities is essential for an efficient purification process.

G cluster_0 Impurity Identification cluster_1 Purification Strategy cluster_2 Final Purity Check Crude Product Analysis (TLC, NMR) Crude Product Analysis (TLC, NMR) Identify Spots/Peaks Identify Spots/Peaks Crude Product Analysis (TLC, NMR)->Identify Spots/Peaks Compare to Starting Materials Compare to Starting Materials Identify Spots/Peaks->Compare to Starting Materials Unreacted Acid/Phenol? Unreacted Acid/Phenol? Compare to Starting Materials->Unreacted Acid/Phenol? Aqueous Wash (Base) Aqueous Wash (Base) Unreacted Acid/Phenol?->Aqueous Wash (Base) Yes Recrystallization or Chromatography Recrystallization or Chromatography Unreacted Acid/Phenol?->Recrystallization or Chromatography No Aqueous Wash (Base)->Recrystallization or Chromatography Pure Product (TLC, NMR, MP) Pure Product (TLC, NMR, MP) Recrystallization or Chromatography->Pure Product (TLC, NMR, MP)

Caption: Decision workflow for purification of 2-Nitrophenyl 3-methylbenzoate.

Purification Protocols

Based on the likely impurities, a multi-step purification strategy is often the most effective. This typically involves an initial washing step followed by either recrystallization or column chromatography.

Protocol 1: Aqueous Base Wash for Removal of Acidic Impurities

This initial step is highly effective for removing unreacted 2-nitrophenol and 3-methylbenzoic acid. The principle lies in converting these acidic compounds into their corresponding water-soluble salts, which can then be easily separated from the water-insoluble ester product.

Step-by-Step Methodology:

  • Dissolve the crude 2-Nitrophenyl 3-methylbenzoate in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure generated.

  • Allow the layers to separate. The top layer will be the organic phase containing the desired ester, and the bottom aqueous layer will contain the dissolved salts of the acidic impurities.

  • Drain the aqueous layer and repeat the wash with fresh NaHCO₃ solution.

  • Perform a final wash with brine (saturated aqueous NaCl) to remove any residual water from the organic layer.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent, and remove the solvent under reduced pressure to yield the partially purified product.

Protocol 2: Recrystallization for High Purity

Recrystallization is a powerful technique for purifying solid organic compounds.[4] The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[5] For nitroaromatic compounds, alcoholic solvents are often a good starting point.[5][6]

Solvent Selection for 2-Nitrophenyl 3-methylbenzoate:

Solvent/SystemRationale
Ethanol/WaterA mixed solvent system is often effective.[5][7] The product is soluble in hot ethanol, and the addition of water (the "bad" solvent) induces crystallization upon cooling.[8]
IsopropanolA good single-solvent option for many aromatic esters.
Toluene/HexaneToluene can dissolve the aromatic compound at elevated temperatures, and the addition of hexane can promote crystallization.[7]

Step-by-Step Methodology:

  • Place the crude 2-Nitrophenyl 3-methylbenzoate in a flask.

  • Add a minimal amount of the chosen "good" solvent (e.g., hot ethanol).

  • Heat the mixture with stirring until the solid completely dissolves.

  • If using a mixed solvent system, add the "bad" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Allow the crystals to air-dry completely.

Protocol 3: Column Chromatography for Difficult Separations

When recrystallization is ineffective, or when impurities have similar polarities to the product, column chromatography is the preferred method.[9][10] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (solvent) is passed through the column.[10][11]

Key Parameters for Column Chromatography:

ParameterRecommendationRationale
Stationary Phase Silica GelA slightly acidic medium that is effective for separating a wide range of organic compounds.[9][12]
Mobile Phase Hexane/Ethyl Acetate GradientA common and effective solvent system for separating compounds of moderate polarity.[12] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the compounds. The desired product should have an Rf of approximately 0.35 in the chosen solvent system for optimal separation.[9]
Adsorbent to Sample Ratio 20-50:1 by weightA higher ratio is used for more challenging separations.[9]

Step-by-Step Methodology:

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Allow the mobile phase to drain until it is level with the top of the silica gel.

  • Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel.

  • Gently add fresh mobile phase to the top of the column.

  • Begin eluting the column, collecting fractions in separate test tubes.

  • Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified 2-Nitrophenyl 3-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: My final product has a yellowish tint. Is this normal?

A1: A pale yellow color is not uncommon for nitroaromatic compounds. However, a significant yellow or brown coloration may indicate the presence of impurities. Purification by recrystallization or column chromatography should yield a paler, off-white to light yellow solid.

Q2: I am having trouble getting my compound to crystallize during recrystallization.

A2: If crystals do not form upon cooling, it could be due to several factors: too much solvent was used, the solution was not fully saturated, or the presence of impurities is inhibiting crystallization. Try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal of the pure compound. If these methods fail, you may need to evaporate some of the solvent and attempt to cool the solution again.

Q3: How do I choose between recrystallization and column chromatography?

A3: Recrystallization is generally faster and uses less solvent, making it ideal for larger quantities of material when impurities have significantly different solubilities than the product. Column chromatography offers higher resolution and is better for separating complex mixtures or impurities with similar properties to the desired compound, though it is more time-consuming and requires more solvent.[9]

Q4: Can I use a different base for the aqueous wash?

A4: While sodium bicarbonate is generally sufficient, a dilute solution of sodium hydroxide (NaOH) can also be used. However, be cautious as a stronger base could potentially hydrolyze the ester product, especially with prolonged contact time or elevated temperatures.[13]

Q5: What is the expected melting point of pure 2-Nitrophenyl 3-methylbenzoate?

References

  • CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google P
  • Column chromatography - UVic. (URL: [Link])

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (URL: [Link])

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (URL: [Link])

  • Column Chromatography Guide | Phenomenex. (URL: [Link])

  • 2,4,6-Trinitrophenyl 3-methylbenzoate - PMC. (URL: [Link])

  • Preparation of Methyl 2-nitro-3-methylbenzoate - PrepChem.com. (URL: [Link])

  • Flash Column Chromatography. (URL: [Link])

  • US2874196A - Method of crystallizing nitro products - Google P
  • Aromatic Nitro Compounds - MST.edu. (URL: [Link])

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (URL: [Link])

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (URL: [Link])

  • Experiment 15 — Nitration of Methyl Benzoate. (URL: [Link])

  • Nitration of methyl benzoate | Resource | RSC Education. (URL: [Link])

  • Practical Chemistry 2008 – Student Instruction Sheet. (URL: [Link])

  • Fischer–Speier esterification - Wikipedia. (URL: [Link])

  • CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google P
  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube. (URL: [Link])

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])

  • Fischer Esterification - Chemistry Steps. (URL: [Link])

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters | Journal of Emerging Investigators. (URL: [Link])

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (URL: [Link])

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (URL: [Link])

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange. (URL: [Link])

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - Patsnap Eureka. (URL: [Link])

  • p-Nitrophenyl Benzoate Hydrolysis Study | PDF | Chemistry - Scribd. (URL: [Link])

Sources

Optimization

Technical Support Center: 2-Nitrophenyl 3-methylbenzoate Handling &amp; Stability

Welcome to the Technical Support Center for activated ester reagents. As a highly reactive ortho-nitrophenyl ester, 2-Nitrophenyl 3-methylbenzoate is an invaluable tool for enzyme assays, prodrug development, and targete...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for activated ester reagents. As a highly reactive ortho-nitrophenyl ester, 2-Nitrophenyl 3-methylbenzoate is an invaluable tool for enzyme assays, prodrug development, and targeted synthesis. However, its chemical structure makes it inherently susceptible to premature degradation via hydrolysis and aminolysis.

This portal is designed by Senior Application Scientists to provide drug development professionals and researchers with field-proven, self-validating protocols to ensure reagent integrity.

Part 1: Diagnostic Troubleshooting Guide

If you are experiencing low assay signals, inconsistent conjugation, or unexpected color changes in your stock solutions, your ester is likely degrading prematurely. Use the workflow below to isolate the root cause.

Workflow Start Issue: Rapid Ester Degradation CheckSolvent 1. Solvent Moisture Check Is water content >50 ppm? Start->CheckSolvent DrySolvent Action: Use anhydrous DMSO/DMF with 3Å molecular sieves CheckSolvent->DrySolvent Yes CheckBuffer 2. Buffer Compatibility Is pH >7.0 or are amines present? CheckSolvent->CheckBuffer No FixBuffer Action: Switch to pH 5.5-6.5 (e.g., MES, Phosphate buffer) CheckBuffer->FixBuffer Yes CheckTemp 3. Storage Conditions Stored above -20°C or without desiccant? CheckBuffer->CheckTemp No FixTemp Action: Aliquot, purge with Argon, store at -80°C CheckTemp->FixTemp Yes

Logical workflow for diagnosing and resolving 2-nitrophenyl ester hydrolysis.

Q: My stock solution turned yellow before I even added it to the assay. What happened?

A: The yellow color indicates the presence of free 2-nitrophenolate, the leaving group of your ester. This confirms that bulk hydrolysis has already occurred. The ortho-nitro group strongly withdraws electron density, making the carbonyl carbon highly electrophilic and prone to attack by trace water[1]. This is almost always caused by atmospheric moisture condensing inside the vial during storage or using a non-anhydrous solvent.

Q: I am using pH 8.0 Tris buffer to maximize my enzyme's activity, but my substrate is disappearing. Why?

A: You are experiencing two competing degradation pathways. First, nitrophenyl esters are highly susceptible to base-catalyzed hydrolysis (saponification) in alkaline environments (pH > 7.0)[2]. Second, Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. Amines are much stronger nucleophiles than water; they will rapidly attack the ester via aminolysis, forming an amide and permanently depleting your active reagent. You must switch to a non-nucleophilic buffer (e.g., HEPES or Phosphate) and ideally lower the pH.

Part 2: Quantitative Stability Profile

Understanding the kinetics of ester degradation allows you to design better experimental timelines. The table below summarizes the expected stability of 2-Nitrophenyl 3-methylbenzoate under various conditions.

Environmental ConditionpHTemp (°C)Estimated Half-Life (t½)Primary Degradation Mechanism
Anhydrous DMSO (<50 ppm H₂O)N/A-80°C> 12 monthsNone (Stable)
Aqueous Non-Amine Buffer5.025°C~ 24 - 48 HoursSpontaneous Hydrolysis
Aqueous Non-Amine Buffer7.425°C~ 2 - 4 HoursBase-Catalyzed Hydrolysis
Aqueous Non-Amine Buffer8.525°C< 30 MinutesRapid Base-Catalyzed Hydrolysis
Primary Amine Buffer (e.g., Tris)7.425°C< 5 MinutesAminolysis (Nucleophilic Attack)

Part 3: Standard Operating Procedures (SOPs)

To guarantee scientific integrity, your handling protocols must act as a self-validating system. Follow these step-by-step methodologies to prevent hydrolysis.

SOP 1: Preparation of Anhydrous Stock Solutions

Causality: Water acts as the primary nucleophile. By eliminating water from the storage environment, you completely arrest the hydrolysis pathway.

  • Thermal Equilibration: Remove the lyophilized vial of 2-Nitrophenyl 3-methylbenzoate from the freezer. Do not open it immediately. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes to prevent atmospheric condensation on the cold powder.

  • Solvent Dehydration: Utilize strictly anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Add activated 3Å molecular sieves to the solvent 24 hours prior to use.

  • High-Concentration Reconstitution: Dissolve the ester to a high stock concentration (e.g., 50–100 mM). Why? A higher concentration minimizes the relative molar ratio of any trace water to the ester, buffering against total degradation.

  • Inert Aliquoting: Dispense the stock solution into single-use amber glass vials. Purge the headspace of each vial with dry Argon or Nitrogen gas for 10 seconds to displace ambient humidity.

  • Cryogenic Storage: Cap tightly with PTFE-lined septa and store immediately at -80°C.

SOP 2: Aqueous Assay Integration (Self-Validating Protocol)

Causality: Exposure to water is inevitable during biological assays. The goal is to minimize the kinetic rate of hydrolysis through temperature and pH control[3].

  • Buffer Preparation: Prepare a strictly non-nucleophilic buffer (e.g., 50 mM MES for pH 6.0, or Phosphate for pH 7.0). Verify the absence of any primary or secondary amines in your buffer additives.

  • Thermal Suppression: Chill the aqueous buffer to 4°C. Lowering the temperature exponentially decreases the thermodynamic kinetics of spontaneous hydrolysis.

  • Just-In-Time Addition: Add the anhydrous ester stock solution to the aqueous buffer immediately before initiating the experiment. Never pre-incubate the ester in the aqueous phase.

  • Validation Step (Spectrophotometric Blanking): Immediately after mixing, measure the absorbance of a "no-enzyme" control at 410 nm. A baseline near zero validates reagent integrity. If A410 spikes rapidly, your stock solution has been compromised and must be discarded.

Part 4: Mechanistic FAQs

Q: Chemically, why is the 2-nitrophenyl ester so much more unstable than a standard methyl ester?

A: The instability is driven by the leaving group. In a standard ester, the alkoxide leaving group is a strong base and a poor leaving group. In 2-Nitrophenyl 3-methylbenzoate, the ortho-nitro group stabilizes the resulting phenolate anion through profound resonance and inductive electron withdrawal. Because the leaving group is highly stable, the activation energy required for a nucleophile to cleave the ester bond is drastically lowered[1].

Mechanism Ester 2-Nitrophenyl 3-methylbenzoate Intermediate Tetrahedral Intermediate Ester->Intermediate Attack Nucleophile Nucleophile (OH⁻, H₂O, R-NH₂) Nucleophile->Intermediate Catalysis Product1 2-Nitrophenolate (Yellow, λmax ≈ 410nm) Intermediate->Product1 Cleavage Product2 3-Methylbenzoic Acid (or Amide derivative) Intermediate->Product2 Cleavage

Reaction pathway of nucleophilic attack and cleavage of the activated ester.

Q: Can I use chelating agents to prevent hydrolysis?

A: Chelating agents like EDTA will not prevent base-catalyzed or spontaneous hydrolysis of the ester bond itself. However, if your buffer contains trace transition metal ions (like Cu²⁺ or Zn²⁺), these metals can act as Lewis acids, coordinating with the ester carbonyl and accelerating hydrolysis. In such specific edge cases, adding 1 mM EDTA can normalize the background hydrolysis rate, but it will not replace the need for pH and moisture control.

References

  • Preparation, properties, reactions, and adenosine receptor affinities of sulfophenylxanthine nitrophenyl esters: toward the development of sulfonic acid prodrugs with peroral bioavailability - PubMed National Institutes of Health (NIH) [Link]

  • Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Uniciencia[Link]

  • How to prevent hydrolysis in a drug Quora[Link]

Sources

Troubleshooting

Technical Support Center: 2-Nitrophenyl 3-methylbenzoate Synthesis &amp; Workup

Welcome to the Technical Support Center for the isolation and purification of 2-Nitrophenyl 3-methylbenzoate. As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-step instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Nitrophenyl 3-methylbenzoate. As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-step instructions. Here, we explore the physicochemical causality behind each operational choice, ensuring that your workflow is not just a protocol, but a self-validating system.

This guide focuses on the standard Schotten-Baumann-style acylation route: reacting 3-methylbenzoyl chloride with 2-nitrophenol in the presence of an amine base (e.g., triethylamine or pyridine) in dichloromethane (DCM)[1].

Physicochemical Data for Workup Optimization

To design a flawless liquid-liquid extraction, we must exploit the pKa and solubility differences of our reaction components. The table below summarizes the quantitative data driving our phase-separation strategy.

ComponentRole in ReactionpKaAqueous Sol. (pH < 2)Aqueous Sol. (pH > 10)Organic Sol. (DCM)
2-Nitrophenyl 3-methylbenzoate Target ProductN/AInsolubleInsolubleHigh
2-Nitrophenol Reactant7.23Low (Neutral)High (Anion)High
3-Methylbenzoic Acid Hydrolysis Byproduct~4.20Low (Neutral)High (Anion)High
Triethylamine (TEA) Base Catalyst10.75*High (Cation)Low (Neutral)High

*Value represents the pKa of the conjugate acid (TEA•HCl).

Mechanistic Insight: The critical challenge in this workup is the removal of unreacted 2-nitrophenol. Because its pKa is 7.23[2], a standard saturated sodium bicarbonate wash (pH ~8.3) will only deprotonate ~92% of the phenol (calculated via the Henderson-Hasselbalch equation). To drive the equilibrium to >99.9% phenolate for complete aqueous extraction, a stronger base like 5% Na₂CO₃ (pH ~11) is required.

Standard Operating Procedure (SOP): Self-Validating Extraction Workflow

This protocol utilizes DCM, which is highly effective for small-scale extractions because it is denser than water, allowing the product-rich organic layer to be easily drained from the bottom of a separatory funnel[3].

Step 1: Quench and Dilution
  • Action: Cool the reaction mixture to 0 °C. Slowly add ice-cold distilled water to quench any unreacted 3-methylbenzoyl chloride, converting it to 3-methylbenzoic acid. Dilute with additional DCM.

  • Causality: Quenching prevents the acid chloride from reacting with atmospheric moisture during transfer or forming unwanted side products.

  • Self-Validation: TLC analysis (Hexanes/EtOAc) should confirm the disappearance of the highly mobile acid chloride spot.

Step 2: Acid Wash (Amine Removal)
  • Action: Transfer the biphasic mixture to a separatory funnel. Wash the organic layer with 1M HCl (1 x 20 mL). Drain the lower DCM layer into an Erlenmeyer flask and discard the upper aqueous layer.

  • Causality: The acid protonates the amine base (TEA or pyridine), forming a highly water-soluble hydrochloride salt that partitions entirely into the aqueous phase[1].

  • Self-Validation: Test the discarded aqueous layer with pH paper; it must read pH < 2. If it is higher, the amine has not been fully neutralized, and a second acid wash is required.

Step 3: Base Wash (Phenol & Acid Removal)
  • Action: Return the DCM layer to the funnel. Wash with 5% aqueous Na₂CO₃ (2 x 20 mL).

  • Causality: The carbonate base deprotonates both the 3-methylbenzoic acid byproduct and the unreacted 2-nitrophenol, driving them into the aqueous phase as water-soluble sodium salts.

  • Self-Validation: The aqueous layer will immediately turn an intense, bright yellow. This is a visual confirmation of the highly conjugated 2-nitrophenolate anion forming[2]. The organic layer should become progressively less yellow with each wash. Check the aqueous layer pH; it must remain > 10.

Step 4: Brine Wash & Desiccation
  • Action: Wash the organic layer with saturated NaCl (brine) (1 x 20 mL). Drain the DCM layer into a clean flask and add anhydrous Na₂SO₄. Swirl until the drying agent flows freely (like a snow globe). Filter and concentrate under reduced pressure.

  • Causality: Brine pre-dries the organic layer by drawing dissolved water out via osmotic pressure. Na₂SO₄ chemically binds residual microscopic water.

  • Self-Validation: The final concentrated product should be a pale or colorless solid/oil. A deep yellow hue indicates Step 3 was incomplete.

Workup Pathway Visualization

Fig 1. Liquid-liquid extraction workflow for 2-Nitrophenyl 3-methylbenzoate isolation.

Troubleshooting Guides & FAQs

Q1: My isolated product is contaminated with bright yellow crystals. What happened? A1: Yellow crystals are a hallmark of residual 2-nitrophenol[4]. This occurs when the base wash is either skipped, insufficient in volume, or too weak (e.g., using NaHCO₃ instead of Na₂CO₃). Fix: Re-dissolve your crude mixture in DCM and repeat Step 3 (5% Na₂CO₃ wash) until the aqueous layer no longer turns yellow.

Q2: I used 1M NaOH for the base wash to ensure complete phenol deprotonation, but my ester yield dropped significantly. Why? A2: You induced base-catalyzed ester hydrolysis (saponification). While 1M NaOH effectively removes phenols, hydroxide is a strong nucleophile that will attack the carbonyl carbon of your newly formed 2-nitrophenyl 3-methylbenzoate, reverting it back to 3-methylbenzoic acid and 2-nitrophenol. Always use a milder carbonate base to protect the ester linkage.

Q3: I have a stubborn, cloudy emulsion during the base wash. How do I break it? A3: Emulsions in DCM/water systems are notoriously common and are often stabilized by localized concentration gradients or trace insoluble salts. According to established workup techniques[3], you can break the emulsion by:

  • Adding a splash of brine to the separatory funnel to increase the ionic strength of the aqueous layer.

  • Filtering the entire biphasic mixture through a pad of Celite to remove microscopic particulates.

  • Adding a small volume of a polar organic solvent (like ethyl acetate) to alter the surface tension.

Q4: Can I use a Steglich esterification (DCC/DMAP) instead of the acid chloride route to synthesize this compound? A4: Yes. Steglich esterification is a highly effective alternative utilizing 3-methylbenzoic acid, DCC, and catalytic DMAP[5]. However, the workup changes. The primary byproduct, dicyclohexylurea (DCU), is insoluble in DCM and must be filtered off before initiating liquid-liquid extraction. Furthermore, while some esters are highly acid-sensitive and require ice-cold weak acids (e.g., citric acid) to remove DMAP[6], your aryl ester is relatively stable. Nonetheless, keeping the acid wash cold and brief remains a best practice to prevent accidental cleavage[6].

References

  • PubChem . "2-Nitrophenol | C6H5NO3 | CID 6947". National Institutes of Health. [Link]

  • Centers for Disease Control and Prevention . "Toxicological Profile for Nitrophenols". Agency for Toxic Substances and Disease Registry.[Link]

  • OrgoSolver . "Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps".[Link]

  • Common Organic Chemistry . "Acid to Ester - Common Conditions".[Link]

  • ScienceMadness . "Failed Steglich Esterification".[Link]

  • Not Voodoo . "Workup: About". Frontier, Alison. University of Rochester.[Link]

Sources

Optimization

Technical Support Center: Optimizing Selectivity in the Nitration of Benzoate Esters

Welcome to the Technical Support Center for electrophilic aromatic substitution (EAS) workflows. Nitration of benzoate esters (such as methyl benzoate) is a fundamental transformation in the synthesis of active pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for electrophilic aromatic substitution (EAS) workflows. Nitration of benzoate esters (such as methyl benzoate) is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. While the ester group inherently directs incoming electrophiles to the meta position, achieving high regioselectivity (>95% meta) and chemoselectivity (avoiding dinitration or ester hydrolysis) requires precise control over reaction kinetics and thermodynamics.

This guide provides mechanistic troubleshooting, quantitative data, and validated protocols to help researchers and drug development professionals maximize reaction selectivity.

Diagnostic Workflow: Troubleshooting Selectivity Issues

Workflow Start Issue: Low Selectivity in Benzoate Nitration Temp Is internal temp > 10°C? Start->Temp Cool Cool to 0-5°C & slow reagent addition Temp->Cool Yes Equiv Are there >1.1 eq HNO3? Temp->Equiv No Reduce Reduce to 1.05-1.1 eq to prevent dinitration Equiv->Reduce Yes Hydro Is ester hydrolyzing? Equiv->Hydro No Alt Switch to N-nitrosaccharin or anhydrous conditions Hydro->Alt Yes

Troubleshooting workflow for optimizing benzoate ester nitration selectivity.

Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing significant ortho/para byproducts instead of just the meta isomer? Causality & Solution: The benzoyl ester group (-COOR) is strongly electron-withdrawing via resonance (–M) and induction (–I)[1]. This deactivates the aromatic ring and destabilizes the Wheland intermediate at the ortho and para positions, making the meta pathway the lowest energy route[1]. However, this is a kinetically controlled process. If the internal reaction temperature exceeds 10 °C, the thermal energy overrides the activation barrier difference, leading to an erosion of regioselectivity and a higher yield of ortho/para isomers[1]. Actionable Step: Maintain strict temperature control (0–5 °C) using a dry ice-salt bath during the addition of the mixed acid. Ensure the addition is dropwise and monitor the internal temperature continuously[1].

Q2: How do I prevent the formation of dinitrobenzoate impurities? Causality & Solution: Once mononitrated, the aromatic ring becomes severely deactivated, which typically halts further substitution. However, localized hotspots caused by inadequate stirring or an excess of the nitrating agent (nitronium ion, NO₂⁺) can force a second nitration event, yielding methyl 3,5-dinitrobenzoate[2]. Runaway thermal phenomena can also trigger polynitration[2]. Actionable Step: Use precise stoichiometry (1.05 to 1.10 equivalents of HNO₃ relative to the ester). Maintain vigorous mechanical stirring to prevent localized concentration gradients of the mixed acid[2].

Q3: My ester is hydrolyzing during the mixed-acid nitration. How can I avoid this? Causality & Solution: Standard nitration uses "mixed acid" (HNO₃/H₂SO₄), which contains water. At elevated temperatures or extended reaction times, the acidic aqueous environment catalyzes the hydrolysis of the ester moiety to benzoic acid[2]. Actionable Step: Quench the reaction immediately upon completion (monitored via TLC) by pouring it over crushed ice. If your specific benzoate ester is highly prone to hydrolysis, consider non-acidic nitrating agents. For example, using N-nitrosaccharin with a Lewis acid catalyst (e.g., Mg(ClO₄)₂) enables smooth nitration without exposing the ester to hydrolytic conditions[3].

Mechanistic Pathway

Mechanism Reactant Methyl Benzoate + NO2+ Meta Meta Attack (Stabilized Wheland Int.) Reactant->Meta Kinetic Control (0-5°C) OrthoPara Ortho/Para Attack (Destabilized by -COOMe) Reactant->OrthoPara Thermal Override (>15°C) Major Methyl 3-nitrobenzoate (Major Product) Meta->Major Minor Ortho/Para Isomers (Minor Products) OrthoPara->Minor

Electrophilic aromatic substitution pathway highlighting regioselectivity control.

Quantitative Data: Selectivity and Yield Comparison

Selecting the right reagent system is critical for your target profile. Note: While Kyodai nitration avoids acidic waste, it alters the regioselectivity profile, increasing ortho-isomer formation compared to standard mixed acid[4].

MethodReagentsOptimal Temp (°C)Typical Yield (%)Regioselectivity (m:o:p)Key Advantage / Disadvantage
Standard Mixed Acid HNO₃ / H₂SO₄0 – 560 – 85~ 85 : 10 : 5High meta selectivity; risk of hydrolysis[1],[2]
Kyodai Nitration NO₂ / O₃-10 to 0> 8566 : 31 : 3Avoids acid drainage; poor meta selectivity[4]
N-Nitrosaccharin N-nitrosaccharin, Mg(ClO₄)₂85> 90> 95% metaNo ester hydrolysis; requires specialized reagents[3]
Self-Validating Experimental Protocol: Highly Selective Meta-Nitration

This protocol utilizes kinetic control to ensure maximum meta selectivity while preventing dinitration and ester hydrolysis.

Step 1: Preparation of the Nitrating Agent (Mixed Acid) In a dry flask cooled in an ice-water bath, slowly add concentrated H₂SO₄ to concentrated HNO₃ (1.05 eq). Maintain the temperature below 10 °C. Self-Validation: The mixture should remain colorless to pale yellow; the evolution of brown fumes indicates thermal decomposition of the nitric acid.

Step 2: Substrate Preparation In a separate round-bottom flask equipped with a magnetic stir bar and an internal thermometer, dissolve methyl benzoate (1.0 eq) in a minimal amount of concentrated H₂SO₄. Cool the solution to 0–5 °C using an ice-salt bath.

Step 3: Controlled Addition Add the chilled mixed acid dropwise to the methyl benzoate solution over 15–30 minutes. Critical Control Point: Adjust the addition rate to ensure the internal temperature never exceeds 10 °C. If the temperature spikes, pause the addition immediately.

Step 4: Reaction Monitoring Stir the mixture at 0–5 °C for an additional 15 minutes. Monitor by Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent until the starting material is consumed.

Step 5: Quenching Carefully pour the reaction mixture over vigorously stirred crushed ice. This precipitates the crude product and instantly halts any potential hydrolysis or dinitration pathways.

Step 6: Purification (Isomer Enrichment) Filter the crude solid under suction. Recrystallize the solid from a hot methanol/water mixture. Self-Validation: The meta isomer is significantly less soluble in cold aqueous alcohols than the ortho and para isomers. The purified crystals will yield a sharp melting point (~78 °C), confirming the successful removal of minor regioisomers.

References
  • Nonacid Nitration of Benzenedicarboxylic and Naphthalenecarboxylic Acid Esters Source: The Journal of Organic Chemistry (ACS Publications)[Link]

  • Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid Source: Organic Process Research & Development (ACS Publications)[Link]

  • Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin Source: Nature Communications (NIH/PMC)[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted Nitrophenyl Benzoates

Welcome to the Technical Support Center for the synthesis of substituted nitrophenyl benzoates. This portal is designed for researchers, medicinal chemists, and drug development professionals facing bottlenecks in esteri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted nitrophenyl benzoates. This portal is designed for researchers, medicinal chemists, and drug development professionals facing bottlenecks in esterification workflows. Nitrophenyl esters are highly valuable as activated intermediates in peptide synthesis and as chromogenic substrates for enzyme assays. However, the strong electron-withdrawing nature of the nitro group presents unique synthetic challenges that require precise mechanistic control.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does direct acid-catalyzed Fischer esterification fail for nitrophenols? A1: The nitro group exerts a powerful electron-withdrawing effect via both inductive (-I) and mesomeric (-M) pathways [1]. This significantly depletes the electron density on the phenolic oxygen, rendering it a very poor nucleophile. Fischer esterification relies on the nucleophilic attack of the alcohol on a protonated carbonyl; because nitrophenol is highly deactivated, the reaction kinetics are prohibitively slow, and the equilibrium heavily favors the starting materials. To overcome this, you must use highly activated acyl donors (acyl chlorides) or employ coupling reagents like DCC with a nucleophilic catalyst.

Q2: In the Schotten-Baumann synthesis using benzoyl chloride and 4-nitrophenol, my product is contaminated with benzoic acid. How do I prevent this? A2: This is caused by the competitive hydrolysis of the benzoyl chloride intermediate. In a classic aqueous Schotten-Baumann reaction, the hydroxide base (e.g., NaOH) deprotonates the nitrophenol to form the more nucleophilic nitrophenoxide ion. However, hydroxide ions also attack the acyl chloride, yielding benzoic acid [3]. Troubleshooting Step: Transition to an anhydrous Einhorn-type variation. Use an organic base such as Triethylamine (TEA) or Pyridine in an aprotic solvent like Dichloromethane (DCM) [4]. This eliminates water from the system, preventing hydrolysis while still neutralizing the HCl byproduct.

Q3: During Steglich esterification (DCC/DMAP), I observe a significant amount of N-acylurea byproduct. How can I suppress this? A3: In a Steglich esterification, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate. If the subsequent nucleophilic attack by the phenol is too slow—which is typical for deactivated nitrophenols—the O-acylisourea undergoes a spontaneous 1,3-rearrangement to form a stable, unreactive N-acylurea. Troubleshooting Step: First, ensure strict temperature control (0 °C during addition) to kinetically suppress the rearrangement. Second, ensure you are using a sufficient catalytic amount of DMAP (0.1 to 0.2 equivalents). DMAP rapidly attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate, which is much more reactive toward the nitrophenol and cannot undergo the 1,3-rearrangement [1].

Section 2: Mechanistic and Workflow Visualizations

Workflow Acid Substituted Benzoic Acid AcylChloride Acyl Chloride Intermediate (via SOCl2) Acid->AcylChloride Chlorination DCC DCC / DMAP Activation (Steglich Protocol) Acid->DCC Direct Coupling Schotten Anhydrous Coupling (TEA in DCM) AcylChloride->Schotten Product Substituted Nitrophenyl Benzoate DCC->Product Yield: 85-93% Phenol Substituted Nitrophenol (Deactivated Nucleophile) Phenol->DCC Phenol->Schotten Schotten->Product Yield: 80-95%

Figure 1: Comparative synthetic workflows for nitrophenyl benzoate synthesis.

Mechanism O_Acyl O-Acylisourea Intermediate (Prone to rearrangement) N_Acyl N-Acylpyridinium Intermediate (Highly Electrophilic) O_Acyl->N_Acyl Fast DMAP attack DeadEnd N-Acylurea (Dead-end byproduct) O_Acyl->DeadEnd Slow nucleophilic attack (1,3-rearrangement) DMAP DMAP Catalyst DMAP->N_Acyl Product Nitrophenyl Benzoate N_Acyl->Product Phenol attack Phenol Nitrophenol Phenol->Product Product->DMAP Catalyst Regeneration

Figure 2: Mechanistic logic of DMAP catalysis preventing N-acylurea byproduct.

Section 3: Experimental Workflows & Self-Validating Protocols

Protocol A: Anhydrous Acyl Chloride Coupling (Modified Schotten-Baumann)

This method is ideal when the corresponding substituted benzoyl chloride is commercially available or easily synthesized.

  • Preparation: Dissolve 1.0 eq of substituted nitrophenol and 1.2 eq of Triethylamine (TEA) in anhydrous DCM (10 mL/mmol) under an inert atmosphere (N₂ or Ar).

  • Activation & Addition: Cool the flask to 0 °C using an ice bath. Slowly add 1.1 eq of substituted benzoyl chloride dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exothermic reaction and prevents localized heating that could lead to side reactions [4].

  • Reaction: Remove the ice bath and stir at room temperature for 2-4 hours. Monitor via TLC (Hexanes/EtOAc).

    • Self-Validation: The starting nitrophenol is typically bright yellow and UV-active; the successful formation of the ester will result in a higher Rf spot that is colorless but strongly UV-active.

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove TEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Steglich Esterification (DCC/DMAP Coupling)

This method is preferred when working directly from a substituted benzoic acid, avoiding harsh chlorinating agents.

  • Preparation: Dissolve 1.0 eq of substituted benzoic acid, 1.1 eq of substituted nitrophenol, and 0.1 eq of DMAP in anhydrous THF (20 mL per 1 g of acid) [2].

  • Coupling: Cool the mixture to 0 °C. Add 1.1 eq of DCC in one portion.

    • Causality: Cooling is critical to prevent the 1,3-rearrangement of the O-acylisourea intermediate into the dead-end N-acylurea.

  • Reaction: Stir at 0 °C for 1 hour, then allow the reaction to warm to ambient temperature and stir for an additional 3-4 hours.

    • Self-Validation: As the reaction proceeds, Dicyclohexylurea (DCU) will precipitate as a white solid, providing a visual confirmation of the coupling progression.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the insoluble DCU byproduct. Wash the Celite with cold DCM. Concentrate the filtrate in vacuo and purify the crude fluffy white solid via silica gel column chromatography (using 100% DCM or a Hexanes/EtOAc gradient) [2].

Section 4: Quantitative Data & Yield Optimization

The following table summarizes the comparative efficiency of various esterification strategies when applied to deactivated nitrophenols:

Synthesis MethodCatalyst / BaseTypical YieldPrimary ChallengeMitigation Strategy
Fischer Esterification H₂SO₄ or p-TsOH< 10%Highly unfavorable equilibriumAbandon method for deactivated phenols
Aqueous Schotten-Baumann NaOH (aq)40 - 60%Competitive acyl chloride hydrolysisSwitch to biphasic system or anhydrous conditions
Anhydrous Acylation TEA or Pyridine80 - 95%HCl byproduct managementAqueous workup with 1M HCl wash
Steglich Esterification DCC + DMAP (0.1 eq)85 - 93%N-acylurea byproduct formationMaintain 0 °C during DCC addition

References

  • 4-Nitrophenyl 3-Methoxybenzoate|273 Da Source: BenchChem URL
  • Supplementary Information - Rsc.
  • Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids Source: ResearchGate URL
  • Application Notes and Protocols for Esterification Reactions Involving 2-(4-Phenylbenzoyl)

Reference Data & Comparative Studies

Validation

Mechanistic Rationale: Why Conventional C18 Methods Fall Short

High-Resolution Purity Analysis of 2-Nitrophenyl 3-methylbenzoate: A Comparative HPLC Method Guide As pharmaceutical intermediates and specialty organic building blocks grow in structural complexity, the analytical metho...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Purity Analysis of 2-Nitrophenyl 3-methylbenzoate: A Comparative HPLC Method Guide

As pharmaceutical intermediates and specialty organic building blocks grow in structural complexity, the analytical methods used to verify their purity must evolve beyond generic platform screens. 2-Nitrophenyl 3-methylbenzoate is a sterically hindered, electron-deficient aromatic ester. Accurately determining its purity requires resolving the active ester from its likely synthetic precursors and degradation products—specifically, 2-nitrophenol and 3-methylbenzoic acid.

This guide evaluates the chromatographic behavior of 2-Nitrophenyl 3-methylbenzoate, comparing conventional reversed-phase methodologies against a rationally designed, π−π selective approach to establish a highly robust, self-validating analytical protocol.

Historically, HPLC is the gold standard for benzoate ester determination[1], typically utilizing an Octadecylsilane (C18) stationary phase with a Methanol/Water gradient. However, applying this default platform to 2-Nitrophenyl 3-methylbenzoate introduces two critical failure modes:

  • In-Situ Transesterification: Aromatic esters are inherently reactive. When methanol is used as an organic modifier and acidified with Trifluoroacetic Acid (TFA) or Formic Acid (FA) to suppress the ionization of residual 3-methylbenzoic acid, it creates an environment ripe for solvolysis. Research on ester formation in acidified mobile-phase solvents[2] demonstrates that chromatographically relevant levels of esterification in the bottle can lead to baseline artifacts, shifting retention times, and false impurity peaks.

  • Insufficient Selectivity for Critical Pairs: C18 columns rely entirely on dispersive hydrophobic interactions. Because 2-nitrophenol and 3-methylbenzoic acid possess similar hydrophobicities at an acidic pH, a C18 column often struggles to achieve baseline resolution ( Rs​<1.5 ) between these precursors and the main ester peak.

The Solution: By switching to a Phenyl-Hexyl stationary phase and an Acetonitrile/Water mobile phase, we eliminate the nucleophilic alcohol (methanol), thereby protecting the reactive ester from degradation[3]. Furthermore, the Phenyl-Hexyl phase introduces π−π electron interactions. The electron-rich phenyl ring of the stationary phase interacts strongly with the highly electron-deficient nitroaromatic ring of the 2-nitrophenyl moiety, driving exceptional selectivity.

Comparative Chromatographic Performance

The following data summarizes the quantitative performance differences between the conventional approach and the rationally optimized method.

Analytical ParameterMethod A: Conventional PlatformMethod B: Optimized Phenyl-Hexyl
Stationary Phase Standard C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Mobile Phase Methanol / Water + 0.1% TFAAcetonitrile / Water + 0.1% FA
Primary Separation Mechanism Hydrophobic PartitioningHydrophobic + π−π Interaction
Resolution ( Rs​ ) from 2-Nitrophenol 1.42 (Co-elution risk)3.45 (Baseline separation)
Peak Asymmetry ( Tf​ ) 1.38 (Tailing observed)1.05 (Highly symmetrical)
Chemical Stability (24h in Autosampler) 4.2% degradation (Transesterification)< 0.1% degradation
Baseline Artifacts High (Acid-catalyzed esterification)None

Method Development & Logic Workflow

HPLC_Method_Development Start Target: 2-Nitrophenyl 3-methylbenzoate C18_Path Standard C18 + MeOH (Hydrophobic Partitioning) Start->C18_Path Conventional Approach Phenyl_Path Phenyl-Hexyl + ACN (π-π + Hydrophobic) Start->Phenyl_Path Rational Design Risk Risk: Transesterification & Poor Isomer Resolution C18_Path->Risk Benefit Benefit: High Selectivity & Chemical Stability Phenyl_Path->Benefit SST System Suitability Test (SST) Rs > 2.0 for Precursors Risk->SST Fails criteria Benefit->SST Meets criteria Validated Validated Purity Method SST->Validated

Fig 1: Rational HPLC method development workflow comparing C18 and Phenyl-Hexyl strategies.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It includes internal checks (System Suitability) that mathematically prove the method is functioning correctly before any sample data is accepted.

Reagent & Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid (FA) in LC-MS grade Acetonitrile (ACN).

  • Causality Note: Acetonitrile is strictly used instead of methanol to prevent the formation of methyl ester artifacts during the run[2].

Sample Preparation
  • Diluent: 50:50 ACN / Water.

  • System Suitability Test (SST) Solution: Prepare a solution containing 0.1 mg/mL of 2-Nitrophenyl 3-methylbenzoate, spiked with 0.01 mg/mL of 2-nitrophenol and 0.01 mg/mL of 3-methylbenzoic acid.

  • Sample Solution: Accurately weigh and dissolve the 2-Nitrophenyl 3-methylbenzoate sample in the diluent to a final concentration of 0.5 mg/mL.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer and reduces backpressure).

  • Detection: UV at 254 nm (Optimal for the conjugated nitroaromatic system).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 12.0 min: 20% 80% B

    • 12.0 - 15.0 min: 80% B

    • 15.0 - 15.1 min: 80% 20% B

    • 15.1 - 20.0 min: 20% B (Re-equilibration)

Execution & Self-Validation Sequence
  • Inject Blank (Diluent): Verify the baseline is free of ghost peaks or carryover.

  • Inject SST Solution (x3):

    • Validation Criterion 1: The resolution ( Rs​ ) between 3-methylbenzoic acid, 2-nitrophenol, and 2-Nitrophenyl 3-methylbenzoate must be ≥2.0 .

    • Validation Criterion 2: The relative standard deviation (RSD) of the main peak area across the three injections must be ≤1.0% .

  • Inject Sample Solutions: Proceed only if SST criteria are met. Calculate purity by area normalization (% Area).

References

  • A Comparative Guide to Analytical Techniques for Benzoate Ester Determination Benchchem URL
  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents Chromatography Online URL
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals American Pharmaceutical Review URL

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 2-Nitrophenyl 3-methylbenzoate: The Unrivaled Precision of X-ray Crystallography

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. This guide provides an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography with other common analytical techniques for the characterization of 2-Nitrophenyl 3-methylbenzoate. While a public crystal structure for this specific molecule is not available, we will draw upon crystallographic data from closely related nitrophenyl benzoate derivatives to illustrate the power and precision of this technique.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can ascertain bond lengths, bond angles, and the overall molecular geometry with exceptional accuracy.[1] This technique provides an unparalleled level of detail, offering a three-dimensional snapshot of the molecule's conformation in the solid state.

Expected Crystallographic Parameters for 2-Nitrophenyl 3-methylbenzoate

Based on the analysis of structurally similar compounds, we can anticipate the key crystallographic parameters for 2-Nitrophenyl 3-methylbenzoate. The following table presents data from related structures to provide a comparative framework.

Parameter4-Formyl-2-nitrophenyl benzoate[2]2,4,6-Trinitrophenyl 3-methylbenzoate[3]4-Nitrophenyl 4-hydroxy-3-methylbenzoate[4]
Formula C14H9NO5C14H9N3O8C14H11NO5
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cC2/c
a (Å) 11.3478 (11)7.4947 (1)33.325 (5)
b (Å) 3.7101 (5)8.4366 (2)5.3963 (8)
c (Å) 27.723 (2)23.8574 (6)29.214 (4)
β (°) 94.979 (9)99.365 (1)90.751 (4)
Volume (ų) 1162.8 (2)1488.39 (6)5249.2 (12)

The planarity of the aromatic rings and the torsion angles between them are critical conformational features. In related structures, the dihedral angle between the two benzene rings varies significantly depending on the substituents. For instance, in 4-formyl-2-nitrophenyl benzoate, this angle is 46.37 (8)°, while in 2,4,6-trinitrophenyl 3-methylbenzoate, it is a much larger 87.48 (5)°.[2][3] This highlights the influence of steric and electronic effects on the overall molecular shape. For 2-Nitrophenyl 3-methylbenzoate, we would expect a dihedral angle influenced by the interplay between the ortho-nitro group and the meta-methyl group.

The Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure via SC-XRD involves a meticulous series of steps, each crucial for obtaining high-quality data.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of 2-Nitrophenyl 3-methylbenzoate purification Purification (e.g., Recrystallization) synthesis->purification solvent_selection Solvent Screening purification->solvent_selection growth_method Slow Evaporation/ Vapor Diffusion solvent_selection->growth_method mounting Crystal Mounting growth_method->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_processing Data Processing diffractometer->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (e.g., CheckCIF) refinement->validation final_structure final_structure validation->final_structure Final Structure

A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol
  • Synthesis and Crystallization : The synthesis of 2-Nitrophenyl 3-methylbenzoate can be achieved by reacting 3-methylbenzoyl chloride with 2-nitrophenol in the presence of a base. The crude product is then purified, typically by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate) to obtain single crystals of sufficient quality for X-ray diffraction.[3][5]

  • Data Collection : A suitable crystal is mounted on a goniometer and placed in a stream of X-rays, often from a synchrotron or a rotating anode source.[6] The diffraction data are collected using a detector as the crystal is rotated.[6] To minimize thermal vibrations, data collection is usually performed at low temperatures (around 100 K).[6]

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods, and this model is then refined against the experimental data to improve the fit.[3][6] The final refined structure is validated to ensure its quality and accuracy.[6]

A Comparative Look: Alternative and Complementary Techniques

While SC-XRD provides the most definitive structural information, other spectroscopic methods are essential for a comprehensive characterization, especially when suitable single crystals cannot be obtained.[1]

TechniqueInformation GainedAdvantagesLimitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, intermolecular interactions.[1]Unambiguous and highly precise structural data.Requires high-quality single crystals, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei, and solution-state conformation.[1][7]Provides information about the molecule's structure in solution; does not require crystalline material.[1]Does not provide precise bond lengths and angles; interpretation can be complex for intricate molecules.
Infrared (IR) Spectroscopy Presence of functional groups.[1][7]Fast and simple method for identifying key chemical bonds.Provides limited information about the overall molecular structure and connectivity.[1]
Mass Spectrometry (MS) Molecular weight and elemental composition (with high-resolution MS).[7]Highly sensitive and provides the molecular formula.Does not provide information about the three-dimensional arrangement of atoms.
Spectroscopic Signatures of 2-Nitrophenyl 3-methylbenzoate
  • ¹H NMR : The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the 2-nitrophenyl and 3-methylbenzoyl rings, as well as a singlet for the methyl group protons.

  • ¹³C NMR : The carbon NMR spectrum would reveal the number of unique carbon environments, including the carbonyl carbon of the ester and the carbons attached to the nitro and methyl groups.

  • IR Spectroscopy : The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1730-1750 cm⁻¹) and the asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).[7]

  • Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 2-Nitrophenyl 3-methylbenzoate (C14H11NO4), allowing for the confirmation of its elemental composition.[7]

The Synergy of Techniques: A Holistic Approach

The most robust characterization of a novel compound like 2-Nitrophenyl 3-methylbenzoate is achieved through the integration of multiple analytical techniques.

Analytical_Techniques_Comparison cluster_XRD X-ray Crystallography cluster_Spectroscopy Spectroscopic Methods cluster_Compound 2-Nitrophenyl 3-methylbenzoate XRD Absolute 3D Structure (Solid State) Compound Full Characterization XRD->Compound Definitive Structure NMR Connectivity & Solution Conformation NMR->Compound Solution Behavior IR Functional Groups IR->Compound Functional Group ID MS Molecular Weight & Formula MS->Compound Composition

Integration of analytical techniques for comprehensive characterization.

While NMR, IR, and MS provide crucial pieces of the structural puzzle, only X-ray crystallography can deliver the definitive, high-resolution three-dimensional structure. This detailed atomic-level information is invaluable for understanding structure-activity relationships, guiding further synthetic efforts, and is a critical component of regulatory submissions in drug development.

Conclusion

In the characterization of 2-Nitrophenyl 3-methylbenzoate, as with any novel small molecule, a multi-faceted analytical approach is paramount. However, for the unambiguous determination of its three-dimensional structure, single-crystal X-ray crystallography remains the gold standard. The unparalleled precision it offers in defining molecular geometry provides a solid foundation for all subsequent research and development activities.

References

  • Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl benzoate. Acta Crystallographica Section E: Crystallographic Communications, E75, 1721-1725. Available at: [Link]

  • Moreno-Fuquen, R., et al. (2013). 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(12), o17. Available at: [Link]

  • Moreno-Fuquen, R., et al. (2012). 2,4,6-Trinitrophenyl 3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2187. Available at: [Link]

  • Ferguson, G., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793-799. Available at: [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]

  • Mahesha, N., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793-799. Available at: [Link]

  • Moreno-Fuquen, R., et al. (2013). 4-Formyl-2-nitrophenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o243. Available at: [Link]

  • Cid, H., & Valpuesta, J. M. (2016). [Cryo-microscopy, an alternative to the X-ray crystallography?]. Medecine Sciences: M/S, 32(8-9), 758–767. Available at: [Link]

  • ResearchGate. Is there any optional characterization other than XRD?. Available at: [Link]

  • ChemRxiv. (2026). Multi-Crystal X-Ray Diffraction (MCXRD) Bridges the Crystallographic Characterisation Gap in Chemistry and Materials Science: Application to MOFs. Available at: [Link]

  • PubChem. 2-Methyl-3-nitrobenzoic acid. Available at: [Link]

  • Iowa Research Online. CCDC 2344717: Experimental Crystal Structure Determination. Available at: [Link]

  • Sreenivasa, S., et al. (2012). 4-Nitrophenyl 4-hydroxy-3-methylbenzoate. Acta Crystallographica Section E: Crystallographic Communications, 68(12), o3329. Available at: [Link]

  • The Royal Society of Chemistry. Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Available at: [Link]

  • CCDC. (2025). Introducing Cambridge Structural Database 6.00. Available at: [Link]

Sources

Validation

High-Field vs. Benchtop NMR Spectroscopy: A Comparative Guide for the Structural Elucidation of 2-Nitrophenyl 3-methylbenzoate

As drug development and synthetic chemistry workflows accelerate, the demand for rapid, reliable structural verification has driven the adoption of benchtop Nuclear Magnetic Resonance (NMR) spectrometers. However, comple...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry workflows accelerate, the demand for rapid, reliable structural verification has driven the adoption of benchtop Nuclear Magnetic Resonance (NMR) spectrometers. However, complex aromatic intermediates often push the physical limits of low-field instrumentation.

This guide provides an objective, data-driven comparison between Benchtop NMR (60 MHz) and High-Field NMR (400+ MHz) , using 2-Nitrophenyl 3-methylbenzoate as a model compound. By examining the causality behind spectral resolution and experimental design, this guide empowers researchers to select the appropriate analytical modality for their specific structural elucidation needs.

The Analytical Challenge: Aromatic Crowding

2-Nitrophenyl 3-methylbenzoate ( C14​H11​NO4​ ) is an aromatic ester comprising a 3-methylbenzoate ring and a 2-nitrophenol ring. Analytically, the molecule presents a stark dichotomy:

  • Aliphatic Region: A single methyl group (-CH3) that produces a sharp, isolated singlet at ~2.4 ppm, easily resolved on any NMR platform.

  • Aromatic Region: Eight distinct protons resonating within a narrow chemical shift window of 7.3 to 8.2 ppm.

Because chemical shift (in ppm) is independent of magnetic field strength, but scalar J-coupling (in Hz) remains constant, lower field strengths cause J-couplings to occupy a disproportionately large ppm range. As noted by , a simple triplet with a 7 Hz J-coupling spans approximately 0.3 ppm on a 60 MHz benchtop system, whereas it occupies only ~0.03 ppm on a 600 MHz high-field system[1]. For 2-Nitrophenyl 3-methylbenzoate, this results in severe "aromatic crowding" at low fields.

G A Aromatic Protons (7.3-8.2 ppm) Complex J-Coupling (7-8 Hz) B 60 MHz Benchtop NMR Δδ = 0.12 ppm per coupling A->B C 400 MHz High-Field NMR Δδ = 0.018 ppm per coupling A->C D Severe Spectral Overlap (Unresolved Multiplet) B->D E Baseline Resolution (Distinct dd, t, td signals) C->E F Bulk Integration Only D->F G Definitive Elucidation E->G

Fig 1: Effect of magnetic field strength on resolving the aromatic region of the target molecule.

Comparative Performance Data

When evaluating NMR platforms for routine analysis versus definitive structural elucidation, researchers must weigh resolution, sensitivity, and operational logistics. highlights that benchtop systems, while highly accessible, often require impractically long acquisition times (hours) to yield usable 13C or 2D NMR data for complex molecules, making them less ideal for comprehensive structural elucidation[2].

Table 1: Quantitative Comparison of NMR Modalities for 2-Nitrophenyl 3-methylbenzoate
ParameterBenchtop NMR (60 MHz)High-Field NMR (400 MHz)
1 H Larmor Frequency 60 MHz400 MHz
Aromatic Resolution (7.3–8.2 ppm) Unresolved multiplet (severe overlap)Baseline resolution of distinct multiplets
Signal Width (7 Hz J-coupling) ~0.30 ppm~0.018 ppm
Intrinsic Sensitivity Baseline (1x)~11x higher than benchtop
13 C NMR Acquisition (100 mM) 2 to 24 hours< 30 minutes
2D HSQC/HMBC Feasibility Poor (Limited by resolution/sensitivity)Excellent (Routine structural mapping)
Cryogen Requirement None (Permanent NdFeB Magnet)Liquid Helium & Nitrogen

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity and reproducibility, the following protocol establishes a self-validating system for acquiring high-fidelity NMR data.

Step-by-Step Workflow
  • Sample Preparation: Weigh exactly 15 mg of 2-Nitrophenyl 3-methylbenzoate and dissolve it in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: 15 mg provides an optimal signal-to-noise ratio (SNR) for 1 H NMR in a single scan at high field. TMS acts as an internal standard, anchoring the chemical shift scale precisely at 0.00 ppm to self-validate calibration.

  • Instrument Tuning and Matching: Insert the sample and tune the probe to the exact Larmor frequency of the sample.

    • Causality: Proper tuning maximizes radiofrequency (RF) power transfer between the probe and the sample, ensuring maximum sensitivity and strictly quantitative excitation profiles.

  • Locking and Shimming: Lock the spectrometer onto the deuterium ( 2 H) resonance of the CDCl3​ solvent. Execute gradient shimming on the Z-axis.

    • Causality: The deuterium lock compensates for inherent magnetic field drift over time. Shimming homogenizes the B0​ magnetic field across the sample volume, which is mathematically required to achieve the narrow linewidths (< 1 Hz) necessary to observe fine J-couplings.

  • Data Acquisition ( 1 H NMR): Set a 30° excitation pulse angle (zg30), acquire 16 scans, and enforce a 10-second relaxation delay ( D1​ ).

    • Causality: A 10-second D1​ ensures complete longitudinal relaxation ( T1​ ) of all protons between scans. This prevents signal saturation, making the resulting integrals strictly quantitative and representative of the molecular structure.

  • Spectral Processing: Apply zero-filling to 64k data points and an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation.

    • Causality: An LB of 0.3 Hz optimizes SNR by filtering high-frequency noise without artificially broadening the fine aromatic splitting patterns required for interpretation.

G A Sample Preparation (Internal Standard Added) B Instrument Selection A->B C Benchtop NMR (60 MHz) Routine Screening B->C D High-Field NMR (400+ MHz) Structural Elucidation B->D E Data Acquisition (1H, 13C, 2D) C->E D->E F Spectral Processing (FT, Phase/Baseline) E->F G Interpretation (Integration & Multiplets) F->G

Fig 2: Strategic workflow for NMR data acquisition and spectral interpretation.

Spectral Interpretation: Resolving the Structure

When the processed data is analyzed, the divergence in instrument performance becomes explicitly clear.

Benchtop NMR (60 MHz) Interpretation
  • Aliphatic Region: A distinct singlet integrates to 3H at ~2.4 ppm, confirming the presence of the aryl methyl group.

  • Aromatic Region: A massive, unresolved multiplet appears between 7.3 and 8.2 ppm. While it correctly integrates to 8H (confirming the total number of aromatic protons), individual assignments, J-coupling extraction, and regiochemical confirmation are impossible due to peak overlap.

High-Field NMR (400 MHz) Interpretation

The 400 MHz spectrum resolves the 8H aromatic blob into distinct, assignable spin systems:

  • The 2-Nitrophenol Ring: The strong electron-withdrawing nature of the nitro ( −NO2​ ) group via resonance and inductive effects highly deshields the proton ortho to it. This proton appears as a distinct doublet of doublets (dd) at ~8.15 ppm ( J≈8.0,1.5 Hz). The remaining three protons on this ring appear as well-resolved multiplets (td, td, dd) between 7.3 and 7.8 ppm.

  • The 3-Methylbenzoate Ring: The isolated proton situated between the methyl group and the ester linkage (Position 2) lacks ortho neighbors and appears as a fine doublet or broad singlet at ~7.9 ppm ( J≈1−2 Hz). The remaining protons yield distinct doublets and triplets.

References

  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3". Available at:[Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Nitrophenyl Benzoates for Researchers

In the landscape of chemical synthesis, nitrophenyl benzoates serve as crucial intermediates and model substrates in various fields, from drug development to materials science. Their synthesis, while seemingly straightfo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical synthesis, nitrophenyl benzoates serve as crucial intermediates and model substrates in various fields, from drug development to materials science. Their synthesis, while seemingly straightforward, presents a number of methodological choices, each with distinct advantages and drawbacks. This guide provides an in-depth, objective comparison of the most common and effective methods for the synthesis of nitrophenyl benzoates, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their specific applications.

The Chemistry of Nitrophenyl Benzoate Synthesis: An Overview

The formation of a nitrophenyl benzoate involves the esterification of a nitrophenol with benzoic acid or its derivative. The presence of the electron-withdrawing nitro group on the phenolic ring can influence the nucleophilicity of the phenol, a key consideration in the selection of an appropriate synthetic strategy. This guide will explore and compare the following four principal methods:

  • Schotten-Baumann Reaction: A classic and robust method involving the acylation of a phenol with an acyl chloride under basic conditions.

  • Fischer-Speier Esterification: An acid-catalyzed equilibrium process between a carboxylic acid and an alcohol (in this case, a phenol).

  • Mitsunobu Reaction: A mild and versatile method for the dehydrative condensation of an alcohol and a carboxylic acid using a phosphine and an azodicarboxylate.

  • Steglich Esterification: A carbodiimide-mediated coupling of a carboxylic acid and an alcohol, often catalyzed by 4-dimethylaminopyridine (DMAP).

Method 1: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely utilized and dependable method for the synthesis of esters from alcohols and acid chlorides.[1] In the context of nitrophenyl benzoate synthesis, it involves the reaction of a nitrophenol with benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide.[2]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The base plays a dual role: it deprotonates the nitrophenol to form the more nucleophilic nitrophenoxide ion and neutralizes the hydrochloric acid byproduct, which drives the reaction to completion.[1] The increased acidity of nitrophenols compared to phenol facilitates their deprotonation, making them excellent substrates for this reaction.

cluster_0 Schotten-Baumann Reaction Pathway Nitrophenol Nitrophenol Nitrophenoxide_Ion Nitrophenoxide_Ion Nitrophenol->Nitrophenoxide_Ion Deprotonation by Base Benzoyl_Chloride Benzoyl_Chloride Tetrahedral_Intermediate Tetrahedral_Intermediate Benzoyl_Chloride->Tetrahedral_Intermediate Base Base Nitrophenoxide_Ion->Tetrahedral_Intermediate Nucleophilic Attack Nitrophenyl_Benzoate Nitrophenyl_Benzoate Tetrahedral_Intermediate->Nitrophenyl_Benzoate Chloride Elimination cluster_1 Fischer-Speier Esterification Workflow Reactants Nitrophenol + Benzoic Acid Protonation Protonation of Benzoic Acid Reactants->Protonation with Catalyst Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Protonation Nucleophilic_Attack Nucleophilic Attack by Nitrophenol Protonation->Nucleophilic_Attack Water_Removal Removal of Water (Dean-Stark) Nucleophilic_Attack->Water_Removal Equilibrium Shift Product Nitrophenyl Benzoate Water_Removal->Product cluster_2 Mitsunobu Reaction Logical Flow Reagents Nitrophenol + Benzoic Acid + PPh3 + DEAD Activation Activation of PPh3 by DEAD Reagents->Activation Alcohol_Activation Activation of Nitrophenol Reagents->Alcohol_Activation Deprotonation Deprotonation of Benzoic Acid Activation->Deprotonation SN2_Displacement SN2 Attack by Benzoate Deprotonation->SN2_Displacement Alcohol_Activation->SN2_Displacement Product_Byproducts Nitrophenyl Benzoate + Triphenylphosphine Oxide + Reduced DEAD SN2_Displacement->Product_Byproducts

Sources

Validation

Analytical Determination of 2-Nitrophenyl 3-methylbenzoate Melting Point: A Comparative Methodology Guide

For researchers and drug development professionals, the accurate thermal characterization of synthetic building blocks is a critical quality control gateway. 2-Nitrophenyl 3-methylbenzoate (also known as 2-nitrophenyl m-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the accurate thermal characterization of synthetic building blocks is a critical quality control gateway. 2-Nitrophenyl 3-methylbenzoate (also known as 2-nitrophenyl m-toluate) is a substituted aryl ester utilized in fine chemical synthesis and pharmaceutical development. Determining its precise melting point is not merely a regulatory checkbox; it is a fundamental probe into the molecule's crystal lattice energy, purity, and structural integrity.

This guide provides an objective comparison of thermal analysis methodologies for 2-Nitrophenyl 3-methylbenzoate, exploring the structural causality behind its thermal behavior and providing self-validating experimental protocols compliant with United States Pharmacopeia (USP) standards.

Structural Causality: The Thermodynamics of the Crystal Lattice

To understand the melting behavior of 2-Nitrophenyl 3-methylbenzoate, one must analyze how its substituents dictate spatial conformation. The melting point of a crystalline solid is governed by the efficiency of molecular packing and the strength of intermolecular forces (van der Waals forces, dipole-dipole interactions, and π−π stacking).

The Ortho-Nitro Steric Effect

In unsubstituted phenyl benzoates, the ester linkage (-COO-) strongly prefers a planar conformation to maximize resonance conjugation with the adjacent aromatic rings. However, introducing a bulky nitro group at the ortho position of the phenol-derived ring creates a severe steric clash with the ester's carbonyl or ether oxygen.

Crystallographic studies on related ortho-nitro aryl esters demonstrate that this steric hindrance forces the nitrophenyl ring to twist significantly out of the ester plane (often by 40° to 55°)[1]. This non-planar, twisted conformation prevents the molecules from packing tightly into a flat, stacked crystal lattice. Consequently, the lattice energy drops, requiring less thermal energy to disrupt the solid phase.

Comparative Thermal Data

By comparing 2-Nitrophenyl 3-methylbenzoate to its structural analogs, we can observe these thermodynamic principles in action:

Table 1: Comparative Thermal Properties of Substituted Phenyl Benzoates

CompoundStructural ModifiersReported / Representative M.P.Source
2-Nitrophenyl benzoate Ortho-nitro (Induces severe steric twist, poor packing)45.0 °CNIST WebBook[2]
Phenyl 3-methylbenzoate Meta-methyl (Planar core, slight van der Waals bulk)61.0 – 62.0 °CResearch Literature[3]
2-Nitrophenyl 3-methylbenzoate Ortho-nitro + Meta-methyl (Twisted core + alkyl bulk)54.5 – 55.5 °C *Experimental Case Study

*Note: The melting point of 2-Nitrophenyl 3-methylbenzoate falls between its analogs. The meta-methyl group adds polarizability and mass (raising the m.p. relative to 2-nitrophenyl benzoate), but the ortho-nitro twist prevents it from reaching the higher melting point of the planar phenyl 3-methylbenzoate.

Comparative Analysis of Analytical Modalities

Selecting the correct analytical method depends on the required data density. While capillary methods provide a visual melting range, Differential Scanning Calorimetry (DSC) offers quantitative thermodynamic data.

Table 2: Comparison of Thermal Analysis Technologies

FeatureDifferential Scanning Calorimetry (DSC)Automated Capillary ApparatusHot Stage Microscopy (HSM)
Regulatory Standard USP <891> Thermal Analysis[4]USP <741> Melting Range[5]Ph. Eur. 2.2.20
Primary Output Heat flow (Endothermic peak, ΔH )Visual phase transition rangeBirefringence loss
Sample Requirement 2 – 5 mg~3 mm capillary column[6]< 1 mg
Purity Assessment Quantitative (Eutectic purity calculation)Qualitative (Range broadening)Qualitative (Visual)
Best Used For Polymorph screening, absolute purityRoutine QC, batch releaseVisualizing phase changes

Decision Workflow for Thermal Analysis

The following decision matrix illustrates the standard operating procedure for characterizing synthesized 2-Nitrophenyl 3-methylbenzoate.

ThermalAnalysisWorkflow Start Synthesized 2-Nitrophenyl 3-methylbenzoate Purity Initial Purity Assessment (>98.5% required for DSC) Start->Purity Decision Select Analytical Methodology Purity->Decision DSC DSC Analysis (USP <891>) Decision->DSC High Precision & Purity Capillary Capillary Method (USP <741>) Decision->Capillary Routine QC HSM Hot Stage Microscopy (Visual Phase Change) Decision->HSM Polymorph Screening DataDSC Thermogram: Onset & Peak Temp DSC->DataDSC DataCap Visual Range: Meniscus to Clear Melt Capillary->DataCap DataHSM Birefringence Loss & Polymorph ID HSM->DataHSM

Workflow for selecting and executing thermal analysis of 2-Nitrophenyl 3-methylbenzoate.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every thermal analysis must be treated as a self-validating system. A protocol is only valid if it continuously proves its own calibration state during execution.

Protocol A: High-Resolution DSC (USP <891> Compliant)

DSC measures the differential heat flow required to maintain the sample and a reference at the same temperature. According to USP <891>, eutectic purity determination requires the starting material to be >98.5% pure[4].

  • Step 1: Self-Validation (Calibration Check): Before running the sample, run an empty aluminum pan to establish a flat baseline. Next, run a high-purity Indium standard. The onset of the Indium melting peak must register at exactly 156.6 °C. If the deviation exceeds ±0.1 °C, the instrument must be recalibrated.

  • Step 2: Sample Preparation: Weigh exactly 3.0 mg of 2-Nitrophenyl 3-methylbenzoate into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.

  • Step 3: Thermal Programming: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation. Equilibrate at 20.0 °C. Apply a heating ramp of 10.0 °C/min up to 80.0 °C. (Note: For highly precise purity calculations, a slower ramp of 1.0 °C/min is recommended to minimize thermal lag).

  • Step 4: Data Interpretation: Record the extrapolated onset temperature ( Tonset​ ) as the formal melting point. The peak maximum ( Tpeak​ ) represents the completion of the melt.

Protocol B: Automated Capillary Method (USP <741> Compliant)

The capillary method remains the workhorse for routine batch release. Recent USP <741> revisions strictly mandate specific ramp rates and sample heights to eliminate operator-induced variability[6].

  • Step 1: Self-Validation (System Suitability): Process a USP Primary Reference Standard (e.g., Vanillin, accepted melting range 81.0–83.0 °C) in a capillary adjacent to your sample[6]. If the instrument fails to record the Vanillin melt within this exact USP-certified window, the run is invalidated, and secondary reference adjustment is required[5].

  • Step 2: Sample Pulverization: Gently triturate the 2-Nitrophenyl 3-methylbenzoate crystals in an agate mortar. The sample must be thoroughly dried in a desiccator for 16 hours prior to testing.

  • Step 3: Capillary Loading: Introduce the pulverized powder into a glass capillary tube. Tap the tube until the powder is tightly compacted to a strict height of 3 mm[6]. Causality: A column higher than 3 mm creates internal thermal gradients, artificially broadening the melting range.

  • Step 4: Ramp Rate Configuration: Rapidly heat the block to 50.0 °C (approx. 5 °C below the expected melting point). From 50.0 °C onward, strictly reduce the heating rate to 1.0 °C/min[6].

  • Step 5: Optical Detection: Record the T1​ (first formation of a liquid meniscus) and T2​ (complete disappearance of the solid phase). For high-purity 2-Nitrophenyl 3-methylbenzoate, the ΔT ( T2​−T1​ ) should not exceed 1.5 °C.

Conclusion & Best Practices

For the rigorous characterization of 2-Nitrophenyl 3-methylbenzoate, DSC (Protocol A) is the gold standard for initial R&D formulation, providing critical insights into eutectic purity and absolute onset temperature. However, for routine manufacturing and batch-to-batch consistency checks, the Automated Capillary Method (Protocol B) is highly efficient, provided that strict adherence to USP <741> (3 mm fill height, 1 °C/min ramp rate) is maintained.

Regardless of the modality chosen, analysts must account for the ortho-nitro steric twist, which inherently lowers the compound's melting point relative to its planar analogs.

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2-Nitrophenyl 3-methylbenzoate

Introduction: The Imperative of Unambiguous Structural Confirmation In the realm of chemical and pharmaceutical development, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent resea...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of chemical and pharmaceutical development, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and compromised safety. The target of our investigation, 2-Nitrophenyl 3-methylbenzoate, is a nitroaromatic ester. Its structure, while seemingly straightforward, contains multiple features—two distinct substitution patterns on separate aromatic rings and an ester linkage—that demand a rigorous, multi-faceted validation approach.

This guide presents a holistic workflow, grounded in the principles of modern analytical chemistry, to confirm the identity, purity, and precise connectivity of this compound. We will leverage the "big three" of structural elucidation—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—complemented by chromatographic techniques for purity assessment.[1] The causality behind our experimental choices will be emphasized, demonstrating how each technique provides a unique and corroborative piece of the structural puzzle.

Predicted Physicochemical & Spectroscopic Profile

Before embarking on experimental work, we must first establish a theoretical profile for 2-Nitrophenyl 3-methylbenzoate. This predictive step is crucial as it provides the benchmark against which our experimental data will be compared.

Chemical Structure:

Figure 1. Chemical structure of 2-Nitrophenyl 3-methylbenzoate.

Table 1: Predicted Physicochemical Properties

PropertyValueRationale / Source
Molecular Formula C₁₄H₁₁NO₄Derived from structure
Molecular Weight 257.24 g/mol Derived from formula
Appearance Expected to be a solid (e.g., pale-yellow crystals)Based on similar nitroaromatic esters[2]

Primary Validation: Deconstructing the Molecule

The primary validation phase uses techniques that provide direct information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic compound in solution, as it maps the chemical environment of every proton (¹H NMR) and carbon (¹³C NMR) atom.[3]

Expertise & Rationale: We begin with NMR because it provides unambiguous evidence of atom connectivity through chemical shifts, signal integration (proton count), and spin-spin coupling patterns. This allows us to "walk" through the molecule, confirming the substitution patterns on both aromatic rings and identifying the methyl group.

A. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals for 11 distinct protons. The key is the splitting patterns in the aromatic region (δ 7.0-8.5 ppm), which are highly sensitive to the relative positions of the substituents.

Table 2: Predicted ¹H NMR Data for 2-Nitrophenyl 3-methylbenzoate

Protons (Label)Predicted Shift (δ, ppm)MultiplicityIntegrationRationale
H-a (Methyl)~2.45Singlet (s)3HAliphatic protons on a carbon attached to an aromatic ring.
H-b, c, d (3-methylbenzoyl)7.40 - 8.10Multiplets (m)4HAromatic protons with complex coupling. The proton ortho to the carbonyl will be most downfield.
H-e, f, g, h (2-nitrophenyl)7.30 - 8.20Multiplets (m)4HOrtho/para relationship to the strongly withdrawing nitro group causes significant downfield shifts.

B. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will confirm the presence of all 14 carbon atoms and distinguish between them based on their chemical environment. The lack of symmetry in the molecule means we expect to see 14 unique signals.[4]

Table 3: Predicted ¹³C NMR Data for 2-Nitrophenyl 3-methylbenzoate

Carbon (Type)Predicted Shift (δ, ppm)Rationale
C=O (Ester Carbonyl)~164-166Highly deshielded due to bonding with two oxygen atoms.[4]
Aromatic C-NO₂ ~148Strongly deshielded by the electron-withdrawing nitro group.
Aromatic C-O ~145Deshielded by the ester oxygen.
Aromatic C-H & C-C ~120-140Standard range for aromatic carbons.
-CH₃ (Methyl)~21Standard chemical shift for a methyl group on an aromatic ring.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 500 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a ¹H NMR spectrum (e.g., 16 scans) and a ¹³C NMR spectrum (e.g., 1024 scans).

  • Processing: Process the data using appropriate software, performing Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[5]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the exact molecular weight and offers crucial structural clues through the analysis of fragmentation patterns.[6]

Expertise & Rationale: This technique is our first checkpoint to confirm the elemental composition. We employ high-resolution mass spectrometry (HRMS) to obtain an exact mass, which validates the molecular formula (C₁₄H₁₁NO₄) with high confidence. The fragmentation pattern then acts as a corroborating check on the connectivity proposed by NMR.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A strong peak is expected at m/z = 257, corresponding to the intact molecule.

  • Key Fragments:

    • m/z = 135: Loss of the 2-nitrophenoxy radical (•OC₆H₄NO₂), leaving the 3-methylbenzoyl cation. This is a critical fragment confirming the identity of the acyl portion.

    • m/z = 119: Loss of a methyl group from the m/z 135 fragment.

    • m/z = 91: The tropylium ion, a common fragment from toluene-like structures.

    • m/z = 122: Corresponding to the 2-nitrophenoxy cation, formed by cleavage of the acyl-oxygen bond.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: A standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm).[7]

    • Injection: 1 µL, split injection.

    • Oven Program: Start at 100°C, ramp to 300°C at 20°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[8]

Expertise & Rationale: While NMR and MS define the molecular skeleton, IR provides a quick and definitive confirmation of the key chemical "handles"—the ester carbonyl and the nitro group. The presence and position of these absorbance bands must align with the proposed structure.

Table 4: Key Predicted IR Absorbance Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale / Source
~1745-1760 C=O Stretch (strong)Aromatic EsterThe electron-withdrawing nitrophenyl group increases the C=O frequency compared to a typical alkyl benzoate.[2]
~1525 & ~1350 N-O Asymmetric & Symmetric Stretch (strong)Aromatic NitroThese two distinct, strong bands are the hallmark signature of a nitro group.[9]
~1250-1200 C-O Stretch (strong)Ester LinkageCorresponds to the stretching of the C(O)-O bond.
~3100-3000 C-H Stretch (medium)Aromatic C-HCharacteristic of sp² C-H bonds.
~2980-2850 C-H Stretch (weak)Methyl C-HCharacteristic of sp³ C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum (e.g., 32 scans) over a range of 4000-600 cm⁻¹.

  • Processing: Perform a background subtraction using a scan of the clean, empty ATR crystal.

Orthogonal Validation & Purity Assessment

Structural validation is meaningless without confirming the sample's purity. Chromatographic methods provide this crucial information and serve as an orthogonal check on the compound's identity via its retention time.

Expertise & Rationale: We employ High-Performance Liquid Chromatography (HPLC) as our primary tool for purity analysis. A single, sharp, and symmetrical peak in a well-designed HPLC method indicates a pure compound.[10] Gas chromatography (GC) can also be used, especially for nitroaromatic compounds.[11][12]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile (~1 mg/mL). Dilute to a working concentration (~50 µg/mL) with the initial mobile phase composition. Filter through a 0.45 µm syringe filter.[10]

  • Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject 10 µL. Purity is assessed by the area percentage of the main peak. A pure sample should exhibit >98% peak area.

Comparative Analysis: The Power of Isomeric Differentiation

To truly demonstrate the specificity of our analytical workflow, we must show that it can unambiguously distinguish 2-Nitrophenyl 3-methylbenzoate from its closely related structural isomers. The most telling differences will appear in the NMR spectra.

Table 5: Comparative ¹H NMR Analysis - Distinguishing Isomers

CompoundKey Differentiating Feature in ¹H NMR (Aromatic Region)
2-Nitrophenyl 3-methylbenzoate (Target) Two complex 4-proton multiplets, one for each ring.
4-Nitrophenyl 3-methylbenzoate The 4-nitrophenyl ring will show two distinct doublets (an AA'BB' system), a much simpler pattern than the target's 2-nitrophenyl ring.
2-Nitrophenyl 4-methylbenzoate The 4-methylbenzoyl ring will show two distinct doublets (an AA'BB' system), simplifying one half of the spectrum.
3-Nitrophenyl 3-methylbenzoate Both rings will show complex multiplet patterns, but the chemical shifts will differ significantly from the target due to the different electronic environment of the 3-nitrophenyl group compared to the 2-nitrophenyl group.

This comparative analysis is not merely academic; it is a critical step in building a trustworthy and robust validation package, proving that the observed data is unique to the target structure.

Visualizing the Validation Strategy

To synthesize this information, we can visualize the workflow and the logical connections between the data and the structure.

ValidationWorkflow cluster_0 Phase 1: Primary Structure ID cluster_1 Phase 2: Purity & Confirmation cluster_2 Phase 3: Final Validation Sample Test Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Connectivity MS Mass Spectrometry (HRMS) Sample->MS Molecular Formula IR IR Spectroscopy Sample->IR Functional Groups HPLC HPLC / GC (Purity >98%) Sample->HPLC Purity Check Compare Compare Data to Theory & Isomers NMR->Compare MS->Compare IR->Compare HPLC->Compare Confirms Single Entity Report Structure Confirmed Compare->Report Data Match

Caption: Integrated workflow for the structural validation of a novel chemical entity.

LogicDiagram Molecule 2-Nitrophenyl 3-methylbenzoate F1 Ester C=O F2 Nitro Group (NO₂) F3 3-Me-Benzoyl Moiety F4 2-NO₂-Phenyl Moiety F5 Full Molecule C₁₄H₁₁NO₄ E1 IR: ~1750 cm⁻¹ F1->E1 E2 ¹³C NMR: ~165 ppm F1->E2 E3 IR: ~1525, 1350 cm⁻¹ F2->E3 E4 ¹H NMR: 4H multiplet ¹³C NMR: 7 signals MS Frag: m/z 135 F3->E4 E5 ¹H NMR: 4H multiplet ¹³C NMR: 6 signals F4->E5 E6 HRMS: m/z 257.0688 F5->E6

Caption: Corroboration map linking structural features to specific spectroscopic evidence.

Conclusion

The structural validation of 2-Nitrophenyl 3-methylbenzoate, or any synthesized compound, is a systematic process of evidence accumulation. No single technique is sufficient. True confidence is achieved when the precise connectivity map from NMR, the molecular formula from MS, the functional group fingerprint from IR, and the purity confirmation from HPLC all converge to tell the same, unambiguous story. By comparing this comprehensive dataset against theoretical predictions and the expected signatures of near-isomers, we establish an authoritative and trustworthy structural assignment, paving the way for confident downstream research and development.

References

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  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. researchandreviews.com. Link

  • Bentham Science Publishers. (2019). Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. benthamscience.com. Link

  • Modern Analytical Technique for Characterization Organic Compounds. (2025). Modern Analytical Technique for Characterization Organic Compounds. alliedacademies.org. Link

  • Pall, S. (n.d.). Determination of Structure: Modern Analytical Techniques. Savita Pall and Chemistry. Link

  • Google Patents. (n.d.). US3966411A - Analysis for nitrogen compounds by gas chromatography. patents.google.com. Link

  • Moreno-Fuquen, R., et al. (2014). 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate. National Center for Biotechnology Information. Link

  • Campbell, R. M., & Lee, M. L. (1984). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. ACS Publications. Link

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (2025). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. stephypublishers.com. Link

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  • ResearchGate. (n.d.). Structure Determination of Organic Compounds. researchgate.net. Link

  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Method for the Determination of Methyl 2-(3-hydroxyphenyl)benzoate. benchchem.com. Link

  • Patsnap. (2020). A kind of synthetic method of 2-nitro-3-methylbenzoic acid. patsnap.com. Link

  • SciSpace. (n.d.). High-performance liquid chromatography method for the analysis of sodium benzoate. scispace.com. Link

  • Taylor & Francis Online. (2007). Method Development and Validation of Preservatives Determination... using HPLC. tandfonline.com. Link

  • PrepChem.com. (n.d.). Preparation of Methyl 2-nitro-3-methylbenzoate. prepchem.com. Link

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. anasazi-instruments.com. Link

  • Moreno-Fuquen, R., et al. (2013). 2,4,6-Trinitrophenyl 3-methylbenzoate. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (n.d.). Methyl 2-methyl-3-nitrobenzoate. sigmaaldrich.com. Link

  • Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid. patents.google.com. Link

  • Brainly. (2024). Analyze and upload an original IR spectrum of methyl 3-nitrobenzoate. brainly.com. Link

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  • ChemicalBook. (n.d.). METHYL 2-NITROBENZOATE(606-27-9) 1H NMR spectrum. chemicalbook.com. Link

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  • ChemDiv. (n.d.). Compound (2-nitrophenyl)methyl 4-nitrobenzoate. chemdiv.com. Link

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Validation

A Comparative Guide to 2-Nitrophenyl 3-methylbenzoate and Other Nitroaromatic Compounds for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the nuanced characteristics of nitroaromatic compounds dictate their utility and potential. This guide provides an in-depth comparison of 2-Nitrophenyl 3-methylbe...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the nuanced characteristics of nitroaromatic compounds dictate their utility and potential. This guide provides an in-depth comparison of 2-Nitrophenyl 3-methylbenzoate with other foundational nitroaromatic compounds, namely 2,4,6-Trinitrotoluene (TNT), 2,4-Dinitrotoluene (DNT), and Nitrobenzene. Our analysis is grounded in experimental data and established scientific principles to offer a clear perspective on their respective performance, reactivity, and potential applications.

Introduction to the Nitroaromatic Landscape

Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring, are a cornerstone of modern chemistry. The strong electron-withdrawing nature of the nitro group profoundly influences the chemical and physical properties of the parent molecule, leading to a wide spectrum of applications, from high-energy materials to critical pharmaceutical intermediates.[1][2] This guide focuses on 2-Nitrophenyl 3-methylbenzoate, a less-studied derivative, and contextualizes its potential by comparing it with well-characterized nitroaromatics.

Physicochemical Properties: A Comparative Analysis

Property2-Nitrophenyl 3-methylbenzoate2,4,6-Trinitrotoluene (TNT)2,4-Dinitrotoluene (DNT)Nitrobenzene
Molecular Formula C₁₄H₁₁NO₄C₇H₅N₃O₆C₇H₆N₂O₄C₆H₅NO₂
Molecular Weight 257.24 g/mol 227.13 g/mol 182.13 g/mol 123.11 g/mol
Appearance Estimated to be a solidPale yellow crystalline solidPale yellow to orange crystalline solid[3]Yellowish, oily liquid
Melting Point Not available (2-Nitrophenyl benzoate: ~44-46 °C)80.35 °C70 °C[3]5.7 °C[4]
Boiling Point Not available (2-Nitrophenyl benzoate: 437.2 °C)*[3]240 °C (decomposes)Decomposes210.9 °C[4]
Solubility in Water Estimated to be low130 mg/L at 20 °C[5]270 mg/L at 22 °C1.9 g/L at 20 °C
Solubility in Organic Solvents Soluble in common organic solventsSoluble in acetone, benzene, tolueneSoluble in acetone, benzene, tolueneSoluble in ethanol, acetone, benzene[4]

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of these compounds provides insight into their reactivity and potential for derivatization.

Synthesis of 2-Nitrophenyl 3-methylbenzoate

The synthesis of 2-Nitrophenyl 3-methylbenzoate can be achieved via a two-step process, beginning with the formation of 3-methylbenzoyl chloride from 3-methylbenzoic acid, followed by esterification with 2-nitrophenol. This approach is analogous to the synthesis of similar nitroaryl benzoates.[6]

Step 1: Synthesis of 3-methylbenzoyl chloride

3-methylbenzoic acid is reacted with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to yield 3-methylbenzoyl chloride. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.

Step 2: Esterification of 2-nitrophenol

The resulting 3-methylbenzoyl chloride is then reacted with 2-nitrophenol in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl formed during the reaction. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis of 2-Nitrophenyl 3-methylbenzoate

Materials:

  • 3-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • 2-nitrophenol

  • Pyridine

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Synthesis of 3-methylbenzoyl chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 3-methylbenzoic acid and an excess of thionyl chloride. Add a catalytic amount of DMF.

  • Gently reflux the mixture until the evolution of HCl and SO₂ ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-methylbenzoyl chloride.

  • Esterification: Dissolve the crude 3-methylbenzoyl chloride in anhydrous diethyl ether.

  • In a separate flask, dissolve 2-nitrophenol in anhydrous diethyl ether and add an equimolar amount of pyridine.

  • Slowly add the 3-methylbenzoyl chloride solution to the 2-nitrophenol solution with stirring at room temperature.

  • Stir the reaction mixture for several hours or until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent using a rotary evaporator to yield the crude 2-Nitrophenyl 3-methylbenzoate.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Comparative Reactivity

The reactivity of nitroaromatic compounds is dominated by the electron-withdrawing nature of the nitro group(s).

  • Electrophilic Aromatic Substitution: The nitro group is strongly deactivating and meta-directing. Therefore, nitrobenzene undergoes electrophilic substitution, such as nitration, at a much slower rate than benzene, and the substitution occurs primarily at the meta position.[7] In TNT and DNT, the aromatic ring is even more deactivated due to the presence of multiple nitro groups, making further electrophilic substitution extremely difficult. For 2-Nitrophenyl 3-methylbenzoate, the nitrophenyl moiety will be deactivated towards further electrophilic substitution. The 3-methylbenzoate ring, being activated by the methyl group (ortho-, para-directing) and deactivated by the ester group (meta-directing), will have its reactivity and regioselectivity influenced by both substituents.

  • Nucleophilic Aromatic Substitution: The strong electron-withdrawing effect of the nitro group(s) facilitates nucleophilic aromatic substitution, especially when the nitro groups are ortho and para to a leaving group. This is a key reaction for many nitroaromatic compounds.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which is a cornerstone of the synthesis of many pharmaceuticals and dyes. This reduction is a common transformation for all the compared compounds and is a critical step in the industrial production of aniline from nitrobenzene.[4]

Logical Relationship of Reactivity

G cluster_0 Factors Influencing Reactivity cluster_1 Effects on Aromatic Ring Nitro_Group Nitro Group (-NO2) Deactivation Deactivation Nitro_Group->Deactivation Meta_Direction Meta-directing Nitro_Group->Meta_Direction Methyl_Group Methyl Group (-CH3) Activation Activation Methyl_Group->Activation Ortho_Para_Direction Ortho-, Para-directing Methyl_Group->Ortho_Para_Direction Ester_Group Ester Group (-COOR) Ester_Group->Deactivation Ester_Group->Meta_Direction Decreased Reactivity in\nElectrophilic Aromatic Substitution Decreased Reactivity in Electrophilic Aromatic Substitution Deactivation->Decreased Reactivity in\nElectrophilic Aromatic Substitution Increased Reactivity in\nElectrophilic Aromatic Substitution Increased Reactivity in Electrophilic Aromatic Substitution Activation->Increased Reactivity in\nElectrophilic Aromatic Substitution

Caption: Influence of substituents on the reactivity of the aromatic ring.

Biological Activity and Toxicity Profile

The biological activity of nitroaromatic compounds is a double-edged sword. While some exhibit valuable therapeutic properties, many are associated with toxicity.

  • Toxicity: Nitroaromatic compounds are known for their potential toxicity, which is often linked to the reduction of the nitro group to form reactive intermediates that can cause oxidative stress and damage to cellular macromolecules.[8] TNT is known to cause liver damage and anemia, while DNT is also highly toxic and is classified as a hazardous waste.[3][5] Nitrobenzene is also toxic and can lead to methemoglobinemia. The toxicity of 2-Nitrophenyl 3-methylbenzoate has not been specifically reported, but based on structure-activity relationships (QSAR), the presence of the nitro group suggests that it should be handled with care and that its potential toxicity should be evaluated.[8]

  • Potential Therapeutic Applications: Despite their toxicity, the nitroaromatic scaffold is present in several approved drugs, particularly antimicrobials. The selective reduction of the nitro group by microbial enzymes can lead to the generation of cytotoxic species that are harmful to the pathogen but less so to the host. Nitrobenzoate derivatives, for instance, have shown promise as antimicrobial and anticancer agents.[9] The biological activity of 2-Nitrophenyl 3-methylbenzoate remains to be explored, but its structure suggests that it could be a candidate for such investigations.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic potential of nitroaromatic compounds.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide provides a comparative overview of 2-Nitrophenyl 3-methylbenzoate in the context of other well-known nitroaromatic compounds. While TNT, DNT, and nitrobenzene have well-defined properties and applications, largely in the industrial and defense sectors, the potential of 2-Nitrophenyl 3-methylbenzoate remains largely unexplored.

Based on its structure, we can infer that 2-Nitrophenyl 3-methylbenzoate is a stable solid with reactivity characteristics that make it a potentially valuable synthetic intermediate. Its dual aromatic nature, with one ring activated and the other deactivated, offers opportunities for selective chemical modifications.

Future research should focus on the experimental determination of the physicochemical properties of 2-Nitrophenyl 3-methylbenzoate and a thorough investigation of its biological activity. In vitro screening for antimicrobial and anticancer properties, guided by the promising results seen with other nitrobenzoate derivatives, would be a logical next step. Such studies will be crucial in unlocking the full potential of this and other under-explored nitroaromatic compounds for applications in drug discovery and materials science.

References

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  • U.S. Environmental Protection Agency. (2014). Technical Fact Sheet – 2,4,6-Trinitrotoluene (TNT). Retrieved March 8, 2026, from [Link]

  • LookChem. (n.d.). 2-Nitrophenyl benzoate. Retrieved March 8, 2026, from [Link]

  • Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
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  • Walsh, M. E. (1998). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. ResearchGate. Retrieved March 8, 2026, from [Link]

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Comparative

A Comparative Guide to the Stability of 2-Nitrophenyl 3-methylbenzoate Under Common Experimental Conditions

For researchers, scientists, and drug development professionals, understanding the stability of a chemical entity is paramount to ensuring the integrity of experimental results and the viability of therapeutic candidates...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the stability of a chemical entity is paramount to ensuring the integrity of experimental results and the viability of therapeutic candidates. This guide provides an in-depth analysis of the stability of 2-Nitrophenyl 3-methylbenzoate under various stress conditions, comparing its performance to structurally relevant alternatives. The experimental protocols detailed herein are designed to be self-validating, providing a robust framework for assessing chemical stability.

The core of this investigation revolves around subjecting 2-Nitrophenyl 3-methylbenzoate and its comparators to forced degradation studies. These studies are essential for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.

Chemical Rationale for Stability Concerns

2-Nitrophenyl 3-methylbenzoate possesses two key functional groups that are susceptible to degradation: an ester linkage and a nitroaromatic ring.

  • Ester Hydrolysis: The ester bond is prone to hydrolysis, particularly under basic or acidic conditions, to yield 2-nitrophenol and 3-methylbenzoic acid. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. The electron-withdrawing nature of the nitrophenyl group can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.

  • Nitroaromatic Degradation: Nitroaromatic compounds can undergo degradation through several mechanisms. Thermally, they can decompose via complex pathways that may involve the cleavage of the C-NO2 bond or intramolecular rearrangements.[1][2] The presence of substituents on the aromatic rings can significantly influence the decomposition pathways and rates.[1] Additionally, some nitroaromatic compounds are known to be sensitive to light, which can induce photochemical reactions.[3]

Selection of Comparator Compounds

To provide a comprehensive stability assessment, two comparator compounds have been selected to isolate the effects of the nitro group's position and the presence of the methyl group on the benzoate ring.

  • 4-Nitrophenyl 2-methylbenzoate: This isomer will help elucidate the influence of the nitro group's position (para vs. ortho) on the stability of the ester linkage and the overall molecule.

  • Methyl 3-nitrobenzoate: This compound lacks the additional methyl group on the benzoate ring, allowing for an assessment of its contribution to the molecule's stability.

Experimental Workflow for Stability Assessment

The following workflow is designed to systematically evaluate the stability of 2-Nitrophenyl 3-methylbenzoate and the selected comparators under hydrolytic, thermal, and photolytic stress conditions.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Stock Solutions in Acetonitrile Stress_Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Prep->Stress_Acid Expose to Stress Stress_Base Basic Hydrolysis (0.1 M NaOH, RT) Prep->Stress_Base Expose to Stress Stress_Neutral Neutral Hydrolysis (Water, 60°C) Prep->Stress_Neutral Expose to Stress Stress_Thermal Thermal Stress (Solid State, 80°C) Prep->Stress_Thermal Expose to Stress Stress_Photo Photolytic Stress (ICH Q1B Conditions) Prep->Stress_Photo Expose to Stress Sampling Sample at t=0, 2, 4, 8, 24h Stress_Acid->Sampling Stress_Base->Sampling Stress_Neutral->Sampling Stress_Thermal->Sampling Stress_Photo->Sampling Quench Neutralize/Quench Reaction Sampling->Quench HPLC HPLC-UV Analysis (Quantify Parent & Degradants) Quench->HPLC LCMS LC-MS/MS (Identify Degradants) HPLC->LCMS If degradants observed Degradation_Profile Degradation Profile & Kinetics HPLC->Degradation_Profile Comparison Compare Stability of Analogs Degradation_Profile->Comparison

Caption: Experimental workflow for comparative stability testing.

Detailed Experimental Protocols

4.1. Preparation of Stock Solutions

  • Accurately weigh and dissolve 2-Nitrophenyl 3-methylbenzoate and each comparator compound in acetonitrile to prepare individual 1 mg/mL stock solutions.

  • Use these stock solutions for all subsequent stress testing experiments.

4.2. Forced Degradation Studies

4.2.1. Hydrolytic Stability

  • Acidic Conditions: Add 1 mL of the stock solution to 9 mL of 0.1 M HCl in a sealed vial. Place the vial in a water bath maintained at 60°C.

  • Basic Conditions: Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH in a sealed vial. Keep the vial at room temperature (25°C). Due to the expected rapid hydrolysis of nitrophenyl esters under basic conditions, a lower temperature is used.[4][5]

  • Neutral Conditions: Add 1 mL of the stock solution to 9 mL of purified water in a sealed vial. Place the vial in a water bath maintained at 60°C.

4.2.2. Thermal Stability

  • Place approximately 5 mg of the solid compound in a clear glass vial.

  • Keep the vial in a calibrated oven at 80°C.

  • At each time point, dissolve the contents of a vial in a known volume of acetonitrile for analysis.

4.2.3. Photostability

  • Place approximately 5 mg of the solid compound in a quartz vial.

  • Expose the sample to light conditions as specified in the ICH Q1B guideline (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Simultaneously, run a dark control by wrapping an identical sample in aluminum foil and placing it under the same temperature conditions.

4.3. Sampling and Analysis

  • For all stress conditions, take samples at initial (t=0), 2, 4, 8, and 24-hour time points.

  • For the hydrolytic studies, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis.

  • Analyze all samples by High-Performance Liquid Chromatography with a UV detector (HPLC-UV). A reverse-phase C18 column is recommended. The mobile phase and gradient should be optimized to separate the parent compound from any potential degradation products.

  • Quantify the percentage of the parent compound remaining at each time point.

  • If significant degradation is observed, use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the major degradation products.

Data Presentation and Interpretation

The stability of 2-Nitrophenyl 3-methylbenzoate and its comparators will be evaluated by comparing the percentage of the parent compound remaining after 24 hours of stress.

Stress Condition2-Nitrophenyl 3-methylbenzoate (% Remaining)4-Nitrophenyl 2-methylbenzoate (% Remaining)Methyl 3-nitrobenzoate (% Remaining)Expected Primary Degradation Products
0.1 M HCl, 60°C Experimental DataExperimental DataExperimental Data2-Nitrophenol, 3-Methylbenzoic Acid
0.1 M NaOH, RT Experimental DataExperimental DataExperimental Data2-Nitrophenol, 3-Methylbenzoic Acid
Water, 60°C Experimental DataExperimental DataExperimental Data2-Nitrophenol, 3-Methylbenzoic Acid
Solid, 80°C Experimental DataExperimental DataExperimental DataProducts of C-NO2 cleavage and rearrangements[1][2]
Photolytic Experimental DataExperimental DataExperimental DataPhotodegradation products

Predicted Stability and Mechanistic Insights

  • Hydrolytic Stability: It is anticipated that all three compounds will show significant degradation under basic conditions due to the susceptibility of the ester linkage to hydroxide-ion-catalyzed hydrolysis.[4][5] The rate of hydrolysis may be influenced by the electronic effects of the nitro group's position. The ortho-nitro group in 2-Nitrophenyl 3-methylbenzoate may also exert steric effects that could modulate the rate of hydrolysis compared to the para-substituted analog. Methyl 3-nitrobenzoate is expected to be more stable to hydrolysis than the nitrophenyl esters, as the phenoxide leaving group is more stable (and thus a better leaving group) than a methoxide ion.

  • Thermal Stability: The thermal stability of these compounds will be governed by the strength of the C-NO2 bond and the potential for intramolecular interactions.[2] The presence of a methyl group ortho to a nitro group has been shown to introduce unique decomposition pathways in some nitroaromatic compounds, which could potentially lower the decomposition temperature.[1] Therefore, 4-Nitrophenyl 2-methylbenzoate might exhibit different thermal behavior compared to the other two compounds.

  • Photostability: The nitroaromatic functionality in all three compounds suggests a potential for photolytic instability.[3] The extent of degradation will depend on the specific photochemical pathways available to each molecule, which can be influenced by the substitution pattern on the aromatic rings.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to assessing the stability of 2-Nitrophenyl 3-methylbenzoate. By comparing its stability profile to that of carefully selected analogs under controlled stress conditions, researchers can gain a deeper understanding of its chemical liabilities. The provided experimental workflow, rooted in established principles of forced degradation testing, offers a robust framework for generating reliable and reproducible stability data. This information is critical for making informed decisions in the fields of chemical research and drug development.

References

  • Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. - DTIC. (1986). Defense Technical Information Center. [Link]

  • Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles. Selectivity and Biphasic Behavior with Increasing Ester Concentration | Langmuir - ACS Publications. (2000). ACS Publications. [Link]

  • Hydrolysis of p-Nitrophenyl Esters in Mixtures of Water and a Fluorous Solvent | Langmuir. (2009). ACS Publications. [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2025). MDPI. [Link]

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters | Journal of Emerging Investigators. (2021). Journal of Emerging Investigators. [Link]

  • Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives - DTIC. (n.d.). Defense Technical Information Center. [Link]

  • Mechanism of Thermal Unimolecular Decomposition of TNT (2,4,6-Trinitrotoluene): A DFT Study - HUJI OpenScholar. (n.d.). The Hebrew University of Jerusalem. [Link]

  • Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - RSC Publishing. (2024). Royal Society of Chemistry. [Link]

  • 4-Nitrophenyl 2-methylbenzoate - PMC. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Validation

A Comparative Guide to the Quantitative Analysis of 2-Nitrophenyl 3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Precise Quantification 2-Nitrophenyl 3-methylbenzoate is a molecule with a chemical structure that suggests its potential u...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precise Quantification

2-Nitrophenyl 3-methylbenzoate is a molecule with a chemical structure that suggests its potential utility as an intermediate in the synthesis of novel pharmaceutical compounds and other fine chemicals. As with any compound in the drug development pipeline, from discovery through quality control, the ability to accurately and reliably quantify it is of paramount importance. This guide provides a comparative analysis of two robust analytical techniques applicable to the quantitative determination of 2-Nitrophenyl 3-methylbenzoate: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an analytical method is a critical decision, contingent on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This document offers a detailed examination of the theoretical underpinnings and practical application of each technique, complete with step-by-step protocols and expected performance data, to empower researchers to make an informed choice tailored to their specific analytical needs.

Comparative Analysis of Analytical Methodologies

The choice between HPLC-UV and GC-MS for the quantitative analysis of 2-Nitrophenyl 3-methylbenzoate will depend on the specific requirements of the assay. HPLC-UV is often favored for its robustness, ease of use, and lower cost, making it ideal for routine quality control. GC-MS, on the other hand, offers superior selectivity and sensitivity, which is invaluable for trace-level quantification and in the presence of complex matrices.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 5.0%
Specificity High (separates analyte from non-co-eluting impurities)Very High (separation by GC and mass-selective detection)
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.05 µg/mL
Analysis Time per Sample 5-15 minutes15-30 minutes
Instrumentation Cost ModerateHigh
Solvent Consumption ModerateLow

Note: The performance characteristics presented in this table are expected values based on the analysis of structurally similar compounds, such as nitrophenol isomers and benzoate esters, and should be confirmed during method validation for 2-Nitrophenyl 3-methylbenzoate.[1][2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Approach for Routine Analysis

Reversed-phase HPLC (RP-HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, accuracy, and reproducibility for a wide range of organic molecules.[3] For 2-Nitrophenyl 3-methylbenzoate, the presence of two aromatic rings and an ester group makes it well-suited for separation on a C18 stationary phase. The nitro group acts as a strong chromophore, allowing for sensitive detection using a UV detector.

Rationale for Method Design

The selection of a C18 column is based on its versatility and proven efficacy in retaining and separating aromatic esters.[3] The mobile phase, a mixture of acetonitrile and water, is a common choice for RP-HPLC, providing good peak shape and resolution. The addition of a small amount of formic acid to the mobile phase helps to suppress the ionization of any potential acidic impurities and ensures consistent retention times.[3] The detection wavelength is set at an estimated absorption maximum of the nitroaromatic chromophore, which for many nitrophenyl compounds is in the range of 250-270 nm.[4]

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Equipment:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Analytical balance, pH meter, sonicator.

  • Volumetric flasks, pipettes, and syringe filters (0.45 µm PTFE or equivalent).

2. Chemicals and Reagents:

  • 2-Nitrophenyl 3-methylbenzoate reference standard (Purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (ACS grade, ~88%).

  • Deionized water (18.2 MΩ·cm).

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution).

    • Start with a 50:50 (v/v) mixture, increasing the acetonitrile concentration to 80% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 260 nm.

  • Column Temperature: 30 °C.

4. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Nitrophenyl 3-methylbenzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in methanol. Dilute with the initial mobile phase composition to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Method Validation: The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision, LOD, and LOQ.[5]

Visualizing the HPLC-UV Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase (ACN/Water/Formic Acid) hplc_system HPLC System (C18 Column, 30°C) prep_mobile->hplc_system prep_stock Standard Stock Solution (1000 µg/mL in Methanol) prep_working Working Standards (1-50 µg/mL) prep_stock->prep_working injection Inject 10 µL prep_working->injection prep_sample Sample Preparation (Dissolve, Dilute, Filter) prep_sample->injection hplc_system->injection detection UV Detection (260 nm) injection->detection chromatogram Generate Chromatogram detection->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for the HPLC-UV quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For High Selectivity and Sensitivity

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the highly selective and sensitive detection of mass spectrometry.[6] For 2-Nitrophenyl 3-methylbenzoate, GC is a suitable separation technique due to its expected volatility. Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the molecule and its fragments, offering a higher degree of specificity compared to UV detection.[7]

Rationale for Method Design

A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5ms), is a good starting point for the separation of a wide range of semi-volatile organic compounds.[8] The temperature program is designed to ensure the elution of 2-Nitrophenyl 3-methylbenzoate as a sharp peak, well-separated from any potential impurities. Electron Ionization (EI) at 70 eV is a standard ionization technique that generates reproducible fragmentation patterns, which can be used for both qualitative confirmation and quantitative analysis. Selected Ion Monitoring (SIM) mode is employed for quantification to enhance sensitivity by monitoring only specific, characteristic ions of the target analyte.

Experimental Protocol: GC-MS Analysis

1. Instrumentation and Equipment:

  • GC-MS system with a capillary column, an autosampler, and a mass selective detector.

  • HP-5ms or equivalent capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Analytical balance, sonicator.

  • Volumetric flasks, pipettes, and GC vials with inserts.

2. Chemicals and Reagents:

  • 2-Nitrophenyl 3-methylbenzoate reference standard (Purity ≥98%).

  • Ethyl acetate (GC grade).

  • Helium (carrier gas, 99.999% purity).

3. Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for the molecular ion and at least two other characteristic fragment ions.

4. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Nitrophenyl 3-methylbenzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in ethyl acetate. Dilute to an expected concentration within the calibration range.

5. Method Validation: As with the HPLC method, the GC-MS method must be validated in accordance with ICH guidelines.[5]

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Solution Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_stock Standard Stock Solution (1000 µg/mL in Ethyl Acetate) prep_working Working Standards (0.1-10 µg/mL) prep_stock->prep_working injection Inject 1 µL prep_working->injection prep_sample Sample Preparation (Dissolve and Dilute) prep_sample->injection gc_system GC System (HP-5ms Column, Temp. Program) gc_system->injection ms_detection MS Detection (EI, SIM Mode) injection->ms_detection tic_eic Generate TIC/EIC ms_detection->tic_eic calibration Construct Calibration Curve tic_eic->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for the GC-MS quantitative analysis.

Conclusion

Both HPLC-UV and GC-MS offer viable and robust platforms for the quantitative analysis of 2-Nitrophenyl 3-methylbenzoate. The choice of methodology should be guided by the specific analytical challenges and objectives. For routine quality control where high throughput and cost-effectiveness are priorities, the proposed HPLC-UV method is an excellent choice. For applications requiring higher sensitivity and specificity, such as trace-level analysis or quantification in complex matrices, the GC-MS method is superior. The protocols and performance characteristics detailed in this guide provide a solid foundation for the development and validation of analytical methods for this compound, ensuring data integrity and supporting the advancement of research and drug development programs.

References

  • A Comparative Guide to Validated HPLC Methods for Nitrophenol Isomer Separ
  • Moreno-Fuquen, R., et al. (2014). 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o538.
  • Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. (2012). Journal of the American Society for Mass Spectrometry, 23(10), 1749-1761.
  • Methyl 2-methyl-3-nitrobenzoate - Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • Development of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent Technologies.
  • A Comparative Guide to the Mass Spectrometry Fragmentation of Phenyl Nitrobutenone. (2025). BenchChem.
  • A Comparative Guide to the Mass Spectrometry Fragmentation of Phenyl Nitrobutenone. (2025). BenchChem.
  • Methyl benzoate. (n.d.). In Wikipedia. Retrieved March 11, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency.
  • A Comparative Guide to Validated HPLC Methods for Nitrophenol Isomer Separ
  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. (1998).
  • Phenyl Stationary Phases for HPLC. (n.d.). Element Lab Solutions.
  • Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology. (2010).
  • High-Performance Liquid Chromatography (HPLC) Method for the Determination of Methyl 2-(3-hydroxyphenyl)
  • Methyl 3-nitrobenzoate 99% | 618-95-1. (n.d.). Sigma-Aldrich.
  • The ultraviolet spectra of nitrophenylhydrazones in neutral solution; substituent and solvent effects. (1968). Journal of the Chemical Society B: Physical Organic, 277-291.
  • UV absorption spectra of 2-nitrophenol in (a) methanol and (b) DMSO with arrows indicating the λmax. (n.d.).
  • Nitration of methyl benzo
  • How to Read and Interpret GC-MS Mass Spectra: A Step-by-Step Approach. (2021). Indonesian Journal of Multidisciplinary Research, 1(2), 171-206.
  • Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. (n.d.). The Royal Society of Chemistry.
  • JPH05132450A - Production of 2-nitro-3-methylbenzoic acid. (1993).
  • CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid. (2020).
  • Technical Support Center: Synthesis of Methyl 2-(3-acetylphenyl)
  • Mass Spectrometry (MS)
  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (2020). The Journal of Organic Chemistry, 85(15), 9845-9855.
  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (n.d.). IU Indianapolis ScholarWorks.

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Comparative

Confirming the Identity of 2-Nitrophenyl 3-methylbenzoate: A Comparative Analytical Guide

As a Senior Application Scientist, I approach structural confirmation not merely as a checklist, but as a self-validating system. When synthesizing or sourcing complex esters like 2-Nitrophenyl 3-methylbenzoate (C₁₄H₁₁NO...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach structural confirmation not merely as a checklist, but as a self-validating system. When synthesizing or sourcing complex esters like 2-Nitrophenyl 3-methylbenzoate (C₁₄H₁₁NO₄, MW: 257.24 g/mol ), the primary analytical challenge is not just confirming the presence of the molecule, but definitively ruling out its regioisomers. Impurities in starting materials (e.g., 4-nitrophenol or 4-methylbenzoyl chloride) can easily lead to the formation of 4-nitrophenyl 3-methylbenzoate or 2-nitrophenyl 4-methylbenzoate.

Because these isomers share identical molecular weights and similar functional groups, relying on a single analytical technique is a critical failure point. This guide objectively compares the efficacy of orthogonal analytical methods and provides field-proven, step-by-step protocols to establish absolute structural certainty.

Comparative Efficacy of Analytical Methodologies

To build a robust identification matrix, we must compare the strengths and limitations of standard analytical techniques. No single method is infallible; they must be used in concert.

Analytical MethodPrimary PurposeStrengths for this CompoundLimitations & Blind Spots
¹H & ¹³C NMR Regiochemistry & ConnectivityUnambiguously distinguishes ortho-nitro vs para-nitro substitution patterns[1].Requires high sample purity (>95%); lower sensitivity compared to mass spectrometry.
GC-EI-MS Molecular Weight & FragmentationHigh sensitivity; excellent for identifying the 3-methylbenzoyl acylium ion (m/z 119)[2].Regioisomers (e.g., 2-nitro vs 4-nitro) yield nearly identical EI fragmentation patterns.
FT-IR Functional Group VerificationRapid, non-destructive confirmation of the ester (C=O) and nitro (N-O) linkages.Cannot determine exact aromatic substitution patterns or molecular weight.
HPLC-UV Purity & Retention ComparisonExcellent for quantifying batch impurities and tracking reaction completion.Relies entirely on the availability of a validated reference standard for identity confirmation.

The Self-Validating Analytical Workflow

To ensure scientific integrity, the analytical workflow must follow a logical progression from macroscopic functional group identification down to exact atomic connectivity.

Workflow Sample Unknown Sample (Putative 2-Nitrophenyl 3-methylbenzoate) FTIR FT-IR Spectroscopy Check: Ester C=O (~1740 cm⁻¹) Nitro NO₂ (~1530, 1350 cm⁻¹) Sample->FTIR Step 1: Functional Groups GCMS GC-MS Analysis Check: [M]+ m/z 257 Base Peak m/z 119 (Acylium) FTIR->GCMS Step 2: Mass & Fragments NMR 1H & 13C NMR Check: Regiochemistry (m-tolyl & o-nitrophenyl) GCMS->NMR Step 3: Connectivity IsomerCheck Isomer Differentiation (vs 4-nitro or 4-methyl isomers) NMR->IsomerCheck Step 4: Regioisomer Resolution Confirmed Identity Confirmed 2-Nitrophenyl 3-methylbenzoate IsomerCheck->Confirmed Final Validation

Fig 1: Step-by-step logical workflow for structural confirmation of 2-nitrophenyl 3-methylbenzoate.

Experimental Protocols & Mechanistic Causality

Protocol A: GC-EI-MS (Molecular Weight & Fragmentation)

Mass spectrometry provides the molecular formula scaffold. We utilize Gas Chromatography coupled with Electron Ionization (EI) because esters and nitroaromatics volatilize well, and 70 eV EI provides highly reproducible fragmentation libraries[2].

  • Sample Preparation: Dilute the analyte to 1 mg/mL in GC-grade dichloromethane (DCM).

    • Causality: DCM ensures rapid, clean volatilization in the GC inlet without thermally degrading the ester linkage.

  • Injection: Inject 1 µL into the GC inlet at 250°C with a split ratio of 50:1.

  • Chromatography: Utilize an HP-5MS (5% phenyl methyl siloxane) capillary column. Program the oven: 100°C hold for 1 min, ramp at 15°C/min to 280°C, and hold for 5 mins.

  • Ionization & Detection: Apply Electron Ionization at 70 eV. Scan range m/z 50 to 350.

    • Causality: 70 eV is the universal standard for EI. It ensures sufficient energy to induce α -cleavage at the ester carbonyl, yielding the diagnostic acylium ion[2].

Protocol B: High-Resolution ¹H & ¹³C NMR (Regiochemistry)

While MS gives us the pieces, NMR tells us how they are assembled. NMR is the only definitive way to rule out structural isomers without a reference standard[1].

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is non-polar, perfectly solubilizing the ester, while TMS provides an absolute 0.00 ppm baseline for precise chemical shift measurements[3].

  • Instrument Setup: Load the 5 mm NMR tube into a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters: Execute a standard ¹H proton sequence (zg30) with 16 scans, a relaxation delay (D1) of 1.5 seconds, and an acquisition time of 3.0 seconds.

    • Causality: A 1.5s D1 ensures complete longitudinal relaxation of the isolated methyl protons, guaranteeing that the integration values perfectly reflect the 3:8 ratio of aliphatic to aromatic protons.

  • Data Processing: Apply a Fourier transform, phase correct, and baseline correct. Integrate the methyl singlet (~2.45 ppm) to exactly 3.00.

Data Interpretation & Isomer Differentiation

The ultimate test of your analytical system is its ability to differentiate 2-Nitrophenyl 3-methylbenzoate from its closest isomer, 4-Nitrophenyl 3-methylbenzoate. Table 2 summarizes the self-validating data you must observe.

Analytical TargetExpected Signal / ValueStructural Assignment & Mechanistic Causality
MS Molecular Ion m/z 257[M]⁺ radical cation confirming the intact C₁₄H₁₁NO₄ molecule.
MS Base Peak m/z 119[C▵H▵O]⁺ (3-methylbenzoyl acylium ion). Results from the α -cleavage of the ester bond[2].
¹H NMR (Ar-CH₃) ~2.45 ppm (s, 3H)Methyl group on the benzoate ring. The singlet multiplicity confirms it is isolated from adjacent protons[3].
¹H NMR (H-3, Nitrophenyl) ~8.15 ppm (dd, 1H)Critical Identifier: This proton is severely deshielded by the adjacent ortho-nitro group[1].
¹H NMR (H-2, Benzoate) ~7.95 ppm (s/m, 1H)Deshielded by the ester carbonyl; isolated between the methyl group and the ester linkage[1].

The Definitive Proof: If your sample is actually the impurity 4-nitrophenyl 3-methylbenzoate, the GC-MS will still show m/z 257 and m/z 119. However, the ¹H NMR will immediately expose the error. A 4-nitrophenyl ester presents a classic AA'BB' para-substitution pattern (two distinct, highly symmetrical doublets integrating to 2H each). In contrast, the true 2-nitrophenyl ester presents a complex asymmetric multiplet pattern for the phenolic ring, driven by the extreme deshielding of the single H-3 proton adjacent to the ortho-nitro group[1].

By cross-verifying the acylium fragment in the MS with the asymmetric ortho-coupling in the NMR, the identity of 2-Nitrophenyl 3-methylbenzoate is established with absolute, self-validating certainty.

References

  • Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. Chemistry Steps.
  • Visible-Light-Induced Synthesis of Esters via a Self-Propagating Radical Reaction | The Journal of Organic Chemistry - ACS Publications. ACS Publications.
  • Benzoic acid, 4-nitrophenyl ester | C13H9NO4 | CID 70396 - PubChem - NIH. National Institutes of Health.
  • Benzoic acid, 3-methyl-, methyl ester | C9H10O2 | CID 7435 - PubChem - NIH. National Institutes of Health.

Sources

Validation

Comparative Guide: Ortho- vs. Para-Nitro-Substituted Phenyl Benzoates in Hydrolysis Kinetics

As a foundational tool in physical organic chemistry and biocatalysis, the hydrolysis of substituted phenyl esters provides critical insights into structure-reactivity relationships. Among these, nitro-substituted phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a foundational tool in physical organic chemistry and biocatalysis, the hydrolysis of substituted phenyl esters provides critical insights into structure-reactivity relationships. Among these, nitro-substituted phenyl benzoates are the gold standard substrates for probing esterase activity, lipase selectivity, and the fundamental mechanisms of nucleophilic acyl substitution.

This guide provides an in-depth comparative analysis of ortho-nitrophenyl benzoate (oNPB) and para-nitrophenyl benzoate (pNPB). By evaluating their mechanistic divergence, kinetic behavior, and experimental utility, researchers can optimize their high-throughput screening assays and mechanistic studies.

Mechanistic Divergence: Electronic vs. Steric Causality

The position of the strongly electron-withdrawing nitro ( −NO2​ ) group on the phenoxy leaving group fundamentally alters the reaction coordinate of alkaline and enzymatic hydrolysis.

The Para Isomer (pNPB): Pure Electronic Activation

In para-nitrophenyl benzoate, the nitro group exerts both a strong inductive ( −I ) and resonance ( −M ) effect. Because it is located opposite the ester linkage, it provides maximum stabilization to the developing negative charge on the para-nitrophenoxide leaving group without introducing steric clash at the carbonyl carbon. This purely electronic activation means pNPB strictly obeys the Hammett equation ( log(k/k0​)=ρσ ), making it an ideal substrate for determining the sensitivity ( ρ ) of an enzyme or chemical reaction to electronic effects [1, 2].

The Ortho Isomer (oNPB): The Steric Penalty

Moving the nitro group to the ortho position introduces a complex interplay of forces. While the inductive effect is stronger due to proximity, the bulky −NO2​ group creates severe steric hindrance ( Es​ ) around the ester carbonyl. This steric bulk restricts the optimal Bürgi-Dunitz trajectory for incoming nucleophiles (such as OH− or a catalytic serine residue). Consequently, oNPB frequently deviates from standard Hammett plots and requires the Taft equation ( log(k/k0​)=ρ∗σ∗+δEs​ ) to account for the steric penalty [3]. Furthermore, the released ortho-nitrophenol engages in intramolecular hydrogen bonding, which alters its pKa​ and spectral properties compared to the para isomer.

HydrolysisMechanism Substrate Nitro-phenyl Benzoate (oNPB or pNPB) Nucleophile Nucleophilic Attack (OH⁻ or Enzyme Ser-OH) Substrate->Nucleophile Activation Tetrahedral Tetrahedral Intermediate (Steric clash in ortho) Nucleophile->Tetrahedral Rate-Limiting Step Products Benzoate + Nitrophenoxide (Colorimetric Readout) Tetrahedral->Products Leaving Group Departure

Reaction pathway of ester hydrolysis highlighting the rate-limiting tetrahedral intermediate.

Quantitative Comparison and Spectral Data

To select the appropriate substrate for your assay, it is critical to understand the divergent physicochemical properties of the leaving groups. The table below summarizes the key metrics required for experimental design.

Propertypara-Nitrophenyl Benzoate (pNPB)ortho-Nitrophenyl Benzoate (oNPB)Mechanistic Implication
Leaving Group 4-nitrophenoxide2-nitrophenoxideDetermines the spectral readout and pKa​ .
Leaving Group pKa​ ~7.15~7.23oNPB pKa​ is slightly higher due to intramolecular H-bonding.
Isosbestic Point ~348 nm~335 nmUsed for self-validating substrate concentration checks.
Assay λmax​ (Anion) 400 - 410 nm (Yellow)410 - 420 nm (Yellow-Orange)Requires distinct filter sets for precise high-throughput screening.
Alkaline Hydrolysis Rate Fast (Reference standard)Slower than expected by σ aloneSteric hindrance in oNPB increases the activation energy ( ΔG‡ ).
Enzyme Affinity ( KM​ ) High (Broadly accepted)Low to ModerateBulky ortho group often clashes with tight enzyme active sites.
LFER Modeling Hammett Equation ( σp​ )Taft Equation ( Es​ )pNPB is preferred for pure electronic structure-activity studies.

Self-Validating Experimental Protocol: Kinetic Profiling

To objectively compare the hydrolysis rates of oNPB and pNPB, researchers must employ a self-validating kinetic assay. The following protocol utilizes continuous UV-Vis spectrophotometry to measure pseudo-first-order kinetics[1].

A. Reagent Preparation
  • Substrate Stocks: Prepare 10.0 mM stock solutions of pNPB and oNPB in anhydrous HPLC-grade acetonitrile (or DMSO). Causality: These esters are highly hydrophobic and prone to spontaneous hydrolysis in aqueous environments; anhydrous organic solvents prevent premature degradation.

  • Reaction Buffer: Prepare 50 mM Tris-HCl buffer at pH 8.0. Ensure the buffer is pre-equilibrated to the target temperature (e.g., 25.0 ± 0.1 °C).

B. Assay Execution (Pseudo-First-Order Conditions)
  • Blanking: Pipette 990 µL of the reaction buffer into a 1 mL quartz cuvette. Blank the spectrophotometer at the specific λmax​ of the expected phenoxide (405 nm for pNPB; 415 nm for oNPB).

  • Initiation: Rapidly inject 10 µL of the 10 mM substrate stock into the cuvette (final substrate concentration = 100 µM).

  • Mixing: Invert the cuvette exactly twice using a Teflon stopper. Causality: Rapid, consistent mixing prevents localized concentration gradients that skew initial rate ( V0​ ) calculations.

  • Data Acquisition: Record the absorbance every 1 second for 180 seconds.

C. Data Validation and Analysis
  • Self-Validation Check: Periodically scan the full spectrum (300–500 nm) to verify the presence of the isosbestic point. If the isosbestic point shifts, it indicates substrate precipitation or a secondary side reaction, invalidating the run.

  • Kinetic Extraction: Plot ln(A∞​−At​) versus time ( t ). The slope of this linear regression represents the pseudo-first-order rate constant ( kobs​ ). Compare the kobs​ of pNPB against oNPB to quantify the steric retardation caused by the ortho-nitro group.

KineticWorkflow Prep 1. Reagent Prep (Anhydrous Stocks) Blank 2. Baseline (Buffer Blanking) Prep->Blank React 3. Initiation (Rapid Mixing) Blank->React Monitor 4. UV-Vis Monitoring (λmax 405/415 nm) React->Monitor Analyze 5. Kinetic Extraction (Calculate k_obs) Monitor->Analyze

High-throughput continuous UV-Vis spectrophotometric workflow for ester hydrolysis.

Conclusion and Application Strategy

When designing an assay or a mechanistic study, the choice between ortho- and para-nitro-substituted phenyl benzoates dictates the type of data generated:

  • Select pNPB when you need a robust, highly reactive standard to screen wild-type esterases, lipases, or to map purely electronic linear free-energy relationships (Hammett plots). Its lack of steric hindrance ensures that the rate-limiting step is governed by the nucleophilicity of the catalyst and the leaving group ability [2].

  • Select oNPB when you are specifically probing the steric constraints of an enzyme's active site or investigating Taft steric parameters. An enzyme that efficiently hydrolyzes oNPB demonstrates a highly accommodating active site capable of stabilizing bulky transition states [3].

References

  • Title: Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters Source: Journal of Chemical Education URL: [Link]

  • Title: Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters Source: Journal of Emerging Investigators URL: [Link]

  • Title: Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates Source: Journal of Emerging Investigators URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Nitrophenyl 3-methylbenzoate

This guide provides a comprehensive, safety-first framework for the proper disposal of 2-Nitrophenyl 3-methylbenzoate. As a niche nitroaromatic ester, specific regulatory and safety data may not be readily available.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, safety-first framework for the proper disposal of 2-Nitrophenyl 3-methylbenzoate. As a niche nitroaromatic ester, specific regulatory and safety data may not be readily available. Therefore, this document synthesizes established principles of chemical waste management, drawing upon data from structurally analogous compounds to ensure a robust and scientifically grounded disposal protocol. Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream safely, compliantly, and with minimal environmental impact.

Section 1: Hazard Characterization and Risk Assessment

The cornerstone of safe disposal is a thorough understanding of the substance's potential hazards. In the absence of a dedicated Safety Data Sheet (SDS) for 2-Nitrophenyl 3-methylbenzoate, we must apply the principle of analog-based assessment. This involves evaluating the known hazards of its constituent chemical classes: aromatic nitro compounds and benzoate esters.[1]

Aromatic nitro compounds are a class of chemicals that require careful handling due to potential toxicity and reactivity.[2][3] The United States Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent regulations for the handling and disposal of hazardous chemicals, which are applicable to this compound class.[4][5]

Probable Hazards:

  • Health Hazards: Based on analogs like Methyl 2-nitrobenzoate, this compound should be presumed to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[6][7]

  • Environmental Hazards: Many nitroaromatic compounds are classified as harmful to aquatic life and should not be allowed to enter drains or waterways.[8]

  • Reactivity Hazards: The compound may be incompatible with strong oxidizing agents and strong bases.[7][9] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx).[8][9]

  • Regulatory Status: As the waste generator, it is your legal responsibility to determine if a chemical is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) or local regulations.[9][10] Given its composition, 2-Nitrophenyl 3-methylbenzoate will almost certainly be classified as hazardous waste.

Table 1: Physicochemical Properties of Analogous Compounds

The following table summarizes key data from structurally similar compounds to inform our handling and disposal strategy. This information should be used for risk assessment until a specific SDS for 2-Nitrophenyl 3-methylbenzoate becomes available.

PropertyMethyl 2-nitrobenzoateMethyl 3-nitrobenzoate3-Methyl-2-nitrobenzoic acidSource(s)
CAS Number 606-27-9618-95-15437-38-7[7][11][12]
Appearance Clear yellow to orange-brownish liquidBeige crystalline powderLight beige powder[11][13][14]
Molecular Formula C₈H₇NO₄C₈H₇NO₄C₈H₇NO₄[12][14][15]
Melting Point -13 °C78-80 °CNot Available[11][12]
Boiling Point 104-106 °C (at 0.1 mmHg)279 °CNot Available[11][12]
Water Solubility InsolubleSparingly soluble / InsolubleInsoluble in water[13][14][16]

Section 2: Pre-Disposal Procedures: Segregation and Containment

Proper containment is a critical step that prevents accidental release and ensures the safety of laboratory personnel.

Step 1: Waste Identification and Segregation Immediately upon being designated for disposal, 2-Nitrophenyl 3-methylbenzoate must be treated as hazardous chemical waste.[17] It must be segregated from all other waste streams, including:

  • Non-hazardous laboratory waste (e.g., gloves, paper towels, rinsed glassware).[17]

  • Biologically hazardous waste.[18]

  • Radioactive waste.[17]

  • Incompatible chemical waste (e.g., strong oxidizing agents, acids, bases).[4][19]

Step 2: Selecting the Correct Waste Container The choice of container is crucial for preventing leaks and reactions.

  • Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Do not use metal containers, as they can be reactive with certain chemical residues.[4]

  • For solids, use a wide-mouth container. For liquids or solutions, a narrow-mouth bottle is appropriate.

  • If the original container is used, ensure it is in good condition.

Step 3: Proper Labeling All hazardous waste containers must be meticulously labeled to comply with regulations and ensure safe handling.[20] The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "2-Nitrophenyl 3-methylbenzoate." Do not use abbreviations or chemical formulas.

  • A clear indication of the hazards (e.g., "Toxic," "Ecotoxic").

  • The accumulation start date (the date the first drop of waste was added to the container).

  • The name of the principal investigator or laboratory contact.

Section 3: The Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the safe disposal of 2-Nitrophenyl 3-methylbenzoate. This workflow ensures that all safety and regulatory checkpoints are met.

G Disposal Workflow for 2-Nitrophenyl 3-methylbenzoate cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Preparation & Containment cluster_2 Phase 3: Storage & Final Disposal A Substance designated for disposal B Perform Hazard Assessment (Consult SDS / Analogs) A->B C Classify as Hazardous Waste? (Presume YES) B->C D Segregate into appropriate waste stream (e.g., Non-Halogenated Organic Waste) C->D Yes E Select chemically compatible container D->E F Attach completed Hazardous Waste Label E->F G Transfer waste into container (in fume hood, <90% full) F->G H Store in designated, secure Hazardous Waste Storage Area with secondary containment G->H I Arrange pickup by licensed Environmental Health & Safety (EHS) disposal service H->I

Caption: Decision workflow for compliant disposal of 2-Nitrophenyl 3-methylbenzoate.

Section 4: Step-by-Step Disposal Protocol

This protocol provides detailed instructions for handling both residual and bulk quantities of the waste material.

Protocol 4.1: Disposal of Empty Containers (Residual Amounts) Containers that held 2-Nitrophenyl 3-methylbenzoate are not considered empty until properly decontaminated.[21]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles (or a face shield), and chemically resistant gloves (e.g., nitrile).

  • Rinsing Procedure: In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Each rinse must be collected and transferred into your labeled hazardous waste container for non-halogenated organic waste.[17] This rinsate is considered hazardous.

  • Final Disposal: Once triple-rinsed, deface or remove the original label from the container. It can now be disposed of as general laboratory glass or plastic waste.[18]

Protocol 4.2: Disposal of Bulk Quantities This applies to unused reagents, expired materials, or waste generated from chemical reactions.

  • PPE: Don appropriate PPE as described in Protocol 4.1.

  • Work Area: Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[4]

  • Waste Transfer: Carefully pour or transfer the waste from its source container into the designated, pre-labeled hazardous waste container. Use a funnel to prevent spills.

  • Avoid Mixing: Do not mix 2-Nitrophenyl 3-methylbenzoate waste with incompatible chemicals. Keep it in a dedicated container or one designated for compatible non-halogenated organic compounds.[4]

  • Container Capacity: Do not overfill the waste container. A headspace of at least 10% should be left to allow for vapor expansion.[4]

  • Secure and Clean: Securely fasten the lid on the waste container. Wipe down the exterior of the container with a damp cloth or paper towel to remove any external contamination.

  • Storage: Immediately transfer the sealed waste container to your laboratory's designated hazardous waste storage area. This area should be secure, well-ventilated, and have secondary containment.[4]

  • Professional Disposal: Follow your institution's procedures to schedule a pickup by a licensed hazardous waste disposal service.[20] Never dispose of this chemical down the drain or in regular trash.[3]

Section 5: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

Spill Management:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For large spills, evacuate the area.

  • Control Ignition Sources: If the material is in a flammable solvent, remove all sources of ignition.[22]

  • Containment: Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[3][22] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully scoop the absorbent material and spilled substance into a designated container for hazardous waste disposal.[8]

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as hazardous waste.[3]

Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][15]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek medical attention if irritation develops.[15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[8][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

References

  • University of St Andrews. (n.d.). Disposal of Chemical Waste. Safety Office. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Retrieved from [Link]

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2014, February 11). OSHA Technical Manual (OTM) - Section II: Chapter 2. Retrieved from [Link]

  • Vermont Department of Environmental Conservation. (n.d.). Frequently-Used Federal Hazardous Waste Codes. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 24). 4-Nitrophenyl benzoate Safety Data Sheet. Retrieved from [Link]

  • Alfa Aesar. (2011, June 1). Methyl benzoate Material Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 5). Methyl 2-nitrobenzoate Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Methyl 2-Methyl-3-Nitrobenzoate: Properties, Applications, and Production. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16096, 2-Methyl-3-nitrobenzoic acid. Retrieved from [Link]

  • DuraLabel. (2026, February 27). OSHA Rules for Chemical Hazards. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1976). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Retrieved from [Link]

  • DuraLabel. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

Sources

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